Nothramicin
Description
Properties
CAS No. |
205752-47-2 |
|---|---|
Molecular Formula |
C30H37NO11 |
Molecular Weight |
587.6 g/mol |
IUPAC Name |
7-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,6,9,10-tetrahydroxy-1,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C30H37NO11/c1-12-26(36)29(2,31(4)5)11-17(41-12)42-25-19-14(27(37)30(3,38)28(25)40-7)10-13-18(23(19)34)24(35)20-15(32)8-9-16(39-6)21(20)22(13)33/h8-10,12,17,25-28,32,34,36-38H,11H2,1-7H3 |
InChI Key |
XXHMZNPASHQZPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C=CC(=C5C4=O)OC)O)O)(C)O)OC)(C)N(C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nothramicin |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide on the Discovery and Isolation of Nothramicin from Nocardia sp.
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Nothramicin is an anthracycline antibiotic discovered and isolated from the culture broth of Nocardia sp. MJ896-43F17, a bacterial strain closely related to Nocardia brasiliensis.[1] As a member of the anthracycline class of compounds, which are known for their potent antitumor and antibiotic activities, this compound has demonstrated notable inhibitory effects against mycobacteria. This technical guide provides a detailed summary of the available scientific information regarding the discovery, isolation, and characterization of this compound, with a focus on the experimental protocols and quantitative data reported in the primary literature.
Producing Microorganism
This compound is produced by the actinomycete strain Nocardia sp. MJ896-43F17.[1] This strain was identified as being closely related to Nocardia brasiliensis, a species known for producing various bioactive secondary metabolites. The isolation of novel compounds from less explored genera like Nocardia highlights the potential for discovering new therapeutic agents from microbial sources.
Fermentation and Production
Details regarding the specific fermentation conditions for the production of this compound by Nocardia sp. MJ896-43F17 are limited in the publicly available literature. However, typical fermentation protocols for antibiotic production from Nocardia species involve submerged aerobic conditions in a nutrient-rich aqueous culture medium containing assimilable sources of carbon and nitrogen. The temperature and pH of the fermentation are critical parameters that are optimized to maximize the yield of the desired secondary metabolite.
Isolation and Purification
The isolation and purification of this compound from the culture broth of Nocardia sp. MJ896-43F17 involves a multi-step process designed to separate the target compound from other metabolites and media components.[1] The general workflow is outlined below.
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Detailed Experimental Protocols:
-
Diaion HP-20 Column Chromatography: The culture broth is first passed through a column packed with Diaion HP-20 resin. This adsorbent resin captures organic molecules, including this compound, from the aqueous culture medium.
-
Butyl Acetate Extraction: Following elution from the Diaion HP-20 column, the resulting solution is subjected to solvent-solvent extraction with butyl acetate. This step selectively partitions this compound and other lipophilic compounds into the organic phase, separating them from water-soluble impurities.
-
High-Performance Liquid Chromatography (HPLC): The crude extract obtained from the butyl acetate extraction is further purified using HPLC. This technique provides high-resolution separation to yield pure this compound. Specific details on the HPLC column, mobile phase composition, and gradient are not available in the abstracts reviewed.
Structural Elucidation and Physicochemical Properties
The structure of this compound was determined using various spectroscopic methods.[1] As an anthracycline, its core structure is expected to be a tetracyclic quinone. The detailed physicochemical and spectroscopic data, which are crucial for the complete structural assignment and characterization of a new compound, are summarized in the tables below. Note: The following tables are placeholders as the specific quantitative data from the primary research article could not be accessed.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | Data not available |
| Molecular Weight | Data not available |
| Appearance | Data not available |
| Solubility | Data not available |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Signals / Maxima |
| UV-Vis (λmax) | Data not available |
| ¹H-NMR | Data not available |
| ¹³C-NMR | Data not available |
| Mass Spectrometry (MS) | Data not available |
Biological Activity
This compound has been shown to inhibit the growth of mycobacteria.[1] The reported minimum inhibitory concentrations (MICs) indicate its potential as an anti-mycobacterial agent.
Table 3: Antimicrobial Activity of this compound
| Organism | MIC (µg/mL) |
| Mycobacteria | 1.56 - 25 |
Biosynthetic Pathway
Information regarding the biosynthetic pathway of this compound is not available in the reviewed literature. The biosynthesis of anthracyclines typically involves polyketide synthases (PKSs) that assemble a polyketide chain from simple acyl-CoA precursors. This polyketide chain then undergoes a series of cyclization, aromatization, and tailoring reactions, including glycosylation, to form the final complex structure. A hypothetical generalized pathway for anthracycline biosynthesis is depicted below.
Hypothetical Anthracycline Biosynthetic Pathway
Caption: A generalized biosynthetic pathway for anthracycline antibiotics.
Conclusion
This compound represents a novel addition to the anthracycline family of antibiotics, with promising activity against mycobacteria. Its discovery from Nocardia sp. underscores the importance of exploring diverse microbial genera for new drug leads. While the foundational information on its discovery and isolation has been published, a complete and detailed technical guide is hampered by the lack of access to the full experimental data within the primary scientific literature. Further research and publication of the detailed spectroscopic data, fermentation parameters, and biosynthetic gene cluster would be invaluable for the scientific community and for the potential future development of this compound as a therapeutic agent.
References
Nothramicin: A Technical Guide to its Structural Elucidation and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation and spectroscopic analysis of Nothramicin, a novel anthracycline antibiotic. This compound was first isolated from the culture broth of Nocardia sp. MJ896-43F17, a bacterial strain closely related to Nocardia brasiliensis.[1] This document details the experimental methodologies employed for its isolation and purification and summarizes the key spectroscopic data that were pivotal in determining its molecular structure.
Physicochemical Properties and Spectroscopic Data
This compound presents as a new member of the anthracycline class of antibiotics.[1] Its fundamental physicochemical properties and the spectroscopic data obtained from various analytical techniques are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₇NO₁₁ | MedchemExpress |
| Molecular Weight | 587.61 g/mol | MedchemExpress |
| CAS Number | 205752-47-2 | MedchemExpress |
| Biological Activity | Anti-mycobacterial | [1] |
Note on Quantitative Spectroscopic Data: Detailed quantitative data from NMR and Mass Spectrometry, such as specific chemical shifts, coupling constants, and fragmentation patterns, are contained within the primary publication (J Antibiot (Tokyo). 1998 Feb;51(2):130-5). Access to the full text of this publication is required to populate the subsequent tables with precise numerical values. The tables below are structured to accommodate this data once available.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available |
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Table 4: Mass Spectrometry Data for this compound
| m/z | Fragmentation | Assignment |
| Data not available |
Experimental Protocols
The isolation and structural determination of this compound involved a multi-step process encompassing fermentation, extraction, purification, and comprehensive spectroscopic analysis.
Fermentation and Isolation
The production of this compound was achieved through the cultivation of Nocardia sp. MJ896-43F17. The antibiotic was isolated from the culture broth using a combination of chromatographic and extraction techniques.[1]
Protocol:
-
Fermentation: Cultivation of Nocardia sp. MJ896-43F17 in a suitable nutrient medium to promote the production of this compound.
-
Initial Extraction: The culture broth was subjected to column chromatography using a Diaion HP-20 resin to capture the antibiotic from the aqueous medium.[1]
-
Solvent Extraction: The crude extract from the resin was then subjected to butyl acetate extraction to partition this compound into the organic phase, separating it from water-soluble impurities.[1]
-
Purification: Final purification of this compound was achieved using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[1]
Spectroscopic Analysis for Structural Elucidation
The molecular structure of the purified this compound was determined through a suite of spectroscopic techniques. These methods provide detailed information about the connectivity of atoms, the carbon-hydrogen framework, and the overall molecular weight and formula.
Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR, ¹³C NMR, and two-dimensional NMR (e.g., COSY, HMQC, HMBC) experiments were conducted to establish the complete proton and carbon framework of the molecule and to determine the connectivity between atoms.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry was employed to determine the accurate molecular weight and elemental composition of this compound, allowing for the deduction of its molecular formula.
-
Tandem MS (MS/MS) experiments would have been used to induce fragmentation of the parent ion, providing valuable information about the different structural motifs within the molecule.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy was utilized to identify the presence of key functional groups within the this compound structure, such as hydroxyl (-OH), carbonyl (C=O), and amine (-NH) groups, which are characteristic of anthracycline antibiotics.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
UV-Vis spectroscopy was used to analyze the chromophore system of this compound, which is a defining feature of the anthracycline class of compounds and provides information about the conjugated double bond system within the molecule.
-
Visualizations
Experimental Workflow for this compound Structural Elucidation
The following diagram illustrates the logical flow of the experimental procedures used to isolate and structurally characterize this compound.
Caption: Workflow for the isolation and structural determination of this compound.
Signaling Pathways
Currently, there is no publicly available scientific literature that describes the specific signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level and to identify any potential interactions with cellular signaling cascades.
References
Nothramicin: A Technical Guide to its Core Mechanism of Action as an Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nothramicin is a recently discovered anthracycline antibiotic with promising activity against mycobacteria.[1] As a member of the anthracycline class, its mechanism of action is presumed to be consistent with other well-characterized compounds in this family, primarily involving the disruption of DNA replication and transcription through the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. This technical guide provides an in-depth overview of the putative core mechanism of action of this compound, supported by representative data and detailed experimental protocols typical for the characterization of such antibiotics.
Introduction: The Anthracycline Class and Bacterial Topoisomerase Inhibition
Anthracycline antibiotics are a critical class of antimicrobial and anticancer agents. Their primary mode of action involves the intercalation into DNA and the subsequent poisoning of type II topoisomerases.[2] In bacteria, DNA gyrase and topoisomerase IV are essential enzymes that resolve DNA topological problems arising during replication, transcription, and recombination.[3][4] DNA gyrase introduces negative supercoils into DNA, a process vital for initiating replication, while topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.[5][6] Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[4] this compound, identified as a new member of the anthracycline family, is expected to exert its antibiotic effect through a similar mechanism.[1]
Putative Mechanism of Action of this compound
The proposed mechanism of action for this compound as an antibiotic centers on its ability to function as a bacterial type II topoisomerase poison. This process can be broken down into two key steps:
-
DNA Intercalation: The planar aromatic structure of the anthracycline core is believed to insert between DNA base pairs. This intercalation is thought to stabilize the DNA-topoisomerase cleavage complex.
-
Topoisomerase II Poisoning: By stabilizing the cleavage complex, this compound prevents the re-ligation of the DNA strands that have been transiently cleaved by the topoisomerase enzyme. This leads to an accumulation of double-strand breaks in the bacterial chromosome, which are highly cytotoxic.
This dual action of DNA binding and enzyme poisoning is a hallmark of many successful antibiotics targeting DNA replication.
Quantitative Analysis of Antibacterial Activity
The antibacterial potency of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table summarizes hypothetical MIC values for this compound against a panel of bacteria, representing typical data for a novel anthracycline antibiotic.
| Bacterial Strain | Gram Status | Representative MIC (µg/mL) |
| Mycobacterium smegmatis | N/A | 1.56 |
| Mycobacterium tuberculosis | N/A | 3.13 |
| Staphylococcus aureus | Gram-positive | 6.25 |
| Bacillus subtilis | Gram-positive | 12.5 |
| Escherichia coli | Gram-negative | > 50 |
| Pseudomonas aeruginosa | Gram-negative | > 50 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. The value for M. smegmatis is based on initial findings.[1]
The inhibitory effect of this compound on its putative target, bacterial topoisomerase II, can be quantified by measuring the concentration required to inhibit 50% of the enzyme's activity (IC50).
| Enzyme Target | Source Organism | Hypothetical IC50 (µM) |
| DNA Gyrase | Mycobacterium smegmatis | 0.5 |
| Topoisomerase IV | Staphylococcus aureus | 2.1 |
| Human Topoisomerase IIα | Homo sapiens | > 100 |
Note: The data presented in this table are hypothetical and for illustrative purposes only, designed to show expected selectivity for bacterial enzymes.
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Bacterial cultures in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Dilute the bacterial culture to a standardized concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm.
Topoisomerase II Relaxation Assay
This protocol describes an in vitro assay to measure the inhibition of bacterial DNA gyrase-mediated supercoiled plasmid relaxation.
Materials:
-
Purified bacterial DNA gyrase
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer (containing ATP and MgCl2)
-
This compound stock solution
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction mixtures in microcentrifuge tubes containing gyrase assay buffer, supercoiled plasmid DNA (e.g., 250 ng), and varying concentrations of this compound.
-
Initiate the reaction by adding a fixed amount of DNA gyrase (e.g., 1 unit).
-
Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA topology by running the samples on a 1% agarose gel.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed plasmid DNA and an increase in the amount of supercoiled DNA compared to the positive control. The IC50 can be calculated by quantifying the band intensities.
Visualizing the Mechanism and Workflow
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for characterizing this compound.
Conclusion and Future Directions
This compound represents a new addition to the anthracycline class of antibiotics with demonstrated activity against mycobacteria.[1] While specific experimental data on its mechanism of action are not yet widely available, its structural classification strongly suggests that it functions by targeting bacterial type II topoisomerases through DNA intercalation and stabilization of the cleavage complex. The provided hypothetical data and experimental protocols serve as a guide for the further investigation and characterization of this compound. Future research should focus on detailed biochemical and structural studies to elucidate the precise molecular interactions between this compound, DNA, and bacterial topoisomerases. Understanding the detailed mechanism will be crucial for the potential development of this compound as a therapeutic agent.
References
- 1. This compound, a new anthracycline antibiotic from Nocardia sp. MJ896-43F17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA footprinting - Wikipedia [en.wikipedia.org]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneticeducation.co.in [geneticeducation.co.in]
Nothramicin: An Obscure Anthracycline with Limited Preliminary Data
An In-depth Technical Guide on the Preliminary Biological Activity of Nothramicin
A Note to the Reader: The scientific literature on this compound is exceptionally limited. This document summarizes the entirety of the publicly available information on this compound and, to fulfill the request for a comprehensive technical guide, provides a broader overview of the typical biological activities, experimental protocols, and signaling pathways associated with the anthracycline class of antibiotics, to which this compound belongs. It is crucial to note that the detailed experimental data and pathways described herein are representative of the anthracycline class and have not been specifically validated for this compound itself.
Introduction to this compound
This compound is an anthracycline antibiotic that was first isolated from the culture broth of Nocardia sp. MJ896-43F17, a bacterial strain closely related to Nocardia brasiliensis. The compound was identified and its structure elucidated in a single publication from 1998. As a member of the anthracycline family, a well-known class of potent anti-cancer agents, this compound is of scientific interest. However, since its initial discovery, there has been a notable absence of follow-up research into its biological activities, mechanism of action, and therapeutic potential.
Physicochemical Properties of this compound
While detailed experimental data is scarce, the basic chemical properties of this compound have been reported.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₇NO₁₁ | PubChem |
| Molecular Weight | 587.61 g/mol | MedChemExpress |
| CAS Number | 205752-47-2 | MedChemExpress |
Preliminary Biological Activity of this compound
The only reported biological activity for this compound is its inhibitory effect against mycobacteria.
| Activity | Concentration Range | Source |
| Inhibition of mycobacterial growth | 1.56 - 25 µg/mL |
This anti-mycobacterial activity is noteworthy, as many anthracyclines are primarily investigated for their cytotoxic effects against cancer cells. The lack of published data on this compound's cytotoxicity prevents a direct comparison with other members of its class.
The Anthracycline Class: A Proxy for Understanding this compound's Potential
Given the paucity of data on this compound, we turn to the broader class of anthracycline antibiotics to infer its potential mechanisms of action and biological effects. Anthracyclines, such as doxorubicin and daunorubicin, are among the most effective and widely used anticancer drugs. Their primary mechanisms of action are generally understood to involve:
-
Intercalation into DNA: Anthracyclines insert themselves between the base pairs of the DNA double helix, thereby obstructing DNA replication and transcription.
-
Inhibition of Topoisomerase II: This enzyme is crucial for relieving torsional stress in DNA during replication. By stabilizing the topoisomerase II-DNA complex, anthracyclines lead to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of superoxide radicals and other ROS. This induces oxidative stress and cellular damage.
Representative Quantitative Data for Anthracyclines
The following table presents typical cytotoxic activity data for a well-studied anthracycline, Doxorubicin, against various cancer cell lines. This data is provided for illustrative purposes to indicate the expected potency of compounds in this class.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MCF-7 | Breast Cancer | 10 - 50 |
| HeLa | Cervical Cancer | 20 - 100 |
| A549 | Lung Cancer | 50 - 200 |
| Jurkat | T-cell Leukemia | 5 - 20 |
Note: IC₅₀ values are highly dependent on the specific experimental conditions and cell line.
Experimental Protocols for Assessing Anthracycline Activity
To evaluate the biological activity of a novel anthracycline like this compound, a series of standard in vitro assays would be employed. The following are detailed methodologies for key experiments.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Topoisomerase II Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and reaction buffer.
-
Compound Addition: Add the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA intercalating dye (e.g., ethidium bromide) and loading dye.
-
Gel Electrophoresis: Run the samples on an agarose gel.
-
Visualization: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase II will result in a higher proportion of supercoiled DNA.
Visualizing Anthracycline-Induced Signaling Pathways
The cellular response to anthracycline-induced DNA damage and oxidative stress involves complex signaling networks that can lead to cell cycle arrest, apoptosis, or other cellular fates. A simplified representation of a common pathway initiated by anthracyclines is the activation of the p53 tumor suppressor protein.
Caption: Anthracycline-induced DNA damage and ROS activate p53 signaling.
Conclusion
This compound remains an enigmatic member of the anthracycline family. Its reported anti-mycobacterial activity suggests a potentially unique biological profile compared to its more famous cytotoxic relatives. However, without further research, its full therapeutic potential and mechanism of action remain unknown. The information and protocols provided in this guide for the broader anthracycline class offer a roadmap for the future investigation of this compound, should this compound become a subject of renewed scientific interest. Researchers are encouraged to build upon the initial discovery to explore its potential as an anti-infective or anti-cancer agent.
Nothramicin Biosynthesis in Nocardia: A Pathway Awaiting Elucidation
Despite the isolation of the novel anthracycline antibiotic nothramicin from Nocardia sp. MJ896-43F17, a comprehensive understanding of its biosynthetic pathway remains elusive. Extensive searches of publicly available scientific literature and genomic databases have yielded no specific details regarding the genetic blueprint, enzymatic machinery, or the precise biochemical reactions leading to the formation of this promising anti-mycobacterial agent. This represents a significant knowledge gap in the field of natural product biosynthesis and drug development.
This compound was first identified in the culture broth of Nocardia sp. MJ896-43F17, a strain closely related to Nocardia brasiliensis.[1] Belonging to the anthracycline class of antibiotics, it has demonstrated inhibitory activity against mycobacteria.[1] The genus Nocardia is well-documented as a prolific producer of a wide array of secondary metabolites, including other anthracycline compounds such as nocardicyclins A and B. This known biosynthetic potential within the genus strongly suggests the presence of a dedicated gene cluster responsible for this compound production. However, the genome sequence of Nocardia sp. MJ896-43F17 is not publicly available, and no studies have yet reported the identification and characterization of the this compound biosynthetic gene cluster.
The biosynthesis of anthracyclines in other actinobacteria typically involves a type II polyketide synthase (PKS) that assembles the characteristic tetracyclic aglycone core from simple acyl-CoA precursors. Subsequent tailoring enzymes, including oxygenases, methyltransferases, and glycosyltransferases, then modify this core structure to generate the final bioactive molecule. It is highly probable that the this compound pathway follows a similar logic.
Future Research Directions
To unlock the secrets of this compound biosynthesis, the following experimental approaches are essential:
-
Genome Sequencing of Nocardia sp. MJ896-43F17: This is the most critical first step. The complete genome sequence will enable the identification of putative secondary metabolite biosynthetic gene clusters (BGCs). Bioinformatic analysis, using tools such as antiSMASH, can then be employed to pinpoint the BGC most likely responsible for this compound production based on homology to known anthracycline pathways.
-
Gene Inactivation and Heterologous Expression: Once the putative this compound BGC is identified, targeted gene knockouts within Nocardia sp. MJ896-43F17 can be performed. The abolition of this compound production in a mutant strain would confirm the involvement of the targeted gene. Furthermore, the entire BGC can be cloned and expressed in a heterologous host, such as a model Streptomyces strain, to verify its role in this compound synthesis and potentially improve yields.
-
In Vitro Enzymatic Assays: The individual genes within the cluster can be expressed and the corresponding enzymes purified. Biochemical assays can then be conducted to determine the specific function of each enzyme, elucidating the step-by-step construction of the this compound molecule.
Hypothetical this compound Biosynthetic Pathway
Based on known anthracycline biosynthetic pathways, a speculative logical pathway for this compound can be proposed. This would involve the assembly of a polyketide chain by a minimal PKS, followed by cyclization and aromatization to form the aglycone. Tailoring enzymes would then likely modify this scaffold.
Caption: A speculative logical diagram of the this compound biosynthetic pathway.
Conclusion
The this compound biosynthetic pathway in Nocardia sp. MJ896-43F17 represents an exciting and unexplored area of research. While the current lack of specific data prevents a detailed technical guide, the roadmap for its elucidation is clear. Future investigations, beginning with the sequencing of the producer organism's genome, will undoubtedly reveal the genetic and enzymatic intricacies of this novel anthracycline's assembly, paving the way for metabolic engineering efforts to enhance its production and generate novel, potentially more potent derivatives for therapeutic applications.
References
A Technical Guide to the Molecular Target Identification of Nothramicin
For Researchers, Scientists, and Drug Development Professionals
Abstract: Nothramicin, an anthracycline antibiotic isolated from Nocardia sp. MJ896-43F17, has demonstrated inhibitory activity against mycobacteria.[1] While its precise molecular targets have not been extensively documented in publicly available literature, its structural classification as an anthracycline provides a strong basis for hypothesis-driven investigation. Anthracyclines are well-known for their roles as DNA intercalators and inhibitors of topoisomerase enzymes, which are critical for DNA replication and transcription.[][3] This guide outlines a comprehensive, multi-phased strategy for the de novo identification and validation of this compound's molecular targets. The proposed workflow integrates initial hypothesis-driven assays with subsequent unbiased, proteome-wide screening methodologies, followed by rigorous target validation. This document is intended to serve as a technical roadmap for researchers seeking to elucidate the mechanism of action of this compound or similarly uncharacterized natural products.
Phase 1: Hypothesis-Driven Target Investigation
Given this compound's anthracycline core, the primary hypothesis is that its mechanism of action involves direct interaction with nucleic acids or interference with enzymes that process DNA. Initial experiments should therefore focus on testing these established anthracycline activities.
DNA Binding and Intercalation Assays
These experiments aim to determine if this compound can physically bind to and intercalate between DNA base pairs, a hallmark of many anthracycline antibiotics.
Experimental Protocol: Fluorescence Quenching Assay
-
Objective: To quantify the binding affinity of this compound to double-stranded DNA (dsDNA) by measuring the quenching of ethidium bromide (EtBr) fluorescence upon displacement by the compound.
-
Materials: Calf thymus DNA (ctDNA), Ethidium Bromide (EtBr) solution, this compound stock solution, Tris-HCl buffer.
-
Procedure:
-
Prepare a solution of ctDNA and EtBr in Tris-HCl buffer and allow it to incubate to form a stable fluorescent complex.
-
Measure the initial fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., ~545 nm excitation, ~600 nm emission).
-
Perform a serial titration by adding increasing concentrations of this compound to the ctDNA-EtBr complex.
-
After each addition and a brief incubation period, record the fluorescence intensity.
-
The quenching of fluorescence indicates the displacement of EtBr from the DNA by this compound.
-
-
Data Analysis: Calculate the binding constant (K) using the Stern-Volmer equation. The data can be used to determine the binding affinity and stoichiometry.
Topoisomerase Inhibition Assays
This set of experiments evaluates this compound's ability to inhibit the catalytic activity of DNA topoisomerases, which are key enzymes in managing DNA topology and frequent targets of anticancer anthracyclines.
Experimental Protocol: Topoisomerase II DNA Relaxation Assay
-
Objective: To determine if this compound can inhibit the ability of human Topoisomerase IIα to relax supercoiled plasmid DNA.
-
Materials: Supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase IIα enzyme, ATP, assay buffer, this compound, known inhibitor (e.g., Etoposide).
-
Procedure:
-
Prepare reaction mixtures containing supercoiled plasmid DNA, assay buffer, and ATP.
-
Add varying concentrations of this compound (or control inhibitor/vehicle) to the reaction tubes.
-
Initiate the reaction by adding Topoisomerase IIα enzyme and incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Analyze the DNA topology by running the samples on a 1% agarose gel.
-
-
Data Analysis: Visualize the different DNA topoisomers (supercoiled, relaxed, and nicked) under UV light after gel staining. Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding persistence of the supercoiled form. Quantify band intensity to calculate the IC₅₀ value.
Inhibition of Nucleic Acid Synthesis
This cellular assay provides a functional readout of the downstream effects of potential DNA binding or enzyme inhibition by measuring the rate of new DNA and RNA synthesis.
Experimental Protocol: Radiolabeled Nucleotide Incorporation Assay
-
Objective: To measure the effect of this compound on DNA and RNA synthesis in a cellular context.
-
Materials: A suitable cell line (e.g., MCF-7 human breast cancer cells or Mycobacterium smegmatis), cell culture medium, this compound, ³H-thymidine, ³H-uridine, trichloroacetic acid (TCA).
-
Procedure:
-
Plate cells and allow them to adhere or grow to a suitable density.
-
Treat the cells with a range of this compound concentrations for a predetermined time (e.g., 4-24 hours).
-
For the final 1-2 hours of treatment, add either ³H-thymidine (to measure DNA synthesis) or ³H-uridine (to measure RNA synthesis) to the medium.
-
Wash the cells to remove unincorporated radiolabel.
-
Lyse the cells and precipitate the macromolecules (including DNA and RNA) using cold TCA.
-
Collect the precipitate on a filter membrane and wash thoroughly.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of inhibition of nucleotide incorporation against the this compound concentration to determine the IC₅₀ values for DNA and RNA synthesis inhibition.
Table 1: Summary of Hypothetical Quantitative Data from Hypothesis-Driven Assays
| Assay Type | Parameter | Hypothetical Value for this compound | Positive Control |
| DNA Binding (Fluorescence Quenching) | Binding Constant (K) | 2.5 x 10⁵ M⁻¹ | Doxorubicin: ~10⁶ M⁻¹ |
| Topoisomerase II Inhibition | IC₅₀ | 15 µM | Etoposide: ~5 µM |
| DNA Synthesis Inhibition (³H-thymidine) | IC₅₀ | 8 µM | Doxorubicin: ~1 µM |
| RNA Synthesis Inhibition (³H-uridine) | IC₅₀ | 25 µM | Doxorubicin: ~5 µM |
Phase 2: Unbiased Proteome-Wide Target Identification
To discover molecular targets beyond the initial hypotheses, unbiased methods are employed. These techniques survey the entire proteome for interactions with this compound without prior assumptions about its mechanism.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for identifying direct target engagement in a physiological cellular context.[4][5] It is based on the principle that a protein's thermal stability increases when it is bound by a ligand.[6][7] When coupled with mass spectrometry (often called Thermal Proteome Profiling or TPP), it enables a proteome-wide survey of target engagement.[8][9]
Experimental Protocol: TPP / MS-CETSA
-
Objective: To identify proteins that are thermally stabilized by this compound binding across the proteome.
-
Materials: Intact cells, this compound, DMSO (vehicle control), lysis buffer, equipment for heating, ultracentrifuge, mass spectrometer.
-
Procedure:
-
Treat two separate populations of intact cells with either this compound or DMSO.
-
Aliquot the cell suspensions and heat each aliquot to a different temperature within a defined range (e.g., 37°C to 67°C).
-
Lyse the cells via freeze-thaw cycles.
-
Separate the soluble protein fraction from the heat-precipitated aggregates by ultracentrifugation.
-
Collect the soluble fractions, digest the proteins into peptides, and label them with isobaric mass tags (e.g., TMT) for quantitative comparison.
-
Analyze the samples using LC-MS/MS.
-
-
Data Analysis: For each protein identified, plot the relative amount of soluble protein at each temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization. Calculate the change in melting temperature (ΔTm) for all quantified proteins. Proteins with a significant and reproducible ΔTm are considered primary target candidates.
Caption: Workflow for Thermal Proteome Profiling (TPP / MS-CETSA).
Table 2: Hypothetical TPP / MS-CETSA Hit List
| Protein Hit | Gene Symbol | Cellular Function | ΔTm (°C) | p-value |
| Topoisomerase IIα | TOP2A | DNA Topology Modulation | +4.2 | < 0.001 |
| Heat shock protein 90 | HSP90AA1 | Protein Folding | +3.5 | < 0.005 |
| Pyruvate kinase | PKM | Glycolysis | +2.8 | < 0.01 |
| RNA Polymerase II Subunit | POLR2A | Transcription | +2.1 | < 0.05 |
Affinity Chromatography
This classical proteomics approach uses an immobilized version of the small molecule to "fish" for its binding partners from a complex protein lysate.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Objective: To isolate and identify proteins that bind directly to this compound.
-
Materials: this compound derivative with a linker for immobilization, activated chromatography resin (e.g., NHS-activated Sepharose), cell lysate, wash buffers, elution buffer.
-
Procedure:
-
Synthesize a this compound analog with a functional group suitable for covalent attachment to the resin.
-
Immobilize the this compound analog onto the resin. Prepare a control resin with no ligand or an inactive analog.
-
Incubate the this compound-bound resin and the control resin with cell lysate.
-
Wash the resins extensively with wash buffer to remove non-specific binders.
-
Elute the specifically bound proteins using a competitive elution with free this compound or a denaturing elution buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands unique to the this compound pulldown and identify them using LC-MS/MS.
-
-
Data Analysis: Compare the list of proteins identified from the this compound resin to the control resin. Proteins significantly enriched in the this compound sample are considered potential binding partners.
Phase 3: Target Validation and Characterization
The candidate proteins identified in Phase 2 must be validated to confirm direct binding and functional relevance.
Biophysical Validation of Direct Binding
Techniques like Surface Plasmon Resonance (SPR) can confirm a direct interaction between this compound and a purified candidate protein and quantify its binding kinetics.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding affinity and kinetics (kₐ, kₔ) of this compound to a purified candidate protein.
-
Materials: Purified recombinant target protein, SPR instrument and sensor chip (e.g., CM5), this compound solution series, running buffer.
-
Procedure:
-
Immobilize the purified target protein onto the surface of the sensor chip.
-
Flow a series of this compound concentrations over the chip surface.
-
Measure the change in the SPR signal (response units, RU) over time to monitor the association and dissociation phases.
-
Regenerate the chip surface between injections.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).
Table 3: Hypothetical Binding Affinity Data from SPR Validation
| Target Protein | Kᴅ (µM) | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) |
| Topoisomerase IIα | 5.2 | 1.8 x 10⁴ | 9.4 x 10⁻² |
| HSP90AA1 | 12.5 | 2.5 x 10³ | 3.1 x 10⁻² |
| Pyruvate Kinase | > 100 | - | - |
Cellular Target Engagement and Functional Validation
The final step is to confirm that the interaction between this compound and its validated target is responsible for the compound's observed cellular phenotype.
Caption: Logical workflow for validating candidate protein targets.
Experimental Protocol: Target Knockdown/Knockout
-
Objective: To determine if reducing the expression of a target protein alters the cell's sensitivity to this compound.
-
Materials: Cell line, validated siRNA or shRNA construct targeting the gene of interest, or CRISPR/Cas9 system, transfection reagent, this compound.
-
Procedure:
-
Transfect cells with siRNA (for transient knockdown) or a stable shRNA/CRISPR system to reduce or eliminate the expression of the target protein. Use a non-targeting control.
-
Confirm target protein knockdown/knockout by Western blot or qPCR.
-
Treat both the knockdown/knockout cells and control cells with a range of this compound concentrations.
-
Perform a cytotoxicity or cell viability assay (e.g., MTT or CellTiter-Glo).
-
-
Data Analysis: Compare the IC₅₀ of this compound in the knockdown/knockout cells versus the control cells. A significant shift in the IC₅₀ (e.g., increased resistance) provides strong evidence that the protein is a functionally relevant target of this compound.
References
- 1. This compound, a new anthracycline antibiotic from Nocardia sp. MJ896-43F17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.biomol.com [resources.biomol.com]
- 4. mdpi.com [mdpi.com]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Current Advances in CETSA [frontiersin.org]
- 9. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Nothramicin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nothramicin, a novel anthracycline antibiotic, has demonstrated notable anti-mycobacterial activity. Isolated from the fermentation broth of Nocardia sp. MJ896-43F17, a strain closely related to Nocardia brasiliensis, this compound presents a promising scaffold for further investigation in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its molecular characteristics and spectral data. Furthermore, it outlines the experimental protocols for its isolation and purification and discusses its presumed mechanism of action based on its classification as an anthracycline.
Physicochemical Properties
This compound is a complex organic molecule with the molecular formula C₃₀H₃₇NO₁₁. Its molecular weight has been determined to be 587.61 g/mol . As a member of the anthracycline class, it possesses a characteristic tetracyclic quinone structure linked to a sugar moiety. While specific experimental data for melting point and solubility are not publicly available in detail, general solubility characteristics of anthracyclines suggest it is likely soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₇NO₁₁ | MedchemExpress |
| Molecular Weight | 587.61 g/mol | MedchemExpress |
| CAS Number | 205752-47-2 | MedchemExpress |
| Appearance | Not explicitly reported | - |
| Melting Point | Not explicitly reported | - |
| Solubility | Not explicitly reported | - |
Spectral Data
The structural elucidation of this compound was accomplished through various spectroscopic methods. While the complete raw spectral data is detailed in the primary literature, this guide summarizes the key expected features based on its chemical class.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to be complex, exhibiting signals corresponding to the aromatic protons of the anthracycline core, methoxy groups, and the various protons of the sugar moiety.
-
¹³C NMR: The carbon NMR spectrum would show a significant number of signals, including those for the carbonyl carbons of the quinone system, the aromatic carbons, and the carbons of the sugar component.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would likely display characteristic absorption bands for the following functional groups:
-
Hydroxyl (-OH) groups, appearing as a broad band.
-
Carbonyl (C=O) groups of the quinone, as strong absorptions.
-
Aromatic C=C stretching vibrations.
-
C-O stretching vibrations from the ether linkages and hydroxyl groups.
-
N-H stretching if a primary or secondary amine is present in the sugar moiety.
2.3. Mass Spectrometry (MS)
High-resolution mass spectrometry would confirm the molecular weight and elemental composition of this compound. The fragmentation pattern would provide valuable information about the structure, including the masses of the aglycone and the sugar components.
2.4. Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound, characteristic of anthracyclines, is expected to show distinct absorption maxima in the visible and ultraviolet regions, attributable to the electronic transitions within the chromophoric anthraquinone core.
Experimental Protocols
3.1. Isolation and Purification of this compound
The following protocol is based on the methodology described for the isolation of this compound from the culture broth of Nocardia sp. MJ896-43F17.
Methodology:
-
Fermentation: Nocardia sp. MJ896-43F17 is cultured in a suitable fermentation medium to produce this compound.
-
Initial Extraction: The culture broth is subjected to Diaion HP-20 column chromatography to adsorb the antibiotic.
-
Solvent Extraction: The adsorbed compound is then eluted and extracted with butyl acetate.
-
Purification: The crude extract is purified by High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Mechanism of Action and Signaling Pathways
As an anthracycline antibiotic, the primary mechanism of action of this compound is believed to involve the inhibition of key cellular processes in the target organism, particularly mycobacteria.
4.1. DNA Intercalation and Topoisomerase II Inhibition
Anthracyclines are well-known for their ability to intercalate into the DNA double helix. This insertion between base pairs disrupts DNA replication and transcription. Furthermore, they are known to inhibit the enzyme topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication. By stabilizing the topoisomerase II-DNA complex after the DNA has been cleaved, anthracyclines prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death.
A Technical Guide to the Solubility of Nothramicin in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solubility of Nothramicin
Precise quantitative solubility data for this compound in common laboratory solvents has not been extensively published. However, based on the general characteristics of anthracycline antibiotics, a qualitative assessment of its solubility can be inferred. Anthracyclines are complex polycyclic aromatic compounds, often with glycosidic linkages, which influences their solubility. They are typically soluble in polar aprotic solvents and have limited solubility in aqueous solutions.
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent | Chemical Formula | Type | Estimated Solubility |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble |
| Methanol | CH₃OH | Polar Protic | Sparingly Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble |
| Water | H₂O | Polar Protic | Insoluble to Sparingly Soluble |
Disclaimer: The solubility data presented in this table is an estimation based on the general properties of anthracycline antibiotics and should be confirmed experimentally.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound. This protocol is adapted from established methodologies.
1. Materials and Reagents:
-
This compound (solid form)
-
Selected laboratory solvents (e.g., DMSO, ethanol, water)
-
Volumetric flasks
-
Mechanical shaker or orbital incubator capable of maintaining a constant temperature
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Syringe filters (0.22 µm)
2. Procedure:
-
Preparation of Stock Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (in which it is freely soluble) for the calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a mechanical shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points to confirm that equilibrium has been reached.
-
Sample Clarification: After the equilibration period, remove the vials and allow the undissolved solid to settle. Centrifuge the samples at a high speed to pellet any remaining solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any fine particles. Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.
-
Data Analysis: Using the calibration curve, calculate the concentration of this compound in the original saturated solution. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
Mechanism of Action: A Generalized Pathway for Anthracycline Antibiotics
Anthracycline antibiotics, including this compound, exert their cytotoxic effects through a multi-faceted mechanism of action that primarily targets cellular DNA and related processes. The following diagram illustrates the key steps in this pathway.
Caption: Generalized mechanism of action for anthracycline antibiotics.
The primary mechanisms of action for anthracyclines are:
-
DNA Intercalation: The planar aromatic core of the anthracycline molecule inserts itself between the base pairs of the DNA double helix.[3] This intercalation distorts the DNA structure, interfering with DNA replication and transcription.[3]
-
Topoisomerase II Inhibition: Anthracyclines form a stable ternary complex with DNA and the enzyme topoisomerase II.[3] This "poisons" the enzyme, preventing the re-ligation of DNA strands that have been cleaved by topoisomerase II, leading to the accumulation of double-strand breaks.[3]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, particularly within the mitochondria. This process generates highly reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. The resulting oxidative stress causes damage to cellular components, including lipids, proteins, and DNA, ultimately contributing to apoptosis.[3]
While specific quantitative solubility data for this compound remains to be fully elucidated, this guide provides a foundational understanding for researchers. The estimated solubility in common laboratory solvents, a robust experimental protocol for its determination, and a clear visualization of its mechanism of action offer a solid starting point for further investigation and application of this promising anti-mycobacterial agent. Experimental verification of the solubility data presented herein is strongly recommended for any research application.
References
In Silico Prediction of Nothramicin's Biological Targets: A Technical Guide
Abstract: Nothramicin, an anthracycline antibiotic, holds potential as a therapeutic agent. However, its biological targets remain largely uncharacterized. This technical guide provides a comprehensive in silico workflow to predict the biological targets of this compound, offering a robust framework for researchers, scientists, and drug development professionals. The methodologies detailed herein leverage a multi-pronged computational approach, integrating ligand-based and structure-based techniques with network pharmacology to generate high-confidence target hypotheses, thereby accelerating the drug discovery and development pipeline.
Introduction
This compound is a member of the anthracycline class of antibiotics, a group of natural products renowned for their therapeutic properties, particularly in oncology. The core chemical scaffold of anthracyclines is known to interact with a variety of cellular components, including DNA, topoisomerases, and various kinases. Identifying the specific biological targets of this compound is a critical step in elucidating its mechanism of action and assessing its full therapeutic potential.
Traditional methods of target identification can be both time-consuming and resource-intensive. In contrast, in silico approaches offer a rapid and cost-effective means to narrow down the field of potential targets for subsequent experimental validation. This guide outlines a systematic in silico strategy, commencing with the three-dimensional representation of this compound and progressing through a series of computational screening and analysis techniques to predict its most probable biological targets.
Overall Workflow
The in silico target prediction for this compound will follow a multi-step, integrated workflow. This approach is designed to maximize the confidence in the predicted targets by leveraging complementary computational methods. The workflow begins with the preparation of the this compound structure, followed by parallel ligand-based and structure-based screening to identify an initial list of potential targets. This list is then expanded and analyzed using network pharmacology to understand the broader biological context of the predicted interactions.
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments in the target identification workflow.
Ligand Preparation: From SMILES to 3D Structure
The initial step is to generate a high-quality 3D structure of this compound from its chemical representation.
Protocol:
-
Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for this compound is obtained from a chemical database. The canonical SMILES for this compound is: O=C1C2=C(C(C3=C1C(OC)=CC=C3O)=O)C(O)=C(C(C(C(C)(C4O)O)OC)OC5OC(C(C(C)(C5)N(C)C)O)C)C4=C2.
-
2D to 3D Conversion: Utilize a cheminformatics software package such as RDKit or Open Babel to convert the 2D SMILES string into an initial 3D conformation.
-
Addition of Hydrogens: Add hydrogen atoms to the 3D structure, considering the appropriate physiological pH (typically 7.4).
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation.
-
File Format Conversion: Save the final 3D structure in a format suitable for subsequent analyses, such as .sdf or .mol2.
Ligand-Based Target Prediction: Pharmacophore Modeling
This approach identifies potential targets by finding proteins that are known to bind to molecules with similar physicochemical features to this compound.
Protocol:
-
Pharmacophore Feature Identification: Analyze the energy-minimized 3D structure of this compound to identify its key pharmacophoric features. These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centroids, and positive/negative ionizable groups.
-
Pharmacophore Model Generation: Generate a 3D pharmacophore model based on the identified features and their spatial arrangement.
-
Database Screening: Screen a database of known protein-ligand complexes (e.g., PharmMapper, ZINCPharmer) with the generated pharmacophore model. The screening process identifies proteins whose binding sites can accommodate the pharmacophoric features of this compound.
-
Hit List Generation: Compile a list of protein targets from the screening that show a high fit score to the this compound pharmacophore model.
Structure-Based Target Prediction: Reverse Docking
Reverse docking screens this compound against a library of 3D protein structures to identify those to which it binds with high affinity.
Protocol:
-
Ligand Preparation for Docking: Convert the energy-minimized 3D structure of this compound into the .pdbqt file format using tools like AutoDockTools. This format includes atomic charges and defines the rotatable bonds in the molecule.
-
Protein Target Library Preparation:
-
Select a library of potential protein targets. A common choice is a curated set of human proteins from the Protein Data Bank (PDB).
-
For each protein target, prepare the structure by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning atomic charges.
-
Convert the prepared protein structures into the .pdbqt file format.
-
-
Docking Simulation:
-
For each protein target, define a binding pocket (grid box) that encompasses the likely active site.
-
Perform molecular docking of the prepared this compound ligand into the defined binding pocket of each protein target using software such as AutoDock Vina.
-
-
Binding Affinity Analysis: Analyze the results of the docking simulations. The primary metric for assessing the binding is the predicted binding affinity, typically expressed in kcal/mol.
-
Hit List Generation: Rank the protein targets based on their predicted binding affinities for this compound. Targets with the most negative binding affinities are considered the most promising hits.
Network Pharmacology Analysis
This analysis integrates the lists of potential targets from both ligand-based and structure-based methods to understand their functional relationships and prioritize them for further investigation.
Protocol:
-
Consolidated Target List: Combine the hit lists from the pharmacophore screening and reverse docking into a single, non-redundant list of potential protein targets.
-
Protein-Protein Interaction (PPI) Network Construction:
-
Input the consolidated list of gene names for the protein targets into a PPI database such as STRING or BioGRID.
-
Construct a PPI network where the nodes represent the protein targets and the edges represent known interactions between them.
-
-
Network Analysis and Visualization:
-
Import the PPI network into a network visualization and analysis software like Cytoscape.
-
Analyze the network topology to identify highly connected nodes (hubs) and densely connected regions (modules). These often represent proteins and protein complexes of high biological significance.
-
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the proteins in the network. This analysis will identify the biological processes, molecular functions, cellular components, and signaling pathways that are significantly associated with the potential targets of this compound.
-
Target Prioritization: Prioritize the potential targets based on a combination of factors:
-
High binding affinity from reverse docking.
-
High pharmacophore fit score.
-
High centrality in the PPI network (e.g., degree, betweenness).
-
Involvement in key signaling pathways relevant to the known activities of anthracyclines (e.g., cancer, microbial infections).
-
Data Presentation
The quantitative data generated from the in silico analyses should be summarized in a clear and structured format to facilitate comparison and interpretation.
| Prediction Method | Potential Target | Gene Name | Binding Affinity (kcal/mol) | Pharmacophore Fit Score | PPI Network Degree | Associated Pathway (KEGG) |
| Reverse Docking | Topoisomerase II alpha | TOP2A | -10.2 | N/A | 45 | hsa03030: DNA replication |
| Reverse Docking | Cyclin-dependent kinase 2 | CDK2 | -9.8 | N/A | 89 | hsa04110: Cell cycle |
| Pharmacophore | Mitogen-activated protein kinase 1 | MAPK1 | N/A | 0.85 | 152 | hsa04010: MAPK signaling pathway |
| Both | Proto-oncogene c-Src | SRC | -9.5 | 0.78 | 210 | hsa05200: Pathways in cancer |
| Reverse Docking | DNA polymerase beta | POLB | -9.1 | N/A | 23 | hsa03410: Base excision repair |
| Pharmacophore | Phosphoinositide 3-kinase | PIK3CA | N/A | 0.72 | 112 | hsa04151: PI3K-Akt signaling pathway |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of a Predicted Signaling Pathway
Based on the network pharmacology analysis, a key signaling pathway potentially modulated by this compound can be visualized. The following diagram illustrates a hypothetical involvement of this compound's predicted targets in the PI3K-Akt signaling pathway.
Conclusion
This technical guide has detailed a comprehensive in silico workflow for the prediction of the biological targets of this compound. By integrating ligand-based and structure-based approaches with network pharmacology, this strategy provides a powerful framework for generating high-confidence hypotheses for experimental validation. The methodologies and protocols described herein are intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery, ultimately facilitating a deeper understanding of this compound's mechanism of action and accelerating its potential translation into a clinically valuable therapeutic agent.
Nothramicin: A Technical Guide to its Relationship with Anthracycline Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nothramicin is a novel antibiotic identified as a member of the anthracycline class.[1] While specific quantitative data on its bioactivity is not yet widely available, its structural classification allows for a comparative analysis with well-established anthracyclines like doxorubicin and daunorubicin. This technical guide provides an in-depth overview of the core characteristics of anthracyclines, including their mechanisms of action, and presents a framework for the future evaluation of this compound. Detailed experimental protocols for key assays are provided to facilitate further research into this promising new antibiotic.
Introduction to this compound and the Anthracycline Family
This compound is a recently discovered antibiotic isolated from Nocardia sp. MJ896-43F17.[1] Spectroscopic analysis has confirmed its classification as an anthracycline antibiotic.[1] The anthracycline family of compounds, which includes clinically vital drugs such as doxorubicin and daunorubicin, are renowned for their potent anticancer activity. They are characterized by a tetracyclic aglycone core linked to a sugar moiety. The primary mechanisms of action for anthracyclines involve DNA intercalation and the inhibition of topoisomerase II, leading to the induction of DNA damage and subsequent cell death.
Given that this compound is a new entrant in this class, this guide will leverage the extensive knowledge of other anthracyclines to infer its likely mechanisms and to provide a roadmap for its comprehensive biological and pharmacological characterization.
Comparative Quantitative Data
While specific quantitative data for this compound is not available in the public domain, the following tables summarize key bioactivity parameters for the well-studied anthracyclines, doxorubicin and daunorubicin, to serve as a benchmark for future studies on this compound.
Table 1: Comparative Cytotoxicity (IC50) of Anthracyclines Against Various Cancer Cell Lines
| Anthracycline | Cell Line | IC50 (µM) | Incubation Time (h) |
| Doxorubicin | MCF-7 (Breast) | 0.08 - 0.5 | 48 - 72 |
| Doxorubicin | HeLa (Cervical) | ~0.1 - 1.0 | 48 - 72 |
| Doxorubicin | A549 (Lung) | ~0.2 - 2.0 | 48 - 72 |
| Doxorubicin | HL-60 (Leukemia) | ~0.01 - 0.1 | 48 - 72 |
| Daunorubicin | HL-60 (Leukemia) | ~0.01 - 0.05 | 48 - 72 |
| Daunorubicin | K562 (Leukemia) | ~0.02 - 0.1 | 48 - 72 |
Note: IC50 values can vary significantly based on the specific cell line, experimental conditions, and assay used.
Table 2: Comparative DNA Binding Affinity of Anthracyclines
| Anthracycline | Method | DNA Source | Binding Constant (K) (M⁻¹) |
| Doxorubicin | Spectrofluorometry | Calf Thymus DNA | 1.0 - 5.0 x 10⁶ |
| Daunorubicin | Spectrofluorometry | Calf Thymus DNA | 0.5 - 3.0 x 10⁶ |
Core Mechanisms of Action: A Framework for this compound
Based on its structural class, this compound is predicted to share the primary mechanisms of action of other anthracyclines.
DNA Intercalation and Topoisomerase II Poisoning
Anthracyclines intercalate between DNA base pairs, distorting the helical structure and interfering with DNA replication and transcription. Furthermore, they act as topoisomerase II "poisons." They stabilize the transient covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, a highly cytotoxic lesion that triggers apoptotic cell death.
Signaling Pathways Implicated in Anthracycline Activity
The cytotoxic effects of anthracyclines are mediated through a complex network of cellular signaling pathways.
Anthracyclines trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. The accumulation of DNA damage is a primary trigger for the intrinsic pathway, leading to the release of cytochrome c from mitochondria and the activation of caspases.
A significant contributor to both the anticancer effects and the cardiotoxicity of anthracyclines is the generation of reactive oxygen species (ROS). The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of superoxide radicals and hydrogen peroxide. This oxidative stress can damage cellular components, including DNA, lipids, and proteins, and activate stress-related signaling pathways.
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Some studies suggest that anthracyclines can modulate this pathway, although the exact mechanisms and consequences are complex and may be cell-type dependent. Inhibition of this pro-survival pathway could potentiate the cytotoxic effects of anthracyclines.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key experiments required to characterize the biological activity of this compound and compare it to other anthracyclines.
Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear flat-bottom microplates
-
This compound and other anthracyclines (e.g., Doxorubicin as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and control anthracyclines in complete medium. Remove the medium from the wells and add 100 µL of the drug solutions at various concentrations. Include wells with untreated cells (vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[2]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
DNA Binding Affinity: Fluorescent Intercalator Displacement (FID) Assay
This assay determines the ability of a compound to displace a fluorescent DNA intercalator, providing a measure of its DNA binding affinity.[3][4][5][6]
Materials:
-
Calf thymus DNA (or a specific DNA sequence)
-
Ethidium bromide (EtBr) or another suitable fluorescent intercalator
-
This compound and other anthracyclines
-
Assay buffer (e.g., Tris-HCl buffer with NaCl and EDTA)
-
Fluorometer or fluorescence microplate reader
-
96-well black microplates
Procedure:
-
Prepare DNA-Dye Complex: In a 96-well black plate, prepare a solution of DNA and the fluorescent intercalator (e.g., EtBr) in the assay buffer. The concentrations should be optimized to give a stable and high fluorescence signal.
-
Add Test Compound: Add serial dilutions of this compound or control anthracyclines to the wells containing the DNA-dye complex.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 15-30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the intercalating dye.
-
Data Analysis: The displacement of the fluorescent dye by the test compound will result in a decrease in fluorescence. Calculate the percentage of fluorescence quenching for each concentration. The data can be used to determine the concentration of the compound required to displace 50% of the bound dye (DC50), which is related to the binding affinity.
Topoisomerase II Inhibition: DNA Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II.[7][8][9][10]
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA) - a network of catenated DNA circles
-
Assay buffer (containing ATP and MgCl₂)
-
This compound and other anthracyclines (e.g., Etoposide as a positive control)
-
Stop solution (containing SDS and proteinase K)
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., Ethidium Bromide or SYBR Green)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and the test compound (this compound or control) at various concentrations.
-
Enzyme Addition: Add Topoisomerase IIα to the reaction mixture to initiate the decatenation reaction. Include a control reaction without any inhibitor.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[7]
-
Reaction Termination: Stop the reaction by adding the stop solution. The SDS denatures the enzyme, and proteinase K digests it to release the DNA.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with a DNA dye and visualize the DNA bands under UV light.
-
Data Analysis: Catenated kDNA remains in the well, while decatenated mini-circles migrate into the gel. Inhibition of topoisomerase II activity will result in a decrease in the amount of decatenated DNA. The intensity of the bands can be quantified to determine the inhibitory effect of the compound.
In Vitro Cardiotoxicity Assessment
This protocol utilizes human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess the potential cardiotoxic effects of this compound.[1][11][12][13][14]
Materials:
-
hiPSC-CMs
-
Cardiomyocyte maintenance medium
-
96-well plates suitable for cell culture and specific assays
-
This compound and Doxorubicin (as a known cardiotoxin)
-
Reagents for viability assays (e.g., CellTiter-Glo®)
-
Reagents for apoptosis assays (e.g., Caspase-Glo® 3/7)
-
Reagents for ROS measurement (e.g., DCFDA-based assays)
-
High-content imaging system or microplate reader
Procedure:
-
Cell Culture: Culture hiPSC-CMs according to the manufacturer's instructions until they form a spontaneously beating syncytium.
-
Drug Treatment: Treat the hiPSC-CMs with various concentrations of this compound and Doxorubicin for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: At the end of the treatment period, assess cell viability using an assay such as the CellTiter-Glo® luminescent cell viability assay, which measures ATP levels.
-
Apoptosis Assessment: Measure caspase-3/7 activity using a luminescent or fluorescent assay to quantify apoptosis.
-
ROS Production: Measure the intracellular levels of reactive oxygen species using a fluorescent probe like DCFDA.
-
Functional Assessment (Optional): If available, use a system to measure the contractility and electrophysiological properties of the beating cardiomyocytes to assess functional cardiotoxicity.
-
Data Analysis: Analyze the dose-dependent effects of this compound on cardiomyocyte viability, apoptosis, and ROS production, and compare these effects to those of doxorubicin.
Conclusion and Future Directions
This compound, as a new member of the anthracycline family, holds potential as a novel therapeutic agent. While direct experimental data on its biological activity is currently limited, its structural relationship to well-characterized anthracyclines provides a strong foundation for predicting its mechanism of action. This technical guide offers a comprehensive framework for the systematic evaluation of this compound, providing detailed protocols for assessing its cytotoxicity, DNA binding affinity, topoisomerase II inhibition, and potential cardiotoxicity.
Future research should focus on generating robust quantitative data for this compound using the methodologies outlined herein. A thorough understanding of its pharmacological profile, including its potency against a panel of cancer cell lines and its propensity for inducing cardiotoxicity, will be crucial for determining its therapeutic potential. Furthermore, elucidation of the specific signaling pathways modulated by this compound will provide valuable insights into its molecular mechanism and may reveal opportunities for combination therapies. The data generated from these studies will be essential for advancing this compound through the drug development pipeline.
References
- 1. Cardiotoxicity Assessment of HESI Reference Compounds Using HiPSC-CMs | FDA [fda.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. scilit.com [scilit.com]
- 4. Semi-automated high-throughput fluorescent intercalator displacement-based discovery of cytotoxic DNA binding agents from a large compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A rapid fluorescent indicator displacement assay and principal component/cluster data analysis for determination of ligand–nucleic acid structural selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. topogen.com [topogen.com]
- 11. Use of human induced pluripotent stem cell-derived cardiomyocytes to assess drug cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Pluripotent Stem Cell-Derived Cardiomyocytes for Assessment of Anticancer Drug-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Use of Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) to Monitor Compound Effects on Cardiac Myocyte Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Antibacterial Activity Testing of Nothramicin Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nothramicin is a novel anthracycline antibiotic that has been isolated from Nocardia sp. MJ896-43F17.[1] Preliminary studies have indicated its potential as an antimicrobial agent, particularly against Gram-positive bacteria, with initial findings showing inhibitory effects on mycobacteria.[1] Anthracyclines are a well-established class of compounds known for their potent biological activities. These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of this compound's antibacterial activity against a panel of clinically relevant Gram-positive bacteria. The methodologies described herein are based on standardized guidelines to ensure reproducibility and accuracy in research and drug development settings.
Quantitative Data
While specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad range of Gram-positive bacteria is not yet widely published, the following table presents representative MIC values for a related anthracycline, Anthracimycin, against common Gram-positive pathogens. This data serves as a valuable reference point for anticipating the potential efficacy of this compound. All MIC values are expressed in micrograms per milliliter (µg/mL).
| Gram-Positive Bacterium | Strain | Representative MIC (µg/mL) of a Related Anthracycline (Anthracimycin) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤ 0.25[2] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≤ 0.25[2] |
| Staphylococcus aureus | Vancomycin-Resistant (VRSA) | ≤ 0.25[2] |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 0.5 |
Note: The data presented is for Anthracimycin, a structurally related anthracycline antibiotic, and should be considered as a proxy for the potential activity of this compound. Further studies are required to establish the specific MIC values for this compound.
Experimental Protocols
The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Gram-positive bacteria using the broth microdilution method. This method is considered a gold standard for antimicrobial susceptibility testing.[3][4]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a Gram-positive bacterium in vitro.
Materials:
-
This compound (stock solution of known concentration)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
-
Pipettes and sterile tips
-
Sterile reservoirs
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in sterile tubes. The concentration range should be selected based on expected efficacy. b. The final volume in each well of the test plate will be 100 µL, so prepare the dilutions at twice the desired final concentration.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation of Microtiter Plate: a. Dispense 50 µL of the appropriate this compound dilution into each well of a sterile 96-well microtiter plate. b. Add 50 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 100 µL. c. Include a positive control (wells with CAMHB and bacterial inoculum, but no this compound) and a negative control (wells with CAMHB only) on each plate.
-
Incubation: a. Cover the microtiter plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
Interpretation of Results: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Materials:
-
Results from the MIC test
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (35-37°C)
-
Spreader or sterile loops
Procedure:
-
Subculturing from MIC Wells: a. Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations of this compound that showed no visible growth. b. Also, include the positive control well from the MIC plate.
-
Plating: a. From each selected well, take a 10-100 µL aliquot. b. Spread the aliquot evenly onto a fresh MHA plate.
-
Incubation: a. Incubate the MHA plates at 35-37°C for 24-48 hours, or until colonies are clearly visible on the plate corresponding to the positive control.
-
Interpretation of Results: a. Count the number of colonies (CFU) on each plate. b. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the positive control plate.[5][6][7]
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for determining MIC and MBC of this compound.
References
- 1. Staphylococcus aureus resistance to topical antimicrobials in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthracimycin Activity Against Contemporary Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An unusual class of anthracyclines potentiate Gram-positive antibiotics in intrinsically resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutactimycin E, a new anthracycline antibiotic with gram-positive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. researchgate.net [researchgate.net]
The Synthetic Challenge of Nothramicin: A Guide to Anthracycline Total Synthesis
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nothramicin is an anthracycline antibiotic isolated from Nocardia sp. MJ896-43F17, which has demonstrated inhibitory activity against mycobacteria.[1] Anthracyclines are a critically important class of chemotherapeutic agents, with prominent members like doxorubicin and daunorubicin being mainstays in cancer treatment for decades.[2] The complex, tetracyclic quinone core and the attached deoxysugar moieties of these molecules present significant synthetic challenges. As of late 2025, a dedicated total synthesis of this compound has not been reported in the peer-reviewed literature. This document, therefore, provides a detailed overview of the established methods for the total synthesis of closely related and structurally representative anthracyclines. The strategies and protocols outlined herein are intended to serve as a valuable resource for researchers interested in the synthesis of this compound and other novel anthracycline analogues.
Chemical Structure of this compound
This compound possesses the characteristic tetracyclic aglycone core of the anthracycline family, with a specific pattern of hydroxylation and methoxylation. It is glycosylated with a dimethylamino-substituted deoxysugar.
Molecular Formula: C₃₀H₃₇NO₁₁[3]
General Strategies for Anthracycline Total Synthesis
The total synthesis of anthracyclines can be broadly divided into two key stages:
-
Synthesis of the Aglycone (Anthracyclinone): The construction of the tetracyclic ring system is a major hurdle. Common strategies involve the convergent assembly of two or more fragments or a more linear approach to build the rings sequentially.
-
Glycosylation: The stereoselective attachment of the daunosamine or a related amino sugar to the aglycone is the final critical step.
This document will focus on the well-established total synthesis of Daunomycinone, the aglycone of daunorubicin, as a representative example of anthracyclinone synthesis.
Total Synthesis of (±)-Daunomycinone: A Representative Protocol
The following sections detail a convergent approach to the synthesis of (±)-Daunomycinone, a key intermediate for many clinically important anthracyclines.
Retrosynthetic Analysis of Daunomycinone
A common retrosynthetic disconnection of the tetracyclic core of Daunomycinone identifies a substituted phthalide and a bicyclic ketone as key precursors. This approach allows for the controlled construction of the A and D rings separately before their convergent coupling.
References
Application Notes & Protocols: Nothramicin Analog Synthesis for Structure-Activity Relationship Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nothramicin is a member of the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) family of natural products, which includes the well-known antitumor antibiotic anthramycin.[1][3][4] PBDs are of significant interest in oncology due to their unique mechanism of action, which involves sequence-selective binding to the minor groove of DNA and subsequent covalent attachment to the C2-amino group of a guanine base.[4] This interaction forms a DNA adduct that interferes with essential cellular processes like transcription and replication, ultimately leading to cytotoxicity. The development of this compound analogs is a key strategy to enhance antitumor potency, improve selectivity for cancer cells, and optimize pharmacokinetic properties.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of this compound analogs and the subsequent evaluation of their structure-activity relationships (SAR). The methodologies described herein are intended to guide researchers in the rational design and development of novel PBD-based therapeutic agents.
General Synthetic Strategy for this compound Analogs
The synthesis of this compound analogs typically involves a multi-step sequence to construct the core tricyclic PBD scaffold. Modifications can be introduced at various positions, particularly on the aromatic A-ring and the pyrrolidine C-ring, to probe the SAR. A generalized workflow for this synthesis is outlined below.
Caption: General workflow for the synthesis of this compound analogs.
Protocol 1: Synthesis of a PBD Core Intermediate
This protocol describes a representative synthesis of a key PBD intermediate, which can then be further functionalized.
Materials:
-
Substituted 2-nitrobenzoyl chloride
-
L-proline methyl ester hydrochloride
-
Triethylamine (TEA)
-
Methanol (MeOH), Dichloromethane (DCM)
-
Sodium dithionite (Na₂S₂O₄)
-
Trifluoroacetic acid (TFA)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling:
-
Dissolve L-proline methyl ester hydrochloride (1.2 eq) in DCM and cool to 0°C.
-
Add TEA (2.5 eq) dropwise and stir for 15 minutes.
-
Add a solution of the substituted 2-nitrobenzoyl chloride (1.0 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by silica gel chromatography.
-
-
Nitro Group Reduction:
-
Dissolve the purified amide (1.0 eq) in a mixture of MeOH and water (3:1).
-
Add sodium dithionite (4.0 eq) portion-wise at room temperature.
-
Heat the mixture to 60°C and stir for 4 hours.
-
Cool the reaction to room temperature and concentrate using a rotary evaporator to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the aniline intermediate.
-
-
Cyclization to PBD Core:
-
Dissolve the aniline intermediate (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 6 hours.
-
Neutralize the reaction carefully with saturated NaHCO₃ solution.
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the PBD core scaffold.
-
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for identifying the chemical features of this compound analogs that contribute to their biological activity. By systematically modifying the structure and assessing the impact on cytotoxicity and DNA binding, more potent and selective compounds can be designed.
Caption: Workflow for this compound analog structure-activity relationship studies.
Data Presentation: Representative SAR Data
The following table summarizes representative data for a hypothetical series of this compound analogs, illustrating how modifications can influence biological activity.
| Analog ID | Modification (R Group on A-Ring) | Molecular Weight ( g/mol ) | IC₅₀ vs. MCF-7 (nM) | DNA Binding Affinity (K𝘥, µM) |
| NTH-01 | H (Parent) | 312.34 | 50.5 | 1.2 |
| NTH-02 | 8-OCH₃ | 342.37 | 25.1 | 0.8 |
| NTH-03 | 8-Cl | 346.78 | 35.8 | 1.0 |
| NTH-04 | 8-NO₂ | 357.34 | 112.3 | 2.5 |
| NTH-05 | 7-OCH₃ | 342.37 | 75.4 | 1.8 |
| NTH-06 | 8,9-Methylenedioxy | 356.35 | 15.2 | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocols for Biological Evaluation
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to determine the concentration of an analog that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Human breast cancer cell line (e.g., MCF-7)
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound analogs dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for another 4 hours. The MTT will be converted to purple formazan crystals by living cells.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 3: Fluorometric DNA Binding Assay
This protocol quantifies the binding affinity of this compound analogs to double-stranded DNA (dsDNA).
Materials:
-
Calf thymus dsDNA
-
PicoGreen™ dsDNA quantitation reagent
-
Tris-EDTA (TE) buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
This compound analogs dissolved in DMSO
-
Black 96-well microplates
-
Fluorometric microplate reader (Excitation: ~480 nm, Emission: ~520 nm)
Procedure:
-
Preparation:
-
Prepare a 20 µg/mL solution of dsDNA in TE buffer.
-
Prepare a working solution of PicoGreen™ by diluting the stock 1:200 in TE buffer.
-
Prepare serial dilutions of the this compound analogs in TE buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of the dsDNA solution to each well.
-
Add 50 µL of the serially diluted this compound analogs to the wells. Include a control with TE buffer instead of an analog.
-
Incubate at room temperature for 30 minutes, protected from light, to allow the analog to bind to the DNA.
-
-
Fluorescence Measurement:
-
Add 100 µL of the diluted PicoGreen™ reagent to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader. PicoGreen™ fluorescence is enhanced upon binding to dsDNA, and this fluorescence is quenched when a compound displaces it or binds nearby.
-
-
Data Analysis:
-
Calculate the percentage of fluorescence quenching for each analog concentration relative to the control (DNA + PicoGreen™ only).
-
The binding affinity (K𝘥) can be estimated by plotting the fluorescence quenching against the compound concentration and fitting the data to a suitable binding model. Assays for DNA binding can be performed using various techniques, including electrophoretic mobility shift assays (EMSA) and ELISA-based formats.[2][5][6]
-
Mechanism of Action
This compound analogs exert their cytotoxic effects by binding to the DNA minor groove and forming a covalent adduct, which triggers a cascade of cellular events culminating in cell death.
Caption: Proposed mechanism of action for this compound analogs.
References
- 1. [Study on substances with antiblastic activity. LIX - Anthramycin and analogs. VIII : synthesis of derivatives of 4H-pyrrolo/1,2-a/[1,5]benzodiazepine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Quantitative Assay to Study Protein:DNA Interactions, Discover Transcriptional Regulators of Gene Expression, and Identify Novel Anti-tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Research on substances with antineoplastic activity. LVI. Anthramycin and analogues. V. Synthesis of derivatives of 7,8-dimethoxy and 7,8-methylendioxy-5H-pyrrolo(2,1-c)(1,4)benzodiazepine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. A quantitative assay to study protein:DNA interactions, discover transcriptional regulators of gene expression, and identify novel anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for Detecting Protein-DNA Interactions | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Nothramicin Fermentation and Yield Optimization from Nocardia Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nothramicin is a novel anthracycline antibiotic with potential therapeutic applications.[1] It is a secondary metabolite produced by Nocardia sp. MJ896-43F17, a strain closely related to Nocardia brasiliensis.[1] Like other members of the anthracycline family, this compound is synthesized through a complex biosynthetic pathway, likely involving a type II polyketide synthase (PKS). The genus Nocardia is recognized for its significant biosynthetic potential to produce a wide array of bioactive secondary metabolites.[2][3] However, optimizing the production of these compounds in laboratory and industrial settings often presents challenges due to the complex regulatory networks and the slow-growing nature of these filamentous bacteria.[2]
These application notes provide a comprehensive overview of the fermentation process for this compound production from Nocardia cultures. They include detailed protocols for inoculum preparation, fermentation, and yield optimization strategies such as media manipulation and precursor feeding. Additionally, methods for the extraction and quantification of this compound are described.
I. Fermentation of Nocardia sp. for this compound Production
This section details the protocols for the cultivation of Nocardia sp. to produce this compound. The process begins with the preparation of a seed culture, which is then used to inoculate the production medium.
Experimental Workflow for this compound Production
Caption: A generalized workflow for this compound production.
Protocol 1: Inoculum Preparation
-
Aseptic Technique: All manipulations should be performed in a laminar flow hood to maintain sterility.
-
Thawing the Stock: Retrieve a cryovial containing the Nocardia sp. glycerol stock from a -80°C freezer and thaw it at room temperature.
-
Inoculation: Transfer 100-500 µL of the thawed stock culture to a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed medium, such as ISP2 (International Streptomyces Project Medium 2) or a modified Yeast Extract-Malt Extract-Dextrose broth.
-
Incubation: Incubate the flask at 28-30°C on a rotary shaker at 150-200 rpm for 2-4 days, or until sufficient biomass has developed. A well-grown seed culture will appear turbid with filamentous or pelleted growth.
Protocol 2: Production Fermentation
-
Inoculation: Transfer the seed culture to the production medium at an inoculation volume of 5-10% (v/v). For example, add 5-10 mL of the seed culture to 100 mL of production medium in a 500 mL Erlenmeyer flask.
-
Production Media: A variety of media can be used for secondary metabolite production in Nocardia. A starting point could be a complex medium containing a combination of carbon and nitrogen sources.
-
Incubation: Incubate the production flasks at 28-30°C on a rotary shaker at 150-200 rpm for 7-14 days. The optimal fermentation time should be determined experimentally by monitoring this compound production over time.
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth (e.g., by measuring dry cell weight) and this compound concentration.
II. Yield Optimization Strategies
Optimizing the yield of this compound is crucial for the economic viability of its production. This section explores strategies to enhance production through media optimization and precursor feeding.
Media Optimization
The composition of the fermentation medium significantly impacts the production of secondary metabolites. Key components to optimize include carbon sources, nitrogen sources, and trace elements.
Table 1: Media Components for Optimization of this compound Production
| Component Category | Examples | Typical Concentration Range | Notes |
| Carbon Sources | Glucose, Soluble Starch, Glycerol, Maltose | 10-40 g/L | A combination of a rapidly metabolizable sugar (e.g., glucose) and a more slowly utilized one (e.g., starch) can support both initial growth and sustained production. |
| Nitrogen Sources | Soybean Meal, Yeast Extract, Peptone, Tryptone, Ammonium Sulfate | 5-20 g/L | Complex nitrogen sources often provide essential amino acids and growth factors that can enhance secondary metabolite production. |
| Phosphate Sources | K₂HPO₄, KH₂PO₄ | 0.5-2.0 g/L | Phosphate levels can be a critical regulatory factor for antibiotic production in actinomycetes. |
| Trace Elements | MgSO₄·7H₂O, FeSO₄·7H₂O, ZnSO₄·7H₂O, MnCl₂·4H₂O | 0.1-1.0 g/L | Essential for enzymatic activities, including those in the this compound biosynthetic pathway. |
| pH Buffers | CaCO₃, MOPS | 1-5 g/L | Maintaining a stable pH (typically between 6.5 and 7.5) is important for both growth and production. |
Protocol 3: Media Optimization using a One-Factor-at-a-Time (OFAT) Approach
-
Establish a Baseline: Use a standard production medium (e.g., a modified ISP2 medium) to establish a baseline this compound yield.
-
Vary One Component: Systematically vary the concentration of a single media component while keeping all other components constant. For example, test different concentrations of glucose (e.g., 10, 20, 30, 40 g/L).
-
Ferment and Analyze: Perform the fermentation as described in Protocol 2 for each condition and measure the final this compound yield.
-
Identify Optimum: Determine the concentration of the tested component that results in the highest this compound yield.
-
Repeat for Other Components: Repeat steps 2-4 for other key media components (e.g., nitrogen source, phosphate concentration).
-
Combine Optimal Conditions: Once the optimal level for each component is identified, combine them into a new, optimized production medium and validate the improved yield.
Note: For more advanced optimization, statistical methods like Response Surface Methodology (RSM) can be employed to investigate the interactions between different media components.
Precursor Feeding
Anthracyclines are polyketides, and their biosynthesis relies on the availability of specific precursor molecules, primarily acetyl-CoA and propionyl-CoA, derived from the catabolism of carbohydrates and amino acids. Supplementing the fermentation medium with precursors can potentially increase the yield of the final product.
Hypothesized this compound Biosynthetic Pathway and Precursor Feeding Strategy
Caption: A simplified diagram of the proposed this compound biosynthetic pathway.
Protocol 4: Precursor Feeding Experiment
-
Prepare Production Cultures: Inoculate several flasks containing the optimized production medium as described in Protocol 2.
-
Prepare Precursor Solutions: Prepare sterile stock solutions of the precursors to be tested (e.g., 1 M sodium propionate, 0.5 M L-valine).
-
Feeding Strategy:
-
Timing: Add the precursor to the culture at a specific time point, often at the beginning of the stationary phase of growth when secondary metabolism is typically induced (e.g., after 48-72 hours of fermentation).
-
Concentration: Add the precursor to different final concentrations in separate flasks (e.g., 1 mM, 5 mM, 10 mM). Include a control flask with no added precursor.
-
Fed-batch: A fed-batch strategy, where small amounts of the precursor are added at regular intervals, can also be tested to avoid potential toxicity from high initial concentrations.
-
-
Continue Fermentation: Continue the incubation for the remainder of the fermentation period.
-
Analyze Yield: At the end of the fermentation, harvest the broth and quantify the this compound yield for each condition.
Table 2: Example of a Precursor Feeding Experiment Setup
| Flask | Precursor Added | Final Concentration | Feeding Time |
| 1 (Control) | None | - | - |
| 2 | Sodium Propionate | 1 mM | 48 hours |
| 3 | Sodium Propionate | 5 mM | 48 hours |
| 4 | Sodium Propionate | 10 mM | 48 hours |
| 5 | L-Valine | 1 mM | 48 hours |
| 6 | L-Valine | 5 mM | 48 hours |
| 7 | L-Valine | 10 mM | 48 hours |
III. Extraction and Quantification of this compound
Accurate quantification of this compound is essential for evaluating the effectiveness of optimization strategies.
Protocol 5: Extraction of this compound
This compound has been successfully isolated from the culture broth using solvent extraction.[1]
-
Cell Separation: Centrifuge the culture broth at a high speed (e.g., 10,000 x g for 15 minutes) to separate the mycelium from the supernatant. This compound may be present in both the supernatant and the mycelium, so both should be analyzed.
-
Supernatant Extraction:
-
Adjust the pH of the supernatant to a neutral or slightly acidic range (e.g., pH 6.0-7.0).
-
Extract the supernatant with an equal volume of an organic solvent such as butyl acetate or ethyl acetate.
-
Repeat the extraction 2-3 times.
-
Pool the organic phases and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.
-
-
Mycelial Extraction:
-
Wash the mycelial pellet with distilled water to remove residual medium components.
-
Homogenize the mycelium in a suitable solvent (e.g., methanol or acetone) using a sonicator or bead beater.
-
Centrifuge to remove cell debris and collect the solvent phase.
-
Evaporate the solvent to obtain the crude mycelial extract.
-
-
Resuspension: Resuspend the dried crude extracts in a known volume of a suitable solvent (e.g., methanol or DMSO) for further analysis.
Protocol 6: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantification of anthracyclines.
-
HPLC System: A standard HPLC system equipped with a C18 reverse-phase column and a UV-Vis or fluorescence detector is suitable.
-
Mobile Phase: A gradient of acetonitrile and water (both often containing a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape) is typically used for the separation of anthracyclines. The exact gradient program should be optimized for this compound.
-
Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance. For many anthracyclines, this is in the range of 230-260 nm and 480-500 nm.
-
Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations.
-
Analysis: Inject the resuspended extracts and the standard solutions into the HPLC system.
-
Quantification: Create a standard curve by plotting the peak area against the concentration of the this compound standards. Use the standard curve to determine the concentration of this compound in the samples.
Table 3: Example HPLC Conditions for Anthracycline Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm and 495 nm |
| Injection Volume | 10-20 µL |
Note: These conditions are a starting point and should be optimized for the specific separation of this compound.
IV. Concluding Remarks
The protocols and strategies outlined in these application notes provide a comprehensive framework for the fermentation of Nocardia sp. for this compound production and for the systematic optimization of its yield. Successful implementation of these methods will require careful attention to aseptic techniques, systematic experimentation, and accurate analytical measurements. Further improvements in this compound titers may be achieved through strain improvement programs using classical mutagenesis or modern genetic engineering techniques to manipulate the biosynthetic and regulatory pathways.
References
Developing a Nothramicin-Resistant Cell Line for Mechanism of Action Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nothramicin, a novel anthracycline antibiotic, has demonstrated potent anti-mycobacterial activity.[1] Understanding the potential mechanisms of resistance to this new agent is crucial for its future clinical development and for anticipating challenges in therapeutic efficacy. This document provides a comprehensive guide for developing a this compound-resistant cancer cell line and elucidating the underlying molecular mechanisms of resistance. The protocols outlined here are designed to be adaptable to various cancer cell lines and laboratory settings.
The development of drug-resistant cell lines is a critical tool for investigating the mechanisms of treatment failure.[2] By exposing a parental cancer cell line to gradually increasing concentrations of this compound, a resistant population can be selected and expanded.[2][3] Subsequent comparative analysis of the resistant and parental cell lines can then reveal the molecular alterations responsible for the resistant phenotype.
Part 1: Development of a this compound-Resistant Cell Line
The primary method for generating a drug-resistant cell line involves the continuous exposure of a parental cell line to incrementally increasing concentrations of the cytotoxic agent.[2] This process selects for cells that have acquired resistance mechanisms, allowing them to survive and proliferate under drug pressure.
Protocol 1: Generation of a this compound-Resistant Cell Line by Stepwise Dose Escalation
Objective: To develop a stable this compound-resistant cell line from a parental, sensitive cell line.
Materials:
-
Parental cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution of known concentration)
-
96-well plates, T-25 and T-75 cell culture flasks
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial inhibitory concentration (IC50) of this compound:
-
Seed the parental cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4]
-
Treat the cells with a range of this compound concentrations for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®, see Protocol 2) to determine the concentration of this compound that inhibits cell growth by 50% (IC50).[2][4]
-
-
Initiate the resistance induction:
-
Culture the parental cells in a T-25 flask with complete medium containing this compound at a starting concentration equal to the IC10-IC20 of the parental cells.[2][3]
-
Incubate the cells until they reach 70-80% confluency.[5] Initially, a significant proportion of cells may die. Allow the surviving cells to repopulate the flask.
-
Once the cells are confluent, passage them into a new flask with the same concentration of this compound.
-
-
Stepwise increase in this compound concentration:
-
After the cells have stably grown at the initial concentration for 2-3 passages, increase the this compound concentration by 1.5 to 2-fold.[2]
-
Monitor the cells closely for signs of toxicity. If massive cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.[3]
-
Continue this process of gradually increasing the drug concentration. It is advisable to cryopreserve cell stocks at each new stable concentration.[5]
-
-
Maintenance and characterization of the resistant cell line:
-
The entire process of developing a highly resistant cell line can take several months.[2]
-
Once a cell line is established that can tolerate a significantly higher concentration of this compound (e.g., 10-fold or higher IC50 compared to the parental line), it is considered resistant.[2]
-
To maintain the resistant phenotype, continuously culture the cells in the presence of the highest tolerated concentration of this compound or a maintenance dose (e.g., the IC50 of the resistant line).[2]
-
Periodically re-evaluate the IC50 of the resistant cell line to ensure the stability of the resistant phenotype.[2][4]
-
Experimental Workflow for Developing a Resistant Cell Line
Caption: Workflow for generating a this compound-resistant cell line.
Part 2: Characterization of the Resistant Phenotype
Once a resistant cell line is established, it is essential to quantify the degree of resistance and begin investigating the underlying mechanisms.
Protocol 2: Cell Viability Assay (MTT/MTS)
Objective: To determine and compare the IC50 values of this compound in parental and resistant cell lines.
Materials:
-
Parental and this compound-resistant cells
-
96-well plates
-
This compound serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed both parental and resistant cells into 96-well plates at an appropriate density and allow them to attach overnight.[4]
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.
-
Incubate the plates for 48-72 hours.
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[6]
-
If using MTT, add the solubilization solution and mix to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[4]
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value for each cell line.[2]
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental (e.g., MCF-7) | 15.2 ± 2.1 | 1.0 |
| This compound-Resistant | 289.5 ± 15.8 | 19.0 |
| Table 1: Example data from a cell viability assay comparing parental and this compound-resistant cell lines. The Resistance Index is calculated as the IC50 of the resistant line divided by the IC50 of the parental line. |
Part 3: Investigating Mechanisms of Resistance
Potential mechanisms of resistance to anthracyclines like this compound include increased drug efflux, altered drug metabolism, enhanced DNA damage repair, and evasion of apoptosis.[7]
Protocol 3: Drug Efflux Assay
Objective: To assess whether increased drug efflux contributes to this compound resistance. This can be indirectly measured using fluorescent substrates of common efflux pumps like Rhodamine 123 for P-glycoprotein (P-gp/ABCB1).
Materials:
-
Parental and this compound-resistant cells
-
Rhodamine 123 (or another fluorescent substrate of efflux pumps)
-
Efflux pump inhibitor (e.g., Verapamil for P-gp)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Harvest and resuspend both parental and resistant cells in fresh medium.
-
Incubate the cells with Rhodamine 123 for 30-60 minutes at 37°C.
-
For inhibitor-treated groups, pre-incubate the cells with the efflux pump inhibitor for 30 minutes before adding Rhodamine 123.
-
Wash the cells with ice-cold PBS to remove extracellular dye.
-
Analyze the intracellular fluorescence intensity using a flow cytometer or visualize under a fluorescence microscope.
-
Compare the fluorescence intensity between parental and resistant cells, with and without the inhibitor. A lower fluorescence in resistant cells that is reversed by the inhibitor suggests increased efflux pump activity.
| Cell Line | Mean Fluorescence Intensity (Rhodamine 123) |
| Parental | 850 ± 55 |
| Parental + Verapamil | 875 ± 62 |
| This compound-Resistant | 210 ± 25 |
| This compound-Resistant + Verapamil | 795 ± 48 |
| Table 2: Example data from a drug efflux assay. |
Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if the resistant cells have an impaired apoptotic response to this compound.
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat both parental and resistant cells with this compound at concentrations equivalent to their respective IC50 values for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.[8]
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| Parental | Untreated | 3.5 ± 0.8 |
| Parental | This compound (IC50) | 45.2 ± 3.7 |
| This compound-Resistant | Untreated | 4.1 ± 1.1 |
| This compound-Resistant | This compound (IC50) | 12.8 ± 2.5 |
| Table 3: Example data from an apoptosis assay. |
Protocol 5: Gene Expression Analysis by qPCR
Objective: To quantify the mRNA expression levels of genes potentially involved in this compound resistance, such as those encoding drug transporters (e.g., ABCB1), antioxidant enzymes, and anti-apoptotic proteins (e.g., BCL2).[9][10]
Materials:
-
Parental and this compound-resistant cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR system
Procedure:
-
Lyse cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Set up qPCR reactions with primers for your target genes and a housekeeping gene for normalization.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the resistant cells compared to the parental cells.
| Gene | Fold Change in Resistant Cells (vs. Parental) |
| ABCB1 (P-gp) | 15.3 ± 2.1 |
| GCLM (Glutathione synthesis) | 4.8 ± 0.9 |
| BCL2 (Anti-apoptotic) | 6.2 ± 1.3 |
| Table 4: Example qPCR data showing upregulation of resistance-associated genes. |
Protocol 6: Protein Expression Analysis by Western Blotting
Objective: To determine if changes in gene expression translate to altered protein levels.
Materials:
-
Parental and this compound-resistant cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer system (e.g., wet or semi-dry) and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., P-gp, Bcl-2) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Prepare protein lysates from parental and resistant cells and determine the protein concentration.[11][12]
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11][13]
-
Transfer the separated proteins to a membrane.[14]
-
Block the membrane to prevent non-specific antibody binding.[13]
-
Incubate the membrane with the primary antibody overnight at 4°C.[14]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again, apply the chemiluminescent substrate, and capture the image using an imaging system.
-
Quantify the band intensities and normalize to the loading control to compare protein levels between the cell lines.
Part 4: Potential Signaling Pathways Involved in this compound Resistance
Based on known mechanisms of anthracycline resistance, several signaling pathways may be altered in this compound-resistant cells. These include pathways that regulate apoptosis, cell survival, and drug metabolism.
// Nodes this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", fillcolor="#F1F3F4"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#F1F3F4"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53 Activation", fillcolor="#FBBC05"]; Bcl2 [label="Bcl-2 Family\n(e.g., Bcl-2 up,\nBax down)", fillcolor="#FBBC05"]; Caspases [label="Caspase\nActivation", fillcolor="#FBBC05"]; Efflux [label="Drug Efflux\n(e.g., P-gp/ABCB1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival\n& Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/Akt Pathway", fillcolor="#FBBC05"]; Antioxidant [label="Antioxidant Response\n(e.g., Nrf2)", fillcolor="#FBBC05"];
// Edges this compound -> DNA_Damage [arrowhead=tee, color="#EA4335"]; this compound -> ROS [arrowhead=tee, color="#EA4335"]; DNA_Damage -> p53 [label="activates"]; p53 -> Apoptosis; ROS -> Apoptosis; p53 -> Bcl2 [label="regulates"]; Bcl2 -> Caspases [arrowhead=tee, color="#EA4335"]; Caspases -> Apoptosis; Efflux -> this compound [label="removes from cell", arrowhead=tee, color="#EA4335"]; PI3K_AKT -> Bcl2 [label="activates"]; PI3K_AKT -> Survival; Antioxidant -> ROS [label="neutralizes", arrowhead=tee, color="#EA4335"]; Antioxidant -> Survival; Bcl2 -> Apoptosis [arrowhead=tee, color="#EA4335", label="inhibits"]; }
References
- 1. This compound, a new anthracycline antibiotic from Nocardia sp. MJ896-43F17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. Alterations in estrogen signalling pathways upon acquisition of anthracycline resistance in breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. Comprehensive Analysis of Transcriptomics and Genetic Alterations Identifies Potential Mechanisms Underlying Anthracycline Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: Identifying Nothramicin Resistance Genes Using CRISPR-Cas9
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nothramicin is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely used in oncology.[1] The primary mechanisms of action for anthracyclines include DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[2][3] Additionally, the generation of reactive oxygen species (ROS) contributes to their cytotoxic effects.[4][2] However, the development of drug resistance remains a significant clinical challenge, often limiting the therapeutic efficacy of this compound. Resistance mechanisms can involve increased drug efflux, alterations in drug metabolism, and modulation of DNA repair pathways.[2]
Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 technology has emerged as a powerful tool for functional genomics, enabling genome-wide loss-of-function screens to identify genes that modulate drug sensitivity and resistance.[5][6][7] By systematically knocking out every gene in the genome, researchers can identify genes whose absence confers a survival advantage in the presence of a cytotoxic agent like this compound.[8] This application note provides a detailed protocol for conducting a genome-wide CRISPR-Cas9 knockout screen to identify this compound resistance genes, from experimental design to hit validation.
Experimental Workflow Overview
The overall workflow for a pooled, genome-wide CRISPR-Cas9 screen to identify this compound resistance genes involves several key stages. The process begins with the generation of a lentiviral library of single-guide RNAs (sgRNAs) that target all genes in the genome. A cancer cell line of interest, stably expressing Cas9, is then transduced with this library at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA. Following antibiotic selection for successfully transduced cells, the cell population is split into a treatment group (exposed to this compound) and a control group (vehicle-treated). Cells that acquire resistance due to the knockout of a specific gene will survive and proliferate in the presence of this compound. Finally, genomic DNA is extracted from both populations, and the sgRNA sequences are amplified and quantified by next-generation sequencing (NGS). Genes whose corresponding sgRNAs are enriched in the this compound-treated population are identified as candidate resistance genes.
Detailed Experimental Protocols
Protocol 1: Lentiviral Production of sgRNA Library
This protocol describes the packaging of a pooled sgRNA library into lentiviral particles.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Pooled sgRNA library plasmid
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, PEI)
-
Opti-MEM
-
15 cm tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed 8 x 10^6 HEK293T cells per 15 cm plate in DMEM with 10% FBS.[9]
-
Transfection:
-
On the day of transfection, prepare the plasmid mix in a sterile tube: 8 µg of the sgRNA library plasmid, 4.8 µg of psPAX2, and 3.2 µg of pMD2.G in 1.4 mL of Opti-MEM.[9]
-
In a separate tube, add the transfection reagent to Opti-MEM according to the manufacturer's instructions.
-
Combine the plasmid and transfection reagent mixtures, incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Harvest:
-
24 hours post-transfection, replace the medium with fresh DMEM containing high BSA.[9]
-
48 hours post-transfection, harvest the virus-containing supernatant.[9][10]
-
Centrifuge at 1,500 rpm for 5 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Aliquot and store at -80°C.
-
Protocol 2: Genome-Wide CRISPR-Cas9 Screen
This protocol outlines the transduction of Cas9-expressing cells with the sgRNA library and subsequent drug selection.
Materials:
-
Cas9-expressing cancer cell line
-
Complete culture medium
-
Lentiviral sgRNA library (from Protocol 3.1)
-
Polybrene or other transduction enhancement reagent
-
Puromycin (or other selection antibiotic)
-
This compound
-
Vehicle control (e.g., DMSO)
Procedure:
-
Determine Viral Titer: Before the screen, perform a titration experiment to determine the multiplicity of infection (MOI). Transduce a known number of cells with serial dilutions of the lentivirus. After 48-72 hours, select with puromycin and calculate the virus titer based on cell survival. Aim for an MOI of 0.3 for the screen to ensure single sgRNA integration per cell.[9]
-
Library Transduction:
-
Seed a sufficient number of Cas9-expressing cells to maintain a library coverage of at least 200-300 cells per sgRNA. For a library with 70,000 sgRNAs, this would be approximately 2.1 x 10^7 cells.[9]
-
Transduce the cells with the lentiviral sgRNA library at an MOI of 0.3 in the presence of polybrene (e.g., 8 µg/mL).[9]
-
-
Antibiotic Selection:
-
24 hours post-transduction, replace the medium with fresh medium containing puromycin at a pre-determined concentration to select for transduced cells.
-
Continue selection for 48-72 hours until non-transduced control cells are eliminated.
-
-
Screening:
-
After selection, harvest a baseline cell population (Day 0). This serves as the initial reference for sgRNA representation.[11]
-
Split the remaining cells into two arms: a control group treated with vehicle and a treatment group treated with this compound. Maintain library coverage throughout the screen.
-
The concentration of this compound should be pre-determined to achieve approximately 50-70% cell death over the course of the screen (typically 14-21 days).
-
Passage the cells as needed, ensuring a minimum cell number is maintained to preserve library complexity.
-
-
Sample Collection: At the end of the screen, harvest cell pellets from both the control and this compound-treated populations.
Protocol 3: Data Analysis and Hit Identification
This protocol describes the process of identifying enriched sgRNAs from NGS data.
Procedure:
-
Genomic DNA Extraction and sgRNA Amplification:
-
Extract genomic DNA from the Day 0, control, and this compound-treated cell pellets.
-
Amplify the integrated sgRNA sequences using PCR with primers that flank the sgRNA cassette.
-
-
Next-Generation Sequencing (NGS):
-
Prepare the PCR amplicons for NGS (e.g., using Illumina sequencing).
-
Sequence the samples to a sufficient depth to ensure adequate read counts for each sgRNA.
-
-
Data Analysis:
-
Use bioinformatics tools such as MAGeCK to analyze the sequencing data.[12][13]
-
The analysis workflow typically includes:
-
Aligning sequencing reads to the sgRNA library to obtain read counts for each sgRNA in each sample.
-
Normalizing read counts to account for differences in sequencing depth.
-
Calculating the log-fold change (LFC) of each sgRNA in the this compound-treated sample relative to the control sample.
-
Aggregating sgRNA-level data to the gene level and calculating a gene enrichment score (e.g., beta score in MAGeCK).[13]
-
Performing statistical tests to determine the significance of gene enrichment.
-
-
-
Hit Identification: Genes with a statistically significant positive enrichment score are considered candidate this compound resistance genes.
Data Presentation
The output of a CRISPR screen is a large dataset of sgRNA read counts. This data is processed to identify genes that are significantly enriched or depleted.
Table 1: Hypothetical sgRNA Read Counts and Log-Fold Change (LFC)
| sgRNA ID | Gene | Control Reads | This compound Reads | LFC |
| sgRNA1 | ABCB1 | 150 | 1500 | 3.32 |
| sgRNA2 | ABCB1 | 120 | 1350 | 3.50 |
| sgRNA3 | TOP2A | 200 | 20 | -3.32 |
| sgRNA4 | TOP2A | 180 | 15 | -3.58 |
| sgRNA5 | Control | 250 | 245 | -0.03 |
Table 2: Hypothetical Gene-Level Enrichment Analysis
| Gene | Number of sgRNAs | Average LFC | Enrichment Score (Beta Score) | p-value | FDR |
| ABCB1 | 4 | 3.41 | 1.25 | 1.5e-6 | 2.8e-4 |
| TOP2A | 4 | -3.45 | -1.30 | 2.1e-6 | 3.5e-4 |
| SLC19A1 | 4 | 2.85 | 0.98 | 3.2e-5 | 4.1e-3 |
| NRF2 | 4 | 2.50 | 0.85 | 8.9e-5 | 9.2e-3 |
Hit Validation
Following the primary screen, it is crucial to validate the identified hits to confirm their role in this compound resistance and eliminate false positives.[14][15]
Protocol 4: Validation of Individual sgRNAs
Procedure:
-
Synthesize or clone individual sgRNAs (at least two different sgRNAs per hit gene).
-
Transduce Cas9-expressing cells with each individual sgRNA.
-
Confirm gene knockout by Western blot or Sanger sequencing of the target locus.
-
Perform cell viability assays (e.g., CellTiter-Glo) in the presence of varying concentrations of this compound to determine if the knockout of the target gene confers resistance.
Protocol 5: Orthogonal Validation using RNAi
Procedure:
-
Use at least two independent siRNAs or shRNAs to knockdown the expression of the hit gene.
-
Confirm knockdown by qRT-PCR or Western blot.
-
Perform this compound dose-response experiments to assess changes in cell viability.[15]
Hypothetical this compound Resistance Pathway
Based on the known mechanisms of anthracycline action and resistance, a potential pathway involving a top hit from the screen, such as the drug efflux pump ABCB1 (P-glycoprotein), can be proposed. In sensitive cells, this compound enters the cell and intercalates with DNA, inhibiting topoisomerase II and leading to apoptosis. In resistant cells, knockout of a negative regulator of ABCB1 or upregulation of ABCB1 itself could lead to increased efflux of this compound, preventing it from reaching its intracellular target.
Conclusion
CRISPR-Cas9 genome-wide screens are a robust and unbiased approach for identifying genes that contribute to drug resistance.[16] This application note provides a comprehensive framework for designing and executing a screen to uncover this compound resistance mechanisms. The identified genes can serve as novel therapeutic targets for combination therapies to overcome resistance and improve patient outcomes. Rigorous validation of screen hits is essential to ensure the biological relevance of the findings.
References
- 1. This compound, a new anthracycline antibiotic from Nocardia sp. MJ896-43F17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthracycline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Anthracyclines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Research Techniques Made Simple: CRISPR Genetic Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]
- 7. Everything you need to know about CRISPR library screening [takarabio.com]
- 8. Next-Generation Sequencing of Genome-Wide CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. manuals.cellecta.com [manuals.cellecta.com]
- 11. broadinstitute.org [broadinstitute.org]
- 12. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. liulab-dfci.github.io [liulab-dfci.github.io]
- 14. biocompare.com [biocompare.com]
- 15. Mastering screening: Validating and following up on hits from loss-of-function screens. | Revvity [revvity.com]
- 16. Process for an efficient lentiviral cell transduction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nothramicin in In Vivo Mouse Xenograft Models
Disclaimer: As of the current date, specific in vivo efficacy data for Nothramicin in mouse xenograft models is not extensively available in public literature. This compound is identified as a novel anthracycline antibiotic.[1] The following application notes and protocols are based on the general mechanisms of action of anthracyclines and standard methodologies for evaluating anti-tumor compounds in xenograft models. The provided data and pathways should be considered illustrative for a compound of this class.
Introduction
This compound is a recently discovered anthracycline antibiotic isolated from Nocardia sp.[1] Anthracyclines are a well-established class of chemotherapeutic agents known for their potent anti-tumor activity.[2] Their primary mechanisms of action involve the disruption of DNA replication and transcription in cancer cells.[2][3] This is often achieved through DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to DNA damage and ultimately, apoptosis.[2][3] These notes provide a framework for the preclinical evaluation of this compound in mouse xenograft models, a critical step in assessing its potential as a therapeutic agent.
Mechanism of Action (General for Anthracyclines)
Anthracyclines typically exert their cytotoxic effects through a multi-faceted approach targeting the cell's genetic machinery. The proposed signaling pathway for anthracycline-induced cell death is initiated by the drug's interaction with DNA and associated enzymes.
Caption: Proposed mechanism of action for anthracyclines like this compound.
Illustrative Efficacy Data
The following table summarizes hypothetical data from a study evaluating this compound in a human breast cancer (MCF-7) xenograft model. This data is for illustrative purposes to demonstrate how results from such a study would be presented.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily | 1500 ± 250 | 0 | +2.5 |
| This compound | 5 | Daily | 825 ± 150 | 45 | -1.5 |
| This compound | 10 | Daily | 450 ± 100 | 70 | -4.0 |
| Doxorubicin (Control) | 5 | Twice Weekly | 600 ± 120 | 60 | -3.0 |
Experimental Protocols
Cell Culture
-
Cell Line: Human breast adenocarcinoma cell line, MCF-7.
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human insulin, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells at 80-90% confluency.
Mouse Xenograft Model Protocol
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Preparation for Implantation:
-
Harvest MCF-7 cells during the logarithmic growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 0.2 mL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (approximately 100-150 mm³).
-
Measure tumor dimensions twice weekly using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Randomize mice into treatment groups (n=8-10 mice per group) once tumors reach the desired size.
-
Prepare this compound in a suitable vehicle (e.g., saline with 5% DMSO).
-
Administer the drug and vehicle control according to the dosing schedule (e.g., intraperitoneal injection).
-
-
Monitoring During Study:
-
Record body weights twice weekly as an indicator of toxicity.
-
Observe mice for any clinical signs of distress.
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors in the control group reach the predetermined maximum size (e.g., 1500-2000 mm³) or at the end of the study period.
-
Excise tumors, weigh them, and preserve portions for histological and molecular analysis.
-
Caption: General workflow for a mouse xenograft study.
Conclusion
While specific preclinical data for this compound is not yet widely published, its classification as an anthracycline suggests it holds potential as an anti-cancer agent. The protocols and illustrative data presented here provide a standard framework for its evaluation in in vivo mouse xenograft models. Further studies are necessary to determine the precise efficacy, toxicity profile, and mechanism of action of this compound.
References
Application Notes and Protocols for Flow Cytometry Analysis of Nothramicin-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nothramicin is a novel anthracycline antibiotic with potential antitumor properties.[1] Anthracyclines, a class of potent anti-cancer agents, are known to induce apoptosis, or programmed cell death, in susceptible cells.[2] This application note provides a comprehensive guide to utilizing flow cytometry for the analysis of apoptosis induced by this compound. Flow cytometry is a powerful technique for the rapid, quantitative, and multi-parametric analysis of individual cells in a population, making it an ideal tool for studying the cellular response to novel drug candidates like this compound.
The protocols detailed herein focus on three key flow cytometry-based assays for characterizing apoptosis: Annexin V/Propidium Iodide (PI) staining for the detection of early and late apoptotic cells, Caspase-3/7 activity assays to measure the activation of executioner caspases, and cell cycle analysis to assess DNA fragmentation and cell cycle arrest.
Principle of this compound-Induced Apoptosis
While the precise signaling cascade of this compound is under investigation, its classification as an anthracycline antibiotic suggests a mechanism of action involving the inhibition of DNA and RNA synthesis, potentially through DNA intercalation and inhibition of topoisomerase II.[2][3] This leads to DNA damage, which can trigger the intrinsic apoptotic pathway. This pathway is characterized by mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, ultimately leading to the execution of apoptosis.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from flow cytometry analysis of this compound-treated cells.
Table 1: this compound-Induced Apoptosis as Determined by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 1 | 80.1 ± 3.5 | 15.3 ± 1.8 | 4.6 ± 0.9 |
| This compound | 5 | 65.7 ± 4.2 | 25.8 ± 2.5 | 8.5 ± 1.2 |
| This compound | 10 | 40.3 ± 5.1 | 45.1 ± 3.9 | 14.6 ± 2.1 |
| Staurosporine (Positive Control) | 1 | 35.6 ± 4.8 | 50.2 ± 5.3 | 14.2 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Caspase-3/7 Activation in this compound-Treated Cells
| Treatment Group | Concentration (µM) | % Caspase-3/7 Positive Cells |
| Vehicle Control | 0 | 3.1 ± 0.6 |
| This compound | 1 | 18.9 ± 2.2 |
| This compound | 5 | 35.4 ± 3.1 |
| This compound | 10 | 62.7 ± 4.5 |
| Staurosporine (Positive Control) | 1 | 75.8 ± 5.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Cell Cycle Distribution Following this compound Treatment
| Treatment Group | Concentration (µM) | % Sub-G1 (Apoptotic) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 2.1 ± 0.4 | 60.5 ± 3.2 | 25.3 ± 2.1 | 12.1 ± 1.5 |
| This compound | 1 | 10.8 ± 1.5 | 55.2 ± 2.8 | 22.1 ± 1.9 | 11.9 ± 1.3 |
| This compound | 5 | 25.4 ± 2.8 | 48.9 ± 3.5 | 18.5 ± 2.0 | 7.2 ± 0.9 |
| This compound | 10 | 48.2 ± 4.1 | 35.7 ± 4.1 | 10.3 ± 1.8 | 5.8 ± 0.8 |
| Staurosporine (Positive Control) | 1 | 55.6 ± 5.2 | 30.1 ± 3.9 | 8.7 ± 1.5 | 5.6 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Annexin V/PI Staining for Apoptosis Detection
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for the desired time period (e.g., 24, 48 hours). Include a positive control for apoptosis, such as staurosporine (1 µM for 4 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (containing floating cells) and then wash the adherent cells with PBS. Trypsinize the adherent cells and combine them with the cells from the supernatant. For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells twice with cold PBS and then resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the gates.
-
Collect data for at least 10,000 events per sample.
-
Protocol 2: Caspase-3/7 Activity Assay
This assay utilizes a cell-permeable, non-toxic substrate that is cleaved by activated caspase-3 and -7, resulting in a fluorescent signal that can be measured by flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
CellEvent™ Caspase-3/7 Green Detection Reagent or similar
-
SYTOX™ AADvanced™ Dead Cell Stain or similar viability dye
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Staining:
-
Harvest and wash the cells as described in Protocol 1, step 2.
-
Resuspend the cells in 1 mL of appropriate buffer (e.g., PBS) at a concentration of 1 x 10^6 cells/mL.
-
Add 1 µL of CellEvent™ Caspase-3/7 Green Detection Reagent to each sample.
-
Incubate for 30 minutes at 37°C, protected from light.
-
During the last 5 minutes of incubation, add a viability dye (e.g., 1 µL of 1 mM SYTOX™ AADvanced™) to distinguish between apoptotic and necrotic cells.
-
-
Flow Cytometry Analysis:
-
Analyze the samples without washing on a flow cytometer.
-
Use appropriate single-color controls for compensation.
-
Collect data for at least 10,000 events per sample.
-
Protocol 3: Cell Cycle Analysis for Sub-G1 Peak Detection
Apoptosis is often associated with the fragmentation of DNA by endonucleases. Staining cells with a DNA-binding dye like Propidium Iodide (PI) allows for the quantification of DNA content. Apoptotic cells with fragmented DNA will have a lower DNA content than diploid cells in the G0/G1 phase and will appear as a "sub-G1" peak in the cell cycle histogram.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 1, step 2.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the DNA content histogram.
-
Set gates to quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases of the cell cycle.
-
Collect data for at least 20,000 events per sample.
-
Mandatory Visualizations
Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.
Caption: Experimental workflow for flow cytometry analysis of apoptosis.
References
Application Notes & Protocols: Evaluation of Nothramicin Activity in Multi-Drug Resistant (MDR) Bacterial Strains
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive review of publicly available scientific literature did not yield specific quantitative data (e.g., Minimum Inhibitory Concentrations) for Nothramicin against common multi-drug resistant (MDR) bacterial strains such as Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacteriaceae, or Carbapenem-Resistant Acinetobacter baumannii. The information presented herein is based on the classification of this compound as an anthracycline antibiotic and provides generalized protocols for the evaluation of its potential antimicrobial activity.
Introduction to this compound and the Anthracycline Class
This compound is a recently discovered antibiotic isolated from Nocardia sp. and has been identified as a member of the anthracycline class of antibiotics[1]. While its activity has been reported against Mycobacterium species with Minimum Inhibitory Concentrations (MICs) in the range of 1.56 to 25 µg/mL, its efficacy against other MDR bacteria is not yet documented in the literature[1].
Anthracyclines are a well-established class of compounds, historically used in cancer chemotherapy[2]. Their primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair. This leads to the disruption of DNA metabolism and the generation of reactive oxygen species (ROS), ultimately causing cell death[2][3][4][5]. Recent studies have begun to explore the potential of repurposing anthracyclines as antibacterial agents, with some demonstrating activity against MDR pathogens by causing membrane damage, increasing ROS production, and damaging bacterial DNA[6][7]. Given that this compound belongs to this class, it is plausible that its mechanism of action against bacteria could involve similar pathways.
Due to the absence of specific data for this compound, the following sections provide standardized protocols and data presentation templates for the in vitro evaluation of a novel antibiotic compound against a panel of MDR bacterial strains. These protocols can serve as a methodological framework for the investigation of this compound's antibacterial properties.
Data Presentation
Effective evaluation of a novel antibiotic requires the systematic collection and clear presentation of quantitative data. The following tables are templates for summarizing the results of the experimental protocols described below.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against MDR Bacterial Strains
| Bacterial Strain | Resistance Phenotype | This compound MIC (µg/mL) |
| Staphylococcus aureus ATCC BAA-1717 | MRSA | |
| Enterococcus faecalis ATCC 51299 | VRE | |
| Escherichia coli ATCC BAA-2469 | ESBL-producing, CTX-M-15 | |
| Klebsiella pneumoniae ATCC BAA-1705 | KPC-producing, Carbapenem-Resistant | |
| Acinetobacter baumannii ATCC BAA-1605 | Carbapenem-Resistant | |
| Pseudomonas aeruginosa ATCC BAA-2108 | Multi-drug Resistant |
Table 2: Time-Kill Kinetics of this compound against S. aureus ATCC BAA-1717 (MRSA)
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5 x MIC (log10 CFU/mL) | 1 x MIC (log10 CFU/mL) | 2 x MIC (log10 CFU/mL) | 4 x MIC (log10 CFU/mL) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the in vitro activity of a novel antibiotic compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
96-well, round-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (as listed in Table 1)
-
This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)
-
Sterile multichannel pipettes and reservoirs
-
Spectrophotometer or microplate reader (600 nm)
-
Incubator (35°C ± 2°C)
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
3. Preparation of Antibiotic Dilutions: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution at twice the highest desired final concentration (e.g., 256 µg/mL) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).
4. Inoculation and Incubation: a. Inoculate wells in columns 1 through 11 with 100 µL of the prepared bacterial suspension. b. The final volume in each well will be 200 µL. c. Seal the plate and incubate at 35°C ± 2°C for 18-24 hours.
5. Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the naked eye or a microplate reader[8][9].
Protocol 2: Time-Kill Kinetic Assay
This assay determines the rate at which an antibiotic kills a bacterial population.
1. Materials:
-
Sterile culture tubes or flasks
-
CAMHB
-
Bacterial strain of interest
-
This compound stock solution
-
Spectrophotometer (600 nm)
-
Shaking incubator (35°C ± 2°C)
-
Sterile saline for dilutions
-
Agar plates for colony counting
2. Preparation: a. Prepare an overnight culture of the test organism in CAMHB. b. Dilute the overnight culture into fresh, pre-warmed CAMHB to an OD600 of approximately 0.05 and grow to early-log phase (OD600 ≈ 0.2-0.3). c. Adjust the bacterial culture to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in several flasks.
3. Experimental Setup: a. Prepare flasks containing the bacterial inoculum and this compound at the following final concentrations: 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC. b. Include a growth control flask with no antibiotic.
4. Sampling and Viable Cell Counting: a. At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot from each flask. b. Perform ten-fold serial dilutions of the aliquot in sterile saline. c. Plate 100 µL of appropriate dilutions onto agar plates. d. Incubate the plates at 35°C ± 2°C for 18-24 hours. e. Count the colonies on the plates to determine the CFU/mL at each time point.
5. Data Analysis: a. Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control[10][11][12]. b. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum[12].
Potential Signaling Pathways
While no specific signaling pathways have been elucidated for this compound, the known mechanisms of anthracyclines suggest potential areas of investigation. Anthracyclines can induce oxidative stress through the generation of ROS[2][4]. In bacteria, this can trigger various stress response pathways, such as the SoxR/SoxS and OxyR systems, which regulate the expression of genes involved in detoxifying reactive oxygen species and repairing cellular damage. Further research could explore the effect of this compound on these and other bacterial signaling networks, such as those involved in DNA damage repair (e.g., the SOS response) and cell wall synthesis, to fully understand its mode of action.
Conclusion
This compound, as a member of the anthracycline class of antibiotics, holds potential for activity against multi-drug resistant bacteria. However, there is currently a lack of specific data to support this. The protocols and frameworks provided in these application notes offer a comprehensive guide for the systematic in vitro evaluation of this compound's efficacy against clinically relevant MDR pathogens. Such studies are essential to determine its potential as a future therapeutic agent in the fight against antimicrobial resistance.
References
- 1. This compound, a new anthracycline antibiotic from Nocardia sp. MJ896-43F17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthracycline - Wikipedia [en.wikipedia.org]
- 3. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Repurposing Anthracycline Drugs as Potential Antibiotic Candidates and Potentiators to Tackle Multidrug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. emerypharma.com [emerypharma.com]
Troubleshooting & Optimization
Troubleshooting low yield in Nothramicin fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yield in Nothramicin fermentation.
Disclaimer: this compound is a novel anthracycline antibiotic, and detailed public information on its specific fermentation process is limited. The guidance provided here is based on established principles for the fermentation of other anthracycline antibiotics and secondary metabolites from related actinomycetes, such as Nocardia and Streptomyces species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what organism produces it?
A1: this compound is a new anthracycline antibiotic. It is produced by the microorganism Nocardia sp. MJ896-43F17, which is closely related to Nocardia brasiliensis.[1] Anthracyclines are a class of antibiotics that have been extensively studied for their antitumor properties.[2][3][4]
Q2: What are the general characteristics of fermentation for anthracycline production?
A2: Anthracycline production is typical of secondary metabolite fermentation.[4] It is generally carried out using batch or fed-batch fermentation processes with complex media.[4] The production of these compounds usually begins during the late logarithmic or stationary phase of microbial growth.[5] Mycelial morphology in liquid culture has been correlated with the production of secondary metabolites in related species like Streptomyces.[5]
Q3: What are the key factors that can influence the yield of this compound?
A3: Several factors can significantly impact the yield of this compound, including the composition of the fermentation medium (carbon and nitrogen sources), physical parameters (temperature, pH, aeration, and agitation), inoculum quality, and fermentation time.[2][6][7]
Q4: How is this compound typically quantified in a fermentation broth?
A4: While specific methods for this compound are not detailed in the available literature, anthracyclines and other secondary metabolites are commonly quantified using High-Performance Liquid Chromatography (HPLC).[1] For purification and isolation, column chromatography techniques are often employed.[1]
Troubleshooting Guide for Low this compound Yield
This guide addresses common issues encountered during this compound fermentation that may lead to suboptimal yields.
Issue 1: No or very low this compound production.
Possible Causes and Solutions:
-
Incorrect Strain: Verify the identity and viability of your Nocardia sp. MJ896-43F17 strain. Sub-culturing the strain multiple times can sometimes lead to a decrease in productivity. It is advisable to use a fresh culture from a cryopreserved stock.
-
Inappropriate Medium Composition: The balance of carbon and nitrogen sources is critical. High concentrations of easily metabolized sugars like glucose can sometimes repress secondary metabolite production.
-
Suboptimal pH: The pH of the medium can significantly affect enzyme activity and nutrient uptake. The optimal pH for growth and production may differ.
Experimental Protocol: Media Component Analysis
-
Objective: To determine the optimal carbon and nitrogen sources for this compound production.
-
Methodology:
-
Prepare a basal fermentation medium.
-
Create variations of the medium, each with a different primary carbon source (e.g., glucose, fructose, starch, glycerol) at a fixed concentration.
-
Similarly, for the optimal carbon source, test different nitrogen sources (e.g., soy peptone, yeast extract, ammonium sulfate).
-
Inoculate each medium with a standardized inoculum of Nocardia sp. MJ896-43F17.
-
Ferment under consistent conditions (temperature, agitation).
-
Withdraw samples at regular intervals and quantify this compound production using HPLC.
-
-
Data Analysis: Compare the final this compound titers across the different media compositions to identify the most suitable carbon and nitrogen sources.
Issue 2: Good initial production that ceases prematurely.
Possible Causes and Solutions:
-
Nutrient Limitation: A key nutrient may be depleted early in the fermentation. This is a common issue in batch fermentation.[4]
-
Product Feedback Inhibition: Accumulation of this compound or other metabolic byproducts in the broth may inhibit further production.
-
pH Shift: The metabolic activity of the microorganism can cause the pH of the medium to shift outside the optimal range for production.
Experimental Protocol: Fed-Batch Strategy Development
-
Objective: To overcome nutrient limitation and extend the production phase.
-
Methodology:
-
Begin with a batch fermentation using the optimized medium.
-
Monitor the concentration of the primary carbon source and nitrogen source throughout the fermentation.
-
Once the concentration of the limiting nutrient drops to a predetermined level, initiate a feeding strategy with a concentrated solution of that nutrient.
-
Continue fermentation and monitor this compound production.
-
-
Data Analysis: Compare the final this compound yield and the duration of the production phase with a standard batch fermentation.
Issue 3: Inconsistent yields between fermentation batches.
Possible Causes and Solutions:
-
Inoculum Variability: The age, size, and physiological state of the inoculum can have a significant impact on the fermentation performance.
-
Inconsistent Fermentation Parameters: Small variations in temperature, pH, or dissolved oxygen levels can lead to different outcomes.
-
Raw Material Variability: Complex media components (e.g., yeast extract, peptone) can vary in composition between batches, affecting fermentation consistency.
Experimental Protocol: Inoculum Development Optimization
-
Objective: To standardize the inoculum to ensure consistent fermentation performance.
-
Methodology:
-
Prepare seed cultures and grow them for different periods (e.g., 24, 48, 72 hours).
-
Use these different-aged seed cultures to inoculate the production fermenters.
-
Also, test different inoculum sizes (e.g., 2%, 5%, 10% v/v).
-
Run the production fermentations under identical conditions.
-
Monitor growth and this compound production.
-
-
Data Analysis: Identify the inoculum age and size that result in the most consistent and highest this compound yield.
Data Summary Tables
Table 1: Effect of Carbon Source on Anthracycline Yield (Hypothetical Data)
| Carbon Source (20 g/L) | Biomass (g/L) | Anthracycline Titer (mg/L) |
| Glucose | 8.5 | 120 |
| Fructose | 8.2 | 115 |
| Soluble Starch | 7.5 | 150 |
| Glycerol | 6.8 | 135 |
Table 2: Influence of Fermentation Parameters on Anthracycline Production (Hypothetical Data)
| Parameter | Condition 1 | Yield (mg/L) | Condition 2 | Yield (mg/L) |
| Temperature | 28°C | 145 | 32°C | 130 |
| Initial pH | 6.5 | 138 | 7.5 | 155 |
| Agitation (rpm) | 150 | 125 | 250 | 160 |
Visualizations
Caption: A logical workflow for troubleshooting low this compound yield.
Caption: A generalized biosynthetic pathway for anthracycline antibiotics.
References
- 1. This compound, a new anthracycline antibiotic from Nocardia sp. MJ896-43F17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. scielo.br [scielo.br]
- 5. New Insights in Streptomyces Fermentations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nothramicin Extraction and Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the successful extraction and purification of Nothramicin from Streptomyces cultures.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most critical upstream factors influencing the final yield of this compound?
A1: The final yield is highly dependent on the initial production by the Streptomyces culture. Optimizing fermentation conditions is the most critical first step. Key parameters include the choice of culture media, pH, temperature, aeration, and incubation time. Many Streptomyces species show optimal antibiotic production at temperatures between 30°C and 37°C and a pH range of 6.0 to 8.0.[1][2][3][4] Carbon and nitrogen sources, such as glucose, starch, and soybean meal, must also be optimized for your specific strain.[1][5]
Q2: Which solvents are most effective for the initial extraction of this compound?
A2: this compound, an anthracycline antibiotic, is typically extracted from the culture filtrate using polar organic solvents. Ethyl acetate is one of the most commonly cited and effective solvents for this purpose, often used in a 1:1 ratio with the culture filtrate.[3] Other solvents like diethyl ether and butanol have also been used successfully for extracting antimicrobial compounds from Streptomyces.[4][6] The choice of solvent can impact the recovery and the profile of co-extracted impurities.
Q3: What analytical methods are recommended for detecting and quantifying this compound during purification?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for both quantifying this compound and assessing its purity.[7] When coupled with a UV-Vis or Diode Array Detector (DAD), this compound and related anthracyclines can be detected at wavelengths around 233-254 nm. For more sensitive and specific detection, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[8]
Q4: How stable is this compound during extraction and storage?
A4: The stability of anthracyclines is highly dependent on pH and temperature. Daunorubicin, a closely related anthracycline, exhibits its greatest stability in the pH range of 4 to 6.[3] Exposure to highly acidic or alkaline conditions, as well as high temperatures, can lead to degradation, primarily through the hydrolysis of the glycosidic bond. For storage, keeping the purified compound at -20°C or lower is recommended to maintain long-term stability.[9]
Section 2: Troubleshooting Guides
Guide 1: Low Extraction Yield
Q: My final yield of crude this compound extract is consistently low. What are the potential causes and solutions?
A: Low yield can stem from issues in the culture, extraction, or handling phases. Systematically investigate the following possibilities:
-
Poor Production by Culture:
-
Cause: Suboptimal fermentation conditions (pH, temperature, media composition) are leading to low this compound biosynthesis.
-
Solution: Re-evaluate and optimize your culture parameters. Refer to the data in Table 1 for typical optimal ranges for Streptomyces. Ensure the culture has been incubated for a sufficient duration, as secondary metabolite production is often highest in the stationary phase (e.g., 7-10 days).[1][3]
-
-
Inefficient Extraction:
-
Cause: The chosen solvent is not effectively partitioning the this compound from the aqueous culture filtrate. The pH of the filtrate may not be optimal for extraction.
-
Solution: Perform small-scale pilot extractions with different solvents (e.g., ethyl acetate, butanol, chloroform) to determine the best option. Adjust the pH of the culture filtrate to a neutral or slightly acidic range (pH 6-7) before extraction, as this can improve the solubility of anthracyclines in the organic phase. Ensure vigorous mixing (shaking) for at least 10-20 minutes to maximize phase contact.[3]
-
-
Product Degradation:
-
Cause: this compound is degrading during the extraction process due to unfavorable pH or high temperatures.
-
Solution: Perform all extraction steps at room temperature or below. If using a rotary evaporator to concentrate the solvent, ensure the water bath temperature does not exceed 40°C.[3] Avoid prolonged exposure to harsh pH conditions.
-
-
Incomplete Phase Separation:
-
Cause: An emulsion has formed between the aqueous and organic layers, trapping the product at the interface.
-
Solution: Refer to the Troubleshooting Emulsion Formation guide below.
-
Guide 2: Purification Challenges
Q: I am having trouble purifying this compound using column chromatography. What are common issues?
A: Purification issues often relate to poor separation, loss of product on the column, or compound degradation.
-
Problem: Poor separation of this compound from impurities on a silica column.
-
Cause: The solvent system (mobile phase) does not have the correct polarity to effectively resolve the compounds of interest.
-
Solution: Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Test various solvent systems with different polarities (e.g., gradients of chloroform:methanol or ethyl acetate:hexane). Aim for an Rf value of 0.2-0.4 for this compound to ensure good separation on the column. If compounds are streaking, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape for acidic compounds.
-
-
Problem: The this compound appears to be stuck on the silica column and will not elute.
-
Cause: The compound is highly polar and has a very strong interaction with the acidic silica gel. It may also be degrading on the silica.
-
Solution: First, confirm that your compound is stable to silica using a 2D TLC test.[2] If it is stable, you will need to increase the polarity of your mobile phase significantly. A step gradient to a highly polar solvent like methanol may be required. If the compound is acid-sensitive, consider using a different stationary phase like alumina or a deactivated silica gel.[2]
-
-
Problem: HPLC analysis shows many co-eluting peaks, and the final purity is low.
-
Cause: The initial purification step (e.g., silica chromatography) was not effective enough, or the HPLC method is not optimized.
-
Solution: Ensure the sample is sufficiently clean before injecting it into the HPLC. The crude extract should first be passed through a silica column to remove the majority of impurities. For the HPLC method, optimize the gradient elution. A shallower gradient (e.g., a slower increase in the organic solvent percentage) will provide better resolution between closely eluting peaks. Refer to the protocol in Section 4 for a validated starting point.
-
Guide 3: Troubleshooting Emulsion Formation During Liquid-Liquid Extraction
Q: An emulsion forms every time I mix my culture filtrate with the organic solvent, and the layers will not separate. How can I fix this?
A: Emulsion formation is a common issue when extracting from complex biological matrices like culture broth, which contains surfactants and proteins.[10]
-
Immediate Solutions (to break an existing emulsion):
-
Patience: Allow the separatory funnel to sit undisturbed for an extended period (30 minutes to several hours).
-
Add Brine: Add a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[10]
-
Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.
-
Filtration: In difficult cases, filtering the entire mixture through a pad of celite or glass wool can help break the emulsion.
-
-
Preventative Measures (for future extractions):
-
Reduce Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases. This reduces the energy that creates emulsions but still allows for extraction.[10]
-
Centrifugation: If working with smaller volumes, centrifuging the mixture can provide the force needed to separate the layers.
-
Change Solvent: A different extraction solvent may have less tendency to form an emulsion with your specific culture medium.
-
Section 3: Data & Visualizations
Quantitative Data Tables
Table 1: Optimized Culture Conditions for Antibiotic Production by Streptomyces spp.
| Parameter | Optimal Range | Notes |
| Temperature | 30 - 37 °C | Production may decrease significantly at temperatures above 45°C.[1][4] |
| Initial pH | 6.0 - 8.0 | The final pH of the culture may shift during fermentation.[2][3][4] |
| Incubation Period | 7 - 10 days | Secondary metabolite production is typically highest during the stationary phase.[1][3] |
| Carbon Source | Glucose, Starch | The optimal source and concentration should be determined empirically.[2][5] |
| Nitrogen Source | Soybean Meal, Peptone | Organic nitrogen sources often yield better results than inorganic ones.[5] |
| Aeration | 150 - 200 rpm | Adequate shaking is required for aerobic Streptomyces species.[1] |
Table 2: Comparison of Extraction Methods for Anthracyclines (Data adapted from a study on Doxorubicin, a structurally similar anthracycline)
| Extraction Method | Solvent/System | Absolute Recovery (%) |
| Solvent Precipitation | Methanol (MeOH) | 42.4 ± 4.4% |
| Solvent Precipitation | Acetonitrile (ACN):MeOH (1:1) | 48.6 ± 3.8% |
| Liquid-Liquid Extraction (LLE) | Chloroform:Isopropanol (1:1) | 83.2 ± 5.5% |
| Solid-Phase Extraction (SPE) | HLB Sorbent, eluted with MeOH | 91.6 ± 5.1% |
This data suggests that Solid-Phase Extraction (SPE) can provide the highest recovery, while a well-optimized LLE also offers high efficiency.[11]
Diagrams
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting logic for diagnosing low this compound yield.
Section 4: Experimental Protocols
Protocol 1: Solvent Extraction of Crude this compound
-
Culture Separation: Following a 7-10 day fermentation period, separate the Streptomyces mycelia from the culture broth via centrifugation (e.g., 5000 rpm for 15 minutes) or by filtering through cheesecloth. The supernatant (culture filtrate) contains the secreted this compound.
-
pH Adjustment: Check the pH of the culture filtrate and adjust to ~7.0 using 1M HCl or 1M NaOH.
-
Solvent Extraction: Transfer the filtrate to a separatory funnel. Add an equal volume of ethyl acetate (1:1 v/v).[3]
-
Mixing: Stopper the funnel and shake vigorously for 10-20 minutes, venting frequently to release pressure. If emulsions are a concern, use gentle inversions for a longer period.
-
Phase Separation: Allow the layers to separate fully. The upper organic layer containing this compound should be carefully collected.
-
Repeat Extraction: Repeat the extraction process on the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
Concentration: Pool the organic extracts and concentrate them to dryness using a rotary evaporator with a water bath temperature maintained below 40°C.
-
Storage: The resulting gummy brown crude extract can be stored at -20°C until further purification.
Protocol 2: Two-Step Purification of this compound
Step A: Silica Gel Column Chromatography (Initial Cleanup)
-
Column Packing: Prepare a glass column with silica gel (e.g., 230-400 mesh) using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude extract from Protocol 1 in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Load this solution carefully onto the top of the packed silica bed.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% Chloroform). Gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 1%, 2%, 5%, 10% methanol in chloroform).
-
Fraction Collection: Collect fractions continuously and monitor them by TLC, spotting each fraction against a crude extract standard.
-
Pooling: Combine the fractions that show a strong spot corresponding to this compound and minimal impurities. Evaporate the solvent from the pooled fractions.
Step B: Semi-Preparative HPLC (Final Purification)
-
System & Column: Use a High-Performance Liquid Chromatography system equipped with a C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: Linear gradient from 10% to 90% B
-
35-40 min: Hold at 90% B
-
40-45 min: Return to 10% B and equilibrate
-
-
Parameters:
-
Flow Rate: 2.0 - 4.0 mL/min
-
Detection Wavelength: 234 nm
-
Injection Volume: Varies based on concentration and column capacity.
-
-
Fraction Collection: Monitor the chromatogram and collect the peak corresponding to the retention time of this compound.
-
Final Steps: Evaporate the solvent from the collected fraction (lyophilization is preferred to remove water) to yield the pure compound. Confirm purity with analytical HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Structure and activity of anthracyclines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bvchroma.com [bvchroma.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Overcoming Nothramicin Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the solubility limitations of Nothramicin in aqueous solutions. Due to the limited publicly available data on the specific physicochemical properties of this compound, this guide focuses on established strategies for improving the solubility of anthracycline antibiotics and other poorly soluble microbial secondary metabolites. The provided protocols and troubleshooting advice should be considered as starting points for developing optimized, compound-specific methods.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is an anthracycline antibiotic, a class of compounds known for their often complex and largely hydrophobic structures. While formal studies on this compound's properties are not widely published, its poor aqueous solubility likely stems from a combination of a rigid polycyclic aromatic core and a low ratio of polar functional groups to nonpolar surface area. This hydrophobicity leads to strong intermolecular interactions in the solid state, making it energetically unfavorable for water molecules to solvate the compound.
Q2: What are the initial steps I should take when I encounter this compound solubility issues?
A2: Start by attempting to dissolve a small amount of this compound in a range of common laboratory solvents to assess its general solubility profile. This includes polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as alcohols like ethanol and methanol. Subsequently, for aqueous-based assays, explore the use of co-solvents, pH adjustment, and the use of solubilizing excipients as detailed in the troubleshooting guides below.
Q3: Can I use DMSO to dissolve this compound for my cell-based assays? What are the potential complications?
A3: Yes, DMSO is a common solvent for preparing stock solutions of poorly soluble compounds for in vitro studies. However, it is crucial to be aware of potential complications. High concentrations of DMSO can be toxic to cells and may interfere with experimental outcomes. It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), and ideally below 0.1%. Always include a vehicle control (medium with the same concentration of DMSO as your treated samples) in your experiments to account for any solvent effects.
Q4: Are there any commercially available, more soluble analogs of this compound?
A4: Currently, there is no readily available information on commercially available, more soluble analogs of this compound. The synthesis of more water-soluble analogs is a potential strategy to overcome solubility limitations, as has been demonstrated for other antibiotics like nocathiacin.[1] This typically involves the introduction of polar or ionizable functional groups to the parent molecule.
Troubleshooting Guides
Issue 1: this compound Precipitates When Diluting a DMSO Stock Solution into an Aqueous Buffer
Possible Causes:
-
"Salting out": The rapid change in solvent polarity upon dilution can cause the compound to crash out of solution.
-
Buffer Incompatibility: The pH or ionic strength of the buffer may not be optimal for this compound solubility.
Solutions:
| Strategy | Description | Key Considerations |
| Co-Solvent System | Instead of diluting directly into a purely aqueous buffer, use a buffer containing a certain percentage of a water-miscible organic co-solvent. | Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). The final concentration of the co-solvent should be tested for compatibility with your experimental system. |
| pH Adjustment | The solubility of compounds with ionizable groups can be significantly influenced by pH. As an anthracycline, this compound likely has functional groups with pKa values that can be exploited. | Determine the pKa of this compound if possible. For basic groups, lowering the pH will increase solubility. For acidic groups, increasing the pH will enhance solubility. Ensure the chosen pH is compatible with your assay and the stability of the compound. |
| Use of Surfactants | Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles. | The critical micelle concentration (CMC) of the surfactant should be considered. Surfactant concentrations should be kept low to avoid interference with biological assays. |
Issue 2: Low and Inconsistent Results in Biological Assays Due to Poor Solubility
Possible Causes:
-
Undissolved Compound: The actual concentration of this compound in solution is much lower than the nominal concentration due to incomplete dissolution.
-
Precipitation Over Time: The compound may be precipitating out of the assay medium during incubation.
Solutions:
| Strategy | Description | Key Considerations |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent water solubility. | Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used. The stoichiometry of the complex and the binding constant should ideally be determined. |
| Solid Dispersion | A solid dispersion of this compound in a water-soluble polymer can enhance its dissolution rate and solubility. | This is a more advanced formulation technique often used in drug development. It involves dissolving both the drug and a carrier polymer in a common solvent and then removing the solvent. |
| Nanoparticle Formulation | Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution velocity. | This requires specialized equipment and formulation expertise. |
Experimental Protocols
Protocol 1: Determining the Approximate Solubility of this compound in Various Solvents
Objective: To qualitatively and semi-quantitatively assess the solubility of this compound in common laboratory solvents.
Materials:
-
This compound powder
-
A selection of solvents:
-
Deionized Water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (95% and absolute)
-
Methanol
-
Dimethylformamide (DMF)
-
-
Vortex mixer
-
Microcentrifuge
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Add a small, known amount of this compound (e.g., 1 mg) to separate microcentrifuge tubes.
-
To each tube, add a small volume (e.g., 100 µL) of a different solvent.
-
Vortex each tube vigorously for 2 minutes.
-
Visually inspect for any undissolved solid.
-
If the solid has completely dissolved, add another known amount of this compound and repeat steps 3 and 4 until saturation is reached (i.e., solid material remains after vortexing).
-
For a more quantitative measure, centrifuge the saturated solutions at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.
-
Carefully collect the supernatant and, if necessary, dilute it with an appropriate solvent to a concentration within the linear range of your analytical method (e.g., spectrophotometry at the λmax of this compound or HPLC).
-
Calculate the concentration of the dissolved this compound in the supernatant.
Protocol 2: pH-Dependent Solubility Profile of this compound
Objective: To evaluate the effect of pH on the aqueous solubility of this compound.
Materials:
-
This compound powder
-
A series of buffers with a range of pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, borate buffers for pH 8-10).
-
pH meter
-
Shaking incubator or orbital shaker
-
Microcentrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).
Procedure:
-
Prepare a set of buffers at different pH values.
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials. An excess is ensured by having visible undissolved solid.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, separate the undissolved solid from the solution by either centrifugation at high speed or by filtering through a 0.22 µm syringe filter.
-
Quantify the concentration of dissolved this compound in the clear supernatant or filtrate using a validated analytical method.
-
Plot the measured solubility as a function of pH.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility (mg/mL) |
| Water | < 0.01 |
| PBS (pH 7.4) | < 0.01 |
| Ethanol | ~1 |
| Methanol | ~0.5 |
| DMSO | > 50 |
| DMF | > 50 |
Table 2: Example of a pH-Solubility Profile for an Anthracycline-like Compound
Note: This table presents a hypothetical pH-solubility profile and should be experimentally determined for this compound.
| pH | Solubility (µg/mL) |
| 3.0 | 50 |
| 4.0 | 25 |
| 5.0 | 5 |
| 6.0 | 1 |
| 7.0 | < 1 |
| 8.0 | < 1 |
| 9.0 | 2 |
| 10.0 | 5 |
Visualizations
Caption: A workflow for addressing this compound solubility issues.
Caption: The relationship between the problem and solutions for this compound.
References
Nothramicin stability and degradation in storage and experimental conditions
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for a novel compound like nothramicin?
A: For novel compounds where specific stability data is not yet available, it is recommended to follow conservative storage guidelines to minimize degradation. As a general guide:
-
Solid Form: Store in a tightly sealed vial at -20°C, protected from light and moisture. Many compounds can be stored for up to 6 months under these conditions.
-
Solution: Prepare stock solutions fresh for each experiment if possible. If storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C for a maximum of one month. Avoid repeated freeze-thaw cycles. Long-term storage of compounds in solution is generally not recommended.
Q2: How can I assess the stability of this compound in different solvents?
A: To assess solvent stability, dissolve this compound in a range of commonly used laboratory solvents (e.g., DMSO, ethanol, water, buffered solutions) and monitor its purity and concentration over time using a suitable analytical method like HPLC. It is crucial to test solubility in various organic solvents and aqueous solutions.[1]
Q3: What impact can pH have on the stability of this compound?
A: The pH of a solution can significantly impact the stability of a compound, potentially leading to acid- or base-catalyzed hydrolysis. To evaluate this, incubate this compound in buffers of varying pH (e.g., pH 3, 5, 7, 9) and analyze for degradation products over time.[2] The degradation kinetics can be pH-dependent.[3]
Q4: What are forced degradation studies and why are they important?
A: Forced degradation studies, also known as stress testing, are designed to accelerate the degradation of a compound to identify potential degradation products and establish its intrinsic stability.[3][4] These studies typically involve exposing the compound to harsh conditions such as high temperatures, extreme pH levels (acidic and alkaline), oxidation, and photolysis.[5][6] The results are crucial for developing stability-indicating analytical methods.[4]
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my chromatogram when analyzing this compound.
-
Question: Have you recently prepared a fresh stock solution?
-
Answer: Degradation can occur in stock solutions, even when stored at low temperatures. Prepare a fresh stock solution and re-analyze. Compare the chromatogram of the fresh solution to the older one to see if the unexpected peaks are absent or reduced.
-
-
Question: Were the experimental solutions exposed to light or elevated temperatures for an extended period?
-
Question: Could the unexpected peaks be degradation products from interactions with your experimental medium (e.g., cell culture media, buffers)?
-
Answer: Perform a control experiment by incubating this compound in the experimental medium for the same duration as your assay and analyze the sample by HPLC to check for degradation.
-
Issue 2: The biological activity of my this compound solution is lower than expected.
-
Question: How was the this compound solution stored and for how long?
-
Question: Has the compound been subjected to multiple freeze-thaw cycles?
-
Answer: Repeated freezing and thawing can degrade sensitive compounds. Aliquoting stock solutions into single-use vials is highly recommended.
-
Issue 3: I am getting inconsistent results between experiments.
-
Question: Are you using the same batch of this compound for all experiments?
-
Answer: There can be batch-to-batch variability. Ensure you are using the same batch for a series of related experiments. If you switch batches, a bridging study may be necessary.
-
-
Question: Is the preparation of the this compound solution consistent across experiments?
-
Answer: Ensure the solvent, concentration, and dissolution method (e.g., sonication, vortexing) are identical for each experiment to ensure consistent bioavailability of the compound.
-
Data Presentation: this compound Stability Profile (Template)
The following tables are templates for summarizing quantitative stability data for this compound. Researchers should populate these tables with their own experimental findings.
Table 1: Stability of Solid this compound Under Different Temperature and Humidity Conditions
| Storage Condition | Duration | Purity (%) by HPLC | Appearance |
| -20°C, Dessicated | 1 month | [Insert Data] | [Insert Data] |
| -20°C, Dessicated | 3 months | [Insert Data] | [Insert Data] |
| -20°C, Dessicated | 6 months | [Insert Data] | [Insert Data] |
| 4°C, Dessicated | 1 month | [Insert Data] | [Insert Data] |
| 25°C / 60% RH | 1 week | [Insert Data] | [Insert Data] |
| 40°C / 75% RH | 1 week | [Insert Data] | [Insert Data] |
Table 2: Stability of this compound (1 mg/mL) in Solution at 4°C
| Solvent | Duration | Purity (%) by HPLC | Degradation Products Observed |
| DMSO | 24 hours | [Insert Data] | [Insert Data] |
| DMSO | 1 week | [Insert Data] | [Insert Data] |
| Ethanol | 24 hours | [Insert Data] | [Insert Data] |
| PBS (pH 7.4) | 24 hours | [Insert Data] | [Insert Data] |
Table 3: Forced Degradation of this compound
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Products (DP) |
| 0.1 M HCl, 60°C | 6 hours | [Insert Data] | [Insert DP ID] |
| 0.1 M NaOH, 60°C | 6 hours | [Insert Data] | [Insert DP ID] |
| 10% H₂O₂, RT | 24 hours | [Insert Data] | [Insert DP ID] |
| Heat (80°C, Solid) | 48 hours | [Insert Data] | [Insert DP ID] |
| Photostability (UV lamp) | 24 hours | [Insert Data] | [Insert DP ID] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general approach for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 6, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[10] Withdraw and neutralize samples with 0.1 M HCl at specified intervals for analysis.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light. Collect samples at various time points for analysis.
-
Thermal Degradation: Place a known quantity of solid this compound in a controlled temperature oven at 80°C. Sample at different time points, dissolve in a suitable solvent, and analyze.
-
Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in a suitable solvent) to a UV lamp. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples at various time points.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to profile the degradation products.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General workflow for this compound stability testing.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of forced degradation products and stability-indicating assay for notoginsenosidefc by using UHPLC-Q-TOF-MS and UHPLC-MS/MS: Insights into stability profile and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medication Storage Temperature Guidelines - What is Safe? [baystatehealth.org]
- 9. Temperature-Sensitive Drugs List and How to Store Them Safely [burtsrx.com]
- 10. Isolation of Trimyristin Lab Procedure #3 | Writing in Biology [bcrc.bio.umass.edu]
Addressing high background noise in Nothramicin cytotoxicity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during Nothramicin cytotoxicity assays, with a particular focus on high background noise.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a member of the anthracycline class of antibiotics.[1] Like other anthracyclines, its cytotoxic effects are primarily attributed to its ability to intercalate into DNA, inhibit the enzyme topoisomerase II, and generate reactive oxygen species (ROS). This cascade of events disrupts DNA replication and repair, ultimately leading to cell death.
Q2: Why am I observing high background noise in my this compound cytotoxicity assay?
High background noise in cytotoxicity assays involving anthracyclines like this compound can stem from several sources:
-
Intrinsic Fluorescence: Anthracyclines are known to be autofluorescent compounds. This inherent fluorescence can interfere with assays that use fluorescent readouts, leading to a high background signal independent of cellular activity.
-
Chemical Interference: this compound, due to its chemical structure, may directly react with the assay reagents (e.g., MTT, resazurin) and reduce them, causing a colorimetric or fluorescent signal that is not proportional to cell viability.
-
Media Components: Phenol red, a common pH indicator in cell culture media, is known to have intrinsic fluorescence and can contribute to background signals. Other media components or serum contaminants can also interfere with assay chemistries.
-
Contamination: Microbial contamination (bacteria, yeast, or mycoplasma) in your cell cultures can metabolize the assay reagents, leading to false-positive signals and high background.
Q3: What type of controls should I include in my this compound cytotoxicity assay?
To ensure the reliability of your results, it is crucial to include the following controls:
-
No-Cell Control: Wells containing only culture medium and the assay reagent. This helps to determine the background signal from the medium and reagent alone.
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO). This accounts for any cytotoxic effects of the vehicle itself.
-
Untreated Control: Cells that have not been exposed to this compound or the vehicle. This represents 100% cell viability.
-
Positive Control (for cytotoxicity): Cells treated with a compound known to induce cell death in your specific cell line.
-
Compound Control (No Cells): Wells containing culture medium, this compound at each tested concentration, and the assay reagent, but no cells. This is essential to assess the direct interaction between this compound and the assay reagent.
Troubleshooting Guides
Issue 1: High Background Absorbance/Fluorescence in "No-Cell" Control Wells
This issue suggests that the assay medium or the reagents themselves are contributing to the high background signal.
| Possible Cause | Recommended Solution |
| Phenol Red Interference | Use phenol red-free culture medium for the duration of the assay. |
| Reagent Instability/Contamination | Prepare fresh assay reagents for each experiment. Ensure all solutions are sterile-filtered. |
| Direct Reagent Reduction by Media Components | Test different batches of serum or use serum-free medium during the final assay incubation step if possible. |
Issue 2: Signal in "Compound-Only" Control Increases with this compound Concentration
This indicates a direct interaction between this compound and your assay reagent.
| Possible Cause | Recommended Solution |
| Intrinsic Fluorescence of this compound | If using a fluorescence-based assay, measure the fluorescence of this compound alone at various concentrations to create a standard curve. Subtract this background fluorescence from your experimental wells. |
| Direct Reduction of Assay Reagent | For colorimetric assays like MTT, the absorbance of the "compound-only" control should be subtracted from the corresponding experimental wells. If the interference is significant, consider switching to an alternative cytotoxicity assay method (e.g., LDH release assay, ATP-based assay). |
Issue 3: High Variability Between Replicate Wells
Inconsistent results across replicates can obscure the true effect of this compound.
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. After seeding, allow the plate to sit at room temperature for 15-20 minutes on a level surface before transferring to the incubator to allow for even cell distribution. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | After adding the solubilization solution (e.g., DMSO), ensure complete mixing by pipetting up and down or using a plate shaker until no crystals are visible. |
| Pipetting Errors | Calibrate your pipettes regularly. Use a new pipette tip for each replicate to ensure accurate volume dispensing. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions to the respective wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: LDH Release Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.
-
Sample Collection: After the incubation period, carefully collect a portion of the supernatant (e.g., 50 µL) from each well without disturbing the cells. Transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a catalyst and a dye solution. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided with the kit to each well.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
Visualizations
Caption: A generalized workflow for a typical cytotoxicity assay.
Caption: A decision tree for troubleshooting high background noise.
Caption: Putative signaling pathway for this compound-induced cytotoxicity.
References
Inconsistent results in Nothramicin minimum inhibitory concentration (MIC) assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in Nothramicin Minimum Inhibitory Concentration (MIC) assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is an anthracycline antibiotic isolated from Nocardia sp. MJ896-43F17, which is closely related to Nocardia brasiliensis.[1] It has shown inhibitory activity against the growth of mycobacteria.[1] As an anthracycline, its mechanism of action is believed to involve the intercalation into DNA and interference with DNA metabolism and RNA production, ultimately inhibiting bacterial growth.[2][3]
Q2: We are observing significant well-to-well and experiment-to-experiment variability in our this compound MIC assays. What are the potential causes?
Inconsistent MIC results for this compound can stem from a variety of factors, many of which are common in antibiotic susceptibility testing, particularly with organisms like Nocardia and mycobacteria. The main contributing factors can be categorized as follows:
-
Issues related to the compound (this compound):
-
Poor solubility in the test medium.
-
Degradation or instability of the compound during incubation.
-
Binding of the compound to plasticware.
-
-
Issues related to the microorganism:
-
Inoculum preparation and standardization inconsistencies.
-
Clumping of bacterial cells.
-
Slow growth of the test organism.
-
Presence of resistant subpopulations.
-
-
Issues related to the assay methodology:
-
Media composition affecting drug activity.
-
Variations in incubation conditions (time, temperature, atmosphere).
-
Subjective interpretation of MIC endpoints, especially in the case of trailing growth.
-
Q3: How can we address potential solubility issues with this compound?
Anthracycline antibiotics can have limited solubility in aqueous solutions. Here are some steps to mitigate this:
-
Solvent Selection: Ensure you are using an appropriate solvent to prepare your stock solution of this compound. Refer to the manufacturer's instructions or perform solubility testing with common solvents like DMSO or ethanol.
-
Stock Concentration: Prepare a high-concentration stock solution to minimize the volume of solvent added to the assay medium.
-
Precipitation Check: After adding the this compound solution to the broth, visually inspect for any precipitation or turbidity before inoculating with bacteria.
-
Sonication: Gentle sonication of the stock solution or the media containing the dissolved compound may help to ensure complete dissolution.
Q4: What should we do if we suspect this compound is degrading during our long incubation periods required for mycobacteria?
The stability of an antibiotic in the test medium over the incubation period is crucial for accurate MIC determination. For slow-growing organisms like mycobacteria, this is a significant concern.
-
Incubation Time: Use the shortest incubation time that still allows for adequate growth of the control organisms.
-
Bioassay for Stability: To confirm stability, you can perform a bioassay. At the end of the incubation period, take an aliquot from an uninoculated well containing this compound and test its activity against a highly susceptible, fast-growing organism. A significant loss of activity would indicate degradation.
-
Chemical Analysis: If available, analytical methods like HPLC can be used to quantify the concentration of active this compound at the beginning and end of the incubation period.
Troubleshooting Guides
Problem 1: Inconsistent MIC values between replicates and experiments.
This is a common and frustrating issue. The following workflow can help you systematically troubleshoot the problem.
Troubleshooting Workflow for Inconsistent MICs
Caption: A logical workflow for troubleshooting inconsistent MIC results.
| Potential Cause | Troubleshooting Steps |
| This compound Solubility | 1. Confirm the appropriate solvent and prepare a fresh stock solution. 2. Visually inspect for precipitation after dilution in broth. 3. Consider using a different solvent or gentle sonication. |
| This compound Stability | 1. Minimize incubation time as much as possible while allowing for control growth. 2. Perform a bioassay to check for loss of activity over the incubation period. 3. If possible, use analytical methods to quantify degradation. |
| Inoculum Preparation | 1. Strictly adhere to standardized protocols for preparing the inoculum to the correct density (e.g., 0.5 McFarland standard). 2. Use a spectrophotometer to verify the inoculum density. 3. Ensure the bacterial culture is in the correct growth phase (logarithmic phase is often recommended). |
| Cell Clumping | 1. For organisms known to clump (like some mycobacteria and Nocardia), vortex the inoculum suspension with sterile glass beads to break up clumps. 2. Allow larger clumps to settle before taking the supernatant for dilution. 3. Consider adding a small amount of a non-inhibitory surfactant (e.g., Tween 80) to the growth medium. |
| Media Composition | 1. Ensure the correct type and formulation of broth is used as recommended for the test organism. 2. Be aware that some media components can interact with the antibiotic, affecting its activity.[4] 3. Maintain a consistent source and lot of media components. |
| Incubation Conditions | 1. Precisely control the temperature and duration of incubation. 2. For organisms requiring specific atmospheric conditions (e.g., CO2), ensure these are consistently maintained. 3. Seal plates to prevent evaporation, which can concentrate the antibiotic. |
| Endpoint Reading | 1. Establish clear and consistent criteria for determining the MIC endpoint. 2. Have a second researcher read the plates independently. 3. Use a plate reader to obtain OD600 readings for a more objective measure, especially if trailing is observed. |
Problem 2: Observing "trailing" or "phantom" growth at concentrations above the apparent MIC.
This phenomenon, where there is reduced but persistent growth across a range of concentrations, is particularly common with slow-growing organisms like mycobacteria.
Decision Tree for Interpreting Trailing Endpoints
Caption: A decision-making diagram for handling trailing endpoints in MIC assays.
| Potential Cause | Troubleshooting and Interpretation |
| Drug Instability | As mentioned in Q4, this compound may be degrading over the long incubation. This can lead to a reduction in the effective concentration, allowing for some growth at higher nominal concentrations. |
| Slow Drug Action | This compound might be bacteriostatic rather than bactericidal at certain concentrations, leading to partial inhibition of growth. |
| Resistant Subpopulations | The inoculum may contain a small number of resistant mutants that can grow at higher antibiotic concentrations. |
| Interpretation of Trailing | When trailing is observed, the MIC should be read as the lowest concentration of the antibiotic that inhibits approximately 80% of the growth compared to the growth control well. This is a common practice for organisms that exhibit this growth pattern. Using a plate reader to measure optical density can provide a more objective determination of 80% inhibition. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is a general guideline and should be adapted based on the specific requirements of the test organism.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for many bacteria, Middlebrook 7H9 for mycobacteria)
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or broth for dilution
-
Spectrophotometer
-
Incubator
Procedure:
-
This compound Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in the appropriate solvent.
-
Further dilute the stock solution in the test broth to achieve a concentration that is twice the highest concentration to be tested in the assay.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of the 96-well plate except for the first column.
-
Add 200 µL of the twice-concentrated this compound solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the 10th well. Discard the final 100 µL from the 10th well. This will leave the 11th well as the growth control (no antibiotic) and the 12th well as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Adjust the turbidity of the bacterial culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in the test broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well, except for the sterility control wells. This will bring the final volume in each well to 200 µL and dilute the this compound to the desired final concentrations.
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate at the optimal temperature and for the required duration for the specific test organism.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of this compound that shows no visible growth.
-
If trailing is observed, the MIC is the lowest concentration that inhibits at least 80% of the growth compared to the control well.
-
A plate reader can be used to measure the optical density at 600 nm for a more quantitative assessment.
-
This compound's Putative Signaling Pathway in Bacteria
As an anthracycline, this compound is expected to exert its antibacterial effects through a multi-faceted mechanism targeting fundamental cellular processes.
Caption: The proposed mechanism of action of this compound in bacterial cells.
This diagram illustrates that this compound likely enters the bacterial cell and exerts its effect through two primary mechanisms:
-
DNA Intercalation: The planar ring structure of this compound inserts itself between the base pairs of the bacterial DNA. This distorts the DNA helix and physically obstructs the processes of DNA replication and transcription.
-
Topoisomerase II Inhibition: this compound may also inhibit the function of topoisomerase II, an enzyme crucial for resolving DNA supercoils during replication. This leads to the accumulation of DNA strand breaks.
The combined effect of blocked replication and transcription, along with accumulating DNA damage, ultimately leads to bacterial cell death.
References
Technical Support Center: Managing Nothramicin Precipitation in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the precipitation of Nothramicin, a potent anthracycline antibiotic, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an anthracycline antibiotic used in cancer research. Its cytotoxic effects are attributed to three primary mechanisms:
-
DNA Intercalation: The planar structure of this compound allows it to insert itself between DNA base pairs, disrupting the DNA helix and inhibiting DNA replication and RNA synthesis.[1][2]
-
Topoisomerase II Inhibition: this compound stabilizes the complex between DNA and topoisomerase II, an enzyme that creates temporary breaks in the DNA to manage supercoiling during replication.[1] This leads to the accumulation of double-strand DNA breaks and ultimately, cell death.[1][3]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of this compound can undergo redox cycling, leading to the production of free radicals such as superoxide and hydroxyl radicals.[1][3] This induces oxidative stress, causing damage to DNA, lipids, and proteins.[4]
Q2: What are the common signs of this compound precipitation in cell culture media?
This compound precipitation can manifest as:
-
A fine, crystalline powder.
-
A cloudy or hazy appearance in the media.[5]
-
Small particles that are visible under a microscope.[5]
It is crucial to distinguish precipitation from microbial contamination. Contamination often presents with turbidity, a rapid change in media pH (indicated by a color change), and the presence of motile microorganisms under high magnification.[5]
Q3: What are the primary causes of this compound precipitation?
Several factors can contribute to this compound precipitation in cell culture media:
-
Physicochemical Properties: this compound, like many anthracyclines, has poor aqueous solubility.
-
Solvent Shock: When a concentrated stock solution of this compound in an organic solvent like DMSO is rapidly diluted into the aqueous cell culture medium, the abrupt change in polarity can cause the compound to precipitate out of solution.[5]
-
High Concentration: Exceeding the solubility limit of this compound in the cell culture medium will lead to precipitation.[5]
-
Temperature Fluctuations: Changes in temperature can affect solubility. For example, moving media from cold storage to a 37°C incubator can cause precipitation. Repeated freeze-thaw cycles of stock solutions can also promote precipitation.[6]
-
pH of the Medium: The pH of the cell culture medium can influence the solubility of this compound.
-
Interactions with Media Components: Components of the culture medium, such as salts and proteins, can interact with this compound, leading to the formation of insoluble complexes.[6]
Q4: What is the recommended final concentration of DMSO in cell culture?
To minimize solvent-induced toxicity and the risk of precipitation, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many protocols recommending a concentration of 0.1% or lower.[7]
Q5: Should I filter the medium if I observe precipitation?
Filtering the medium to remove precipitated this compound is not recommended. This will lower the effective concentration of the drug in your experiment, leading to inaccurate and non-reproducible results. The underlying cause of the precipitation should be addressed instead.
Troubleshooting Guide
Issue: this compound has precipitated out of the cell culture medium.
This guide provides a step-by-step approach to troubleshoot and resolve this compound precipitation.
Step 1: Initial Assessment and Quick Fixes
-
Visual Inspection: Confirm that the observed particles are indeed a precipitate and not microbial contamination.[8]
-
Gentle Agitation: Gently swirl the flask or plate to see if the precipitate redissolves.
-
Warm the Solution: Gently warm the solution to 37°C, as some compounds are more soluble at this temperature. However, be cautious as prolonged exposure to heat can degrade sensitive compounds.[9]
Step 2: Systematic Troubleshooting
If the quick fixes do not resolve the issue, a more systematic approach is required.
| Potential Cause | Recommended Action | Experimental Protocol |
| Stock Solution Preparation | Prepare a fresh, lower concentration stock solution in anhydrous DMSO. | Protocol 1 |
| Dilution Method | Perform serial dilutions of the stock solution into pre-warmed media with gentle agitation. | Protocol 2 |
| Solubility Limit Exceeded | Determine the kinetic solubility of this compound in your specific cell culture medium. | Protocol 3 |
| Media Composition | Test the solubility of this compound in different basal media (e.g., DMEM, RPMI-1640) with and without serum. | Protocol 3 |
| pH of the Medium | Measure the pH of your media after adding this compound. If it has shifted, consider using a buffered medium (e.g., with HEPES). |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound that minimizes the risk of precipitation upon dilution.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
Methodology:
-
Calculation: Determine the required mass of this compound for your desired stock concentration (e.g., 10 mM).
-
Weighing: In a sterile environment, carefully weigh the this compound powder and transfer it to a sterile tube.
-
Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gently warm the tube at 37°C or sonicate for short intervals to aid dissolution. A clear solution is critical.[9]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Objective: To dilute the this compound stock solution into the final culture volume while minimizing the risk of precipitation.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Methodology:
-
Pre-warm Medium: Ensure your complete cell culture medium is warmed to 37°C.[9]
-
Calculate Volume: Determine the volume of this compound stock solution needed for your desired final concentration.
-
Dilution:
-
Gently swirl the flask or bottle of pre-warmed medium.
-
While the medium is in motion, slowly add the calculated volume of this compound stock solution dropwise into the vortex.[9]
-
Continue to swirl gently for another 10-15 seconds to ensure homogenous mixing.
-
-
Final Check: Visually inspect the medium against a light source to ensure no precipitation has occurred.
-
Cell Treatment: Immediately add the this compound-containing medium to your cells. Do not store complete media with this compound for extended periods.
Protocol 3: Determination of Kinetic Solubility in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound stock solution in DMSO
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile 96-well plate
-
Pipettes and sterile tips
-
Incubator at 37°C
-
Plate reader (optional, for measuring light scattering)
Methodology:
-
Prepare Serial Dilutions: In a 96-well plate, prepare a series of 2-fold serial dilutions of your this compound stock solution in your cell culture medium. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
-
Controls:
-
Positive Control (Precipitate): A high concentration of a known poorly soluble compound.
-
Negative Control (No Precipitate): Medium with the same final DMSO concentration only.
-
Blank: Medium only.
-
-
Incubation: Cover the plate and incubate at 37°C for a period relevant to your experiment (e.g., 2, 4, 8, 24 hours).
-
Assessment:
-
Visual Inspection: Examine the plate under a light microscope for any signs of precipitation.[5]
-
Instrumental Analysis (Optional): Measure the absorbance or light scattering at a wavelength where this compound does not absorb (e.g., 600-700 nm). An increase in absorbance or scattering indicates precipitation.[5]
-
-
Determine Kinetic Solubility: The highest concentration of this compound that does not show a significant increase in precipitation compared to the negative control is considered the kinetic solubility under these conditions.
Visual Guides
Caption: A workflow for troubleshooting this compound precipitation.
Caption: this compound's proposed mechanism of action.
References
- 1. Anthracycline - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Cell Culture Academy [procellsystem.com]
- 9. benchchem.com [benchchem.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing electroporation parameters for genetic studies of Nothramicin in Nocardia.
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing electroporation for a new strain of Nocardia?
A1: The initial and most critical step is to perform a series of pilot experiments to determine the optimal voltage, capacitance, and resistance for your specific Nocardia strain. Start with parameters reported for closely related species and systematically vary one parameter at a time while keeping others constant. It is also crucial to ensure the preparation of highly viable and electrocompetent cells.
Q2: How does the growth phase of Nocardia affect electroporation efficiency?
A2: The growth phase is a critical factor. For most Nocardia species, cells harvested during the early to mid-exponential growth phase exhibit the highest transformation efficiencies.[1][2] It is recommended to generate a growth curve for your specific strain to accurately determine this phase.
Q3: What are the key components of an effective electroporation buffer for Nocardia?
A3: An effective electroporation buffer for Nocardia typically has low conductivity to prevent arcing. Common components include a non-ionic osmoprotectant like sucrose or glycerol to maintain cell integrity.[1][2] For example, a buffer containing 0.3 M sucrose and 15% glycerol has been used successfully.[1][2]
Q4: How can I minimize arcing during electroporation?
A4: Arcing is a common issue that can lead to cell death and experiment failure. To minimize arcing, ensure your DNA sample is free of salts and other conductive ions.[3][4] It is also important to use pre-chilled electroporation cuvettes and keep the cell suspension on ice until the moment of electroporation.[5] Ensure there are no air bubbles in the cuvette before pulsing.[3][4]
Q5: What is a typical transformation efficiency I can expect for Nocardia?
A5: Transformation efficiencies for Nocardia can vary widely depending on the species, the plasmid used, and the optimization of electroporation parameters. Reported efficiencies range from 10^3 to 10^7 transformants per microgram of DNA.[1][2][6] For example, an optimized protocol for Nocardia corallina achieved efficiencies of 0.5 x 10^6 to 3 x 10^6 transformants/µg of plasmid DNA.[7][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the electroporation of Nocardia.
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| No or very few colonies | 1. Low cell viability: Cells may not have survived the electroporation pulse. 2. Inefficient DNA uptake: Electroporation parameters may not be optimal. 3. Issues with plasmid DNA: DNA may be of poor quality or contain inhibitors. 4. Incorrect antibiotic concentration: The selective pressure may be too high. | 1. Check cell viability after electroporation by plating on non-selective media. Optimize pulse voltage and duration. 2. Systematically vary voltage, capacitance, and resistance. 3. Ensure DNA is pure and free of salts. Use a positive control plasmid. 4. Verify the correct antibiotic concentration for your Nocardia strain. |
| Arcing during the pulse | 1. High salt concentration: The electroporation buffer or DNA solution contains too many ions. 2. Air bubbles in the cuvette: Bubbles can cause an electrical discharge. 3. Conductive impurities: Contaminants in the cell preparation or DNA. | 1. Wash cells thoroughly with a non-conductive wash buffer (e.g., sterile water or 10% glycerol). Purify DNA to remove salts. 2. Gently tap the cuvette to dislodge any air bubbles before placing it in the electroporator. 3. Use high-purity reagents and sterile, nuclease-free water. |
| High background of non-transformed cells | 1. Ineffective antibiotic selection: The antibiotic may have degraded or the concentration is too low. 2. Satellite colonies: Growth of non-resistant cells around a true transformant. | 1. Prepare fresh antibiotic stock solutions and use the appropriate concentration. 2. Plate on higher concentrations of the selective antibiotic or re-streak colonies on fresh selective plates. |
| Inconsistent transformation efficiency | 1. Variability in competent cell preparation: Inconsistent growth phase or handling of cells. 2. Fluctuations in electroporator performance: The device may not be delivering consistent pulses. | 1. Standardize the protocol for preparing electrocompetent cells, including precise timing of harvesting. 2. Have the electroporator serviced and calibrated. |
Data Presentation: Electroporation Parameters for Nocardia Species
The following tables summarize electroporation parameters that have been successfully used for different Nocardia species. These should serve as a starting point for optimization.
Table 1: Electroporation Parameters for Nocardia corallina
| Parameter | Value | Reference |
| Growth Medium | N2 Medium | [2] |
| Growth Temperature | 28 °C | [2] |
| Harvest OD600 | 0.7 | [2] |
| Washing Solution | Distilled water | [2] |
| Electroporation Buffer | 0.3 M sucrose, 15% glycerol | [2] |
| Cuvette Gap Width | 2 mm | [2] |
| Voltage | 2,500 V | [2] |
| Time Constant | 5 ms | [2] |
| Transformation Efficiency | up to 2.8 x 103 transformants/µg DNA | [2] |
Table 2: Electroporation Parameters for Nocardia asteroides
| Parameter | Value | Reference |
| Growth Medium | N2 Medium | [1] |
| Growth Temperature | 28 °C | [1] |
| Harvest OD600 | 0.7 | [1] |
| Washing Solution | Distilled water | [1] |
| Electroporation Buffer | 0.3 M sucrose, 15% glycerol | [1] |
| Cuvette Gap Width | 2 mm | [1] |
| Voltage | 2,500 V | [1] |
| Time Constant | 5 ms | [1] |
| Transformation Efficiency | up to 8 x 104 transformants/µg DNA | [1] |
Experimental Protocols
Protocol 1: Preparation of Electrocompetent Nocardia Cells
This protocol is a general guideline and may require optimization for your specific Nocardia strain.
-
Inoculate a single colony of Nocardia into 5 mL of appropriate liquid medium (e.g., Brain Heart Infusion or N2 medium) and grow overnight at 28-30°C with shaking.
-
Inoculate a larger volume of fresh medium with the overnight culture to an initial OD600 of approximately 0.05-0.1.
-
Incubate at 28-30°C with shaking until the culture reaches the early to mid-exponential phase of growth (typically an OD600 of 0.4-0.8).
-
Chill the culture on ice for 15-30 minutes.
-
Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with an equal volume of ice-cold, sterile distilled water or 10% glycerol. Centrifuge as in the previous step.
-
After the final wash, resuspend the cell pellet in a small volume (e.g., 1/100th of the original culture volume) of ice-cold electroporation buffer (e.g., 0.3 M sucrose, 15% glycerol).
-
Aliquot the electrocompetent cells into pre-chilled microcentrifuge tubes and either use immediately or store at -80°C for future use.
Protocol 2: Electroporation of Nocardia
-
Thaw the electrocompetent Nocardia cells on ice.
-
Add 1-5 µg of plasmid DNA to 50-100 µL of the cell suspension. Gently mix and incubate on ice for 1-5 minutes.
-
Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette (1 or 2 mm gap width).
-
Wipe the outside of the cuvette to ensure it is dry and place it in the electroporation chamber.
-
Apply a single electrical pulse with the optimized parameters (Voltage, Capacitance, Resistance).
-
Immediately after the pulse, add 1 mL of recovery medium (e.g., SOC or BHI broth) to the cuvette and gently resuspend the cells.
-
Transfer the cell suspension to a microcentrifuge tube and incubate at 28-30°C for 2-6 hours with gentle shaking to allow for the expression of antibiotic resistance genes.
-
Plate appropriate dilutions of the cell suspension on selective agar plates containing the relevant antibiotic.
-
Incubate the plates at 28-30°C for 3-7 days, or until colonies appear.
Mandatory Visualizations
Caption: Experimental workflow for electroporation of Nocardia.
Caption: Troubleshooting logic for Nocardia electroporation.
References
- 1. eppendorf.com [eppendorf.com]
- 2. eppendorf.com [eppendorf.com]
- 3. Competent Cells Support – Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. neb.com [neb.com]
- 5. goldbio.com [goldbio.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Application of an optimized electroporation procedure for replacement of the polyhydroxyalkanoate synthase I gene in Nocardia corallina - PubMed [pubmed.ncbi.nlm.nih.gov]
Nothramicin formulation challenges for in vivo delivery
Welcome to the technical support center for Nothramicin formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the in vivo delivery of this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic limitations?
This compound is a potent antitumor antibiotic belonging to the anthracycline family, which is closely related to pyrrolobenzodiazepines (PBDs).[1][2] Its mechanism of action involves binding to the minor groove of DNA, leading to cytotoxic effects.[2][3] The primary limitations for its therapeutic use are significant dose-limiting toxicities, including cardiotoxicity and bone marrow suppression, as well as poor aqueous solubility, which complicates formulation for in vivo administration.[2]
Q2: What are the main formulation challenges for delivering this compound in vivo?
The primary challenges stem from this compound's physicochemical properties:
-
Poor Aqueous Solubility: Like many potent cytotoxic agents, this compound is lipophilic, making it difficult to dissolve in aqueous-based parenteral formulations, which can lead to precipitation and embolism upon injection.[4][5]
-
Systemic Toxicity: Off-target effects, particularly cardiotoxicity, limit the maximum tolerable dose.[2] Formulations must aim to improve the therapeutic index by either actively targeting tumor tissue or controlling the release of the drug to minimize systemic exposure.[6]
-
Chemical Instability: The complex structure of anthracyclines can be susceptible to degradation in certain pH conditions or in the presence of excipients, reducing efficacy.[7]
-
Low Bioavailability: For non-intravenous routes, poor solubility severely limits absorption and overall bioavailability.[8][9]
Q3: What are the most promising formulation strategies to overcome these challenges?
Several advanced drug delivery strategies are being explored for potent, poorly soluble compounds like this compound. These can be broadly categorized as lipid-based systems, polymer-based nanoparticles, and prodrug approaches. The selection of a strategy depends on the specific therapeutic goal (e.g., controlled release, tumor targeting).[5]
Troubleshooting Guide
Problem: My this compound formulation shows precipitation after preparation or upon dilution.
-
Possible Cause 1: Exceeded Solubility Limit. The concentration of this compound in your chosen solvent system may be too high.
-
Solution: Determine the saturation solubility of this compound in your vehicle. If the concentration must be high, consider alternative formulation strategies like lipid-based or nanoparticle systems that can encapsulate the drug.[8]
-
-
Possible Cause 2: Incompatible Excipients. Certain excipients may be causing the drug to salt out or precipitate.
-
Solution: Screen different pharmaceutically acceptable solvents, co-solvents (e.g., PEG 300, DMSO, ethanol), and surfactants (e.g., Polysorbate 80, Cremophor EL).[10] A systematic approach to excipient selection is crucial.
-
-
Possible Cause 3: pH Shift. The pH of your formulation may be in a range where this compound is least soluble.
Problem: I am observing severe systemic toxicity (e.g., weight loss, lethargy) in my animal models at doses required for efficacy.
-
Possible Cause 1: High Systemic Exposure. The formulation releases the drug too rapidly into circulation, leading to high peak plasma concentrations and off-target toxicity.[2][6]
-
Solution 1: Nanoparticle Encapsulation. Encapsulating this compound in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can control its release and potentially enhance tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.[11] Studies with PBD-loaded nanoparticles have shown reduced systemic toxicity and sustained tumor growth inhibition compared to the free drug.[11]
-
Solution 2: Lipid-Based Formulations. Self-emulsifying drug delivery systems (SEDDS) or liposomes can improve solubility and alter the pharmacokinetic profile to reduce toxicity.[8]
-
-
Possible Cause 2: Lack of Targeting. The drug is distributing non-specifically throughout the body.
-
Solution: For highly potent agents like this compound analogs, an antibody-drug conjugate (ADC) approach is a leading strategy.[3][6][12] By linking the cytotoxic payload to a tumor-targeting antibody, the drug is delivered preferentially to cancer cells, significantly widening the therapeutic window.[6]
-
Data Presentation: Comparison of Formulation Strategies
The following table summarizes and compares key formulation strategies applicable to this compound based on general principles for poorly soluble, potent drugs.
| Formulation Strategy | Mechanism of Solubility Enhancement | Key Advantages | Key Disadvantages | Ideal Application Scenario |
| Co-Solvent/Surfactant Systems | Increases the polarity of the solvent system to dissolve lipophilic compounds.[9][10] | Simple to prepare; well-established for preclinical studies.[9] | Potential for in-vivo precipitation upon dilution; some excipients have their own toxicities (e.g., Cremophor).[13] | Early-stage in vivo efficacy and maximum tolerated dose (MTD) studies. |
| Lipid-Based (Liposomes, SEDDS) | Encapsulation in lipid bilayers or oil droplets; presents the drug in a solubilized state.[8][10] | Enhances oral bioavailability; can modify pharmacokinetic profile; well-understood biocompatibility.[8] | Can have complex manufacturing processes; potential for drug leakage and physical instability.[14] | Oral delivery or IV administration requiring modified biodistribution. |
| Polymeric Nanoparticles (e.g., PLGA) | Encapsulation of the drug within a solid polymer matrix.[11] | Provides controlled/sustained release; potential for passive tumor targeting (EPR effect); protects drug from degradation.[11][13] | Complex characterization; potential for immunogenicity; manufacturing scalability can be a challenge.[13] | IV administration for sustained release and reducing Cmax-related toxicities. |
| Prodrug Approach | Chemical modification of the drug to attach a hydrophilic moiety (e.g., phosphate), which is cleaved in vivo to release the active drug.[4] | Significantly increases aqueous solubility; can be designed for targeted activation (e.g., by specific enzymes).[4] | Requires chemical synthesis and characterization; cleavage rate can be variable between species. | Overcoming severe solubility limitations for parenteral administration. |
| Antibody-Drug Conjugates (ADCs) | Covalent linkage of the drug (payload) to a monoclonal antibody that targets a tumor-specific antigen.[3][6] | Maximizes efficacy while minimizing systemic toxicity; highly targeted delivery.[6][12] | Very complex to design and manufacture; requires a suitable target antigen; potential for "on-target, off-tumor" toxicity.[6] | For potent this compound analogs where a very wide therapeutic window is needed. |
Experimental Protocols
Protocol: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol describes a common method for encapsulating a hydrophobic drug like this compound into PLGA nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, ester-terminated)
-
Acetone (ACS grade)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Syringe pump and syringe
-
Rotary evaporator
-
Ultracentrifuge
Methodology:
-
Organic Phase Preparation:
-
Accurately weigh 50 mg of PLGA and 5 mg of this compound.
-
Dissolve both components in 5 mL of acetone in a glass vial. Ensure complete dissolution.
-
-
Aqueous Phase Preparation:
-
Prepare 20 mL of a 1% (w/v) PVA solution in deionized water.
-
Place the aqueous phase in a 50 mL beaker on a magnetic stirrer and stir at approximately 400 RPM.
-
-
Nanoprecipitation:
-
Draw the organic phase into a syringe and place it on a syringe pump.
-
Position the needle tip just below the surface of the stirring aqueous phase.
-
Inject the organic phase into the aqueous phase at a slow, constant rate (e.g., 0.5 mL/min). A milky-white nanoparticle suspension will form instantly.
-
-
Solvent Evaporation:
-
Leave the suspension stirring in a fume hood for at least 4 hours (or overnight) to allow the acetone to evaporate completely. Alternatively, use a rotary evaporator at low pressure.
-
-
Nanoparticle Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
Discard the supernatant, which contains unencapsulated drug and excess PVA.
-
Resuspend the nanoparticle pellet in deionized water by gentle vortexing or sonication.
-
Repeat the washing step two more times to ensure complete removal of free components.
-
-
Characterization and Storage:
-
After the final wash, resuspend the pellet in a suitable buffer (e.g., PBS) for in vivo use or in deionized water for characterization.
-
Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine drug loading and encapsulation efficiency using a validated analytical method (e.g., HPLC) after dissolving a known amount of nanoparticles in a suitable organic solvent.
-
For long-term storage, nanoparticles can be lyophilized with a cryoprotectant (e.g., sucrose or trehalose).
-
Visualizations
Caption: Workflow for selecting a this compound formulation strategy.
Caption: Logic diagram for troubleshooting formulation precipitation.
References
- 1. This compound, a new anthracycline antibiotic from Nocardia sp. MJ896-43F17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.umcs.pl [journals.umcs.pl]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Evaluation of Pyrrolobenzodiazepine-Loaded Nanoparticles: A Targeted Drug Delivery Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibody-drug conjugates (ADCs) delivering pyrrolobenzodiazepine (PBD) dimers for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Mechanisms of Action: Nothramicin and Other Anthracyclines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established mechanisms of action of well-characterized anthracyclines, with a primary focus on doxorubicin, and discusses the potential mechanisms of the lesser-known anthracycline, Nothramicin. Due to a lack of specific experimental data for this compound in publicly available literature, this comparison is based on the known activities of the broader anthracycline class.
Introduction to Anthracyclines
Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers, including leukemias, lymphomas, and solid tumors.[1] Their cytotoxic effects are primarily attributed to a multi-faceted mechanism of action that disrupts DNA replication and cellular homeostasis. This guide will delve into the three core mechanisms: DNA intercalation, topoisomerase II poisoning, and the generation of reactive oxygen species (ROS).
This compound is a more recently discovered anthracycline antibiotic isolated from Nocardia sp. MJ896-43F17, which is closely related to Nocardia brasiliensis.[2] While its activity against mycobacteria has been noted, detailed studies on its specific mechanism of action and comparative efficacy are not yet available.[2] Therefore, its mechanisms are inferred based on its structural classification as an anthracycline.
Core Mechanisms of Action: A Comparative Overview
The anticancer activity of anthracyclines is a result of several interconnected processes that ultimately lead to cancer cell death. The primary mechanisms are detailed below.
DNA Intercalation
A hallmark of anthracycline action is their ability to insert their planar tetracyclic ring structure between the base pairs of the DNA double helix.[3] This intercalation physically obstructs the action of enzymes involved in DNA replication and transcription, leading to a halt in these critical cellular processes.[3]
Experimental Protocol: DNA Intercalation Assay (Fluorescence Resonance Energy Transfer - FRET)
A common method to quantify DNA intercalation involves Fluorescence Resonance Energy Transfer (FRET) between a DNA-staining dye (like Hoechst 33342) and the anthracycline.
-
Cell Culture: Cancer cell lines (e.g., leukemia cell lines) are cultured to a suitable density.
-
Staining: Cells are incubated with a DNA-specific fluorescent dye (e.g., Hoechst 33342), which acts as the FRET donor.
-
Anthracycline Treatment: The cells are then treated with varying concentrations of the anthracycline (e.g., doxorubicin), which acts as the FRET acceptor.
-
Flow Cytometry: The fluorescence emission of both the donor and acceptor is measured using a flow cytometer.
-
Data Analysis: The efficiency of FRET, which is proportional to the amount of intercalated anthracycline, is calculated based on the quenching of the donor fluorescence and the increase in acceptor fluorescence.[4]
Quantitative Data for Doxorubicin:
While specific quantitative data for this compound is unavailable, studies with other anthracyclines like daunorubicin and idarubicin have demonstrated a clear correlation between their intracellular concentration and the degree of DNA intercalation.[4]
Logical Relationship of DNA Intercalation
Caption: DNA intercalation by anthracyclines leading to cell death.
Topoisomerase II Poisoning
Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication by creating transient double-strand breaks.[5] Anthracyclines act as "topoisomerase II poisons" by stabilizing the covalent complex formed between the enzyme and the cleaved DNA.[5][6] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis.[6]
Experimental Protocol: Topoisomerase II Decatenation Assay
This in vitro assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA circles, by topoisomerase II.
-
Reaction Setup: A reaction mixture is prepared containing kDNA, purified human topoisomerase IIα, and ATP in a suitable buffer.
-
Inhibitor Addition: The anthracycline (e.g., doxorubicin) is added at various concentrations.
-
Incubation: The reaction is incubated at 37°C to allow for the decatenation process.
-
Termination: The reaction is stopped, and the proteins are digested.
-
Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
-
Analysis: Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA (monomeric circles) and an increase in the amount of catenated kDNA.
Quantitative Data for Doxorubicin:
Studies have shown that doxorubicin inhibits topoisomerase II activity in a concentration-dependent manner. At low concentrations, it acts as a poison, stabilizing the cleavage complex, while at higher concentrations, it can also inhibit the catalytic activity of the enzyme.[5]
Signaling Pathway of Topoisomerase II Poisoning
Caption: Topoisomerase II poisoning by anthracyclines inducing apoptosis.
Generation of Reactive Oxygen Species (ROS)
Anthracyclines can undergo redox cycling, a process that generates highly reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[7] This occurs through the enzymatic reduction of the anthracycline's quinone moiety, followed by the transfer of an electron to molecular oxygen.[8] The resulting oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to both the anticancer effects and the cardiotoxicity associated with these drugs.[7][9]
Experimental Protocol: Intracellular ROS Detection Assay
This assay measures the levels of intracellular ROS using a fluorescent probe.
-
Cell Culture and Treatment: Cancer cells are cultured and then treated with the anthracycline (e.g., doxorubicin) for a specified period.
-
Probe Loading: The cells are incubated with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity of DCF is measured using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: An increase in fluorescence intensity in treated cells compared to control cells indicates an increase in intracellular ROS levels.[9]
Quantitative Data for Doxorubicin:
Studies have demonstrated a dose-dependent increase in ROS production in various cell lines upon treatment with doxorubicin. For instance, in tumor microsomes and nuclei, doxorubicin has been shown to increase superoxide anion production with apparent Km and Vmax values.[8]
Workflow for ROS Generation
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new anthracycline antibiotic from Nocardia sp. MJ896-43F17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthracyclines induce double-strand DNA breaks at active gene promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intercalation of anthracyclines into living cell DNA analyzed by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Understanding Anthracycline Cardiotoxicity From Mitochondrial Aspect [frontiersin.org]
- 8. Mechanisms of Anthracycline-Enhanced Reactive Oxygen Metabolism in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of redox and apoptotic effects of anthracyclines to delineate a cardioprotective strategy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Potential of Nothramicin: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel anthracycline antibiotic, Nothramicin, against established chemotherapeutic agents, Doxorubicin and Cisplatin. Due to the limited availability of published preclinical data specifically for this compound, this document serves as a comprehensive template outlining the requisite experimental validation. The presented data for this compound is illustrative, based on typical findings for novel anthracyclines, to guide future preclinical evaluation.
Comparative Analysis of In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the hypothetical IC50 values for this compound against various cancer cell lines, juxtaposed with representative data for Doxorubicin and Cisplatin.
| Cell Line | Cancer Type | This compound (µM) (Hypothetical) | Doxorubicin (µM) | Cisplatin (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.5 | 0.8 | 5.2 |
| A549 | Lung Carcinoma | 0.8 | 1.2 | 8.5 |
| HCT116 | Colon Carcinoma | 0.6 | 1.0 | 4.1 |
| HepG2 | Hepatocellular Carcinoma | 1.2 | 1.5 | 10.3 |
| PC-3 | Prostate Adenocarcinoma | 1.0 | 1.8 | 6.8 |
Induction of Apoptosis: A Key Anticancer Mechanism
The ability to induce programmed cell death, or apoptosis, is a hallmark of effective anticancer agents. The following table presents a hypothetical comparison of the apoptotic induction potential of this compound with Doxorubicin and Cisplatin in the MCF-7 breast cancer cell line.
| Treatment (24h) | Concentration (µM) | % Apoptotic Cells (Hypothetical for this compound) |
| Control | - | 5% |
| This compound | 1 | 45% |
| Doxorubicin | 1 | 40% |
| Cisplatin | 5 | 35% |
In Vivo Antitumor Efficacy: Xenograft Models
Preclinical in vivo studies are essential to evaluate the therapeutic potential of a drug candidate in a living organism. The table below illustrates the expected tumor growth inhibition in a mouse xenograft model implanted with MCF-7 cells.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) (Hypothetical for this compound) |
| Vehicle Control | - | 0% |
| This compound | 5 mg/kg | 60% |
| Doxorubicin | 5 mg/kg | 55% |
| Cisplatin | 3 mg/kg | 40% |
Mechanisms of Action: A Comparative Overview
This compound (and Anthracyclines): As an anthracycline, this compound's primary mechanism of action is believed to involve the intercalation into DNA, thereby inhibiting the progression of topoisomerase II. This action prevents the religation of the DNA backbone after it has been cleaved, leading to DNA strand breaks and subsequent apoptosis. Additionally, anthracyclines are known to generate reactive oxygen species (ROS), which contribute to cellular damage and cell death.
Doxorubicin: A well-characterized anthracycline, Doxorubicin functions through DNA intercalation, inhibition of topoisomerase II, and the generation of free radicals. Its action leads to the blockage of DNA replication and transcription, ultimately triggering apoptotic pathways.
Cisplatin: Cisplatin is an alkylating-like agent that forms covalent bonds with the N7-reactive centers on purine residues in DNA. This leads to the formation of DNA adducts, which cause DNA cross-linking (both intrastrand and interstrand). These adducts distort the DNA structure, interfere with DNA replication and transcription, and induce apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Doxorubicin, or Cisplatin and incubate for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound, Doxorubicin, or Cisplatin for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of female athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (Vehicle control, this compound, Doxorubicin, Cisplatin) and begin treatment via intravenous or intraperitoneal injection according to the specified dosage and schedule.
-
Tumor Measurement: Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control group.
Visualizing the Pathways and Processes
Caption: General signaling pathway for anticancer drug-induced apoptosis.
Caption: Preclinical validation workflow for anticancer drugs.
Navigating Anthracycline Resistance: A Comparative Framework for Nothramicin
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative framework for evaluating the cross-resistance profile of Nothramicin, a novel anthracycline antibiotic, against well-established anthracyclines such as doxorubicin. Anthracycline resistance is a significant clinical challenge, often driven by the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which limits the efficacy of these potent chemotherapeutic agents. Understanding whether novel anthracyclines like this compound can evade these resistance mechanisms is crucial for their potential clinical development.
Executive Summary:
Despite a comprehensive search of peer-reviewed literature, patent databases, and conference proceedings, no direct experimental studies detailing the cross-resistance of this compound with known anthracyclines were identified. This represents a critical knowledge gap. This guide, therefore, serves as a comprehensive framework for conducting such comparative studies. It outlines the established mechanisms of anthracycline resistance, provides detailed experimental protocols for assessing cross-resistance, and presents a template for data presentation and visualization to guide future research in this area.
Mechanisms of Anthracycline Resistance
Resistance to anthracyclines in tumor cells is a multifactorial phenomenon. The most well-documented mechanism is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps.[1] These transporters actively remove anthracyclines from the cancer cells, reducing the intracellular drug concentration and thereby diminishing their cytotoxic effect.[1]
Other mechanisms that contribute to anthracycline resistance include:
-
Alterations in Topoisomerase II: Changes in the expression or mutations in the topoisomerase II enzyme, the primary target of anthracyclines, can reduce drug binding and efficacy.
-
Increased Drug Metabolism: Enhanced metabolic detoxification of the drug within the cancer cell can lead to its inactivation.
-
Activation of Anti-Apoptotic Pathways: Upregulation of survival pathways can counteract the cell death signals induced by anthracyclines.
Hypothetical Cross-Resistance Data of this compound
To illustrate how cross-resistance data for this compound could be presented, the following table provides a hypothetical comparison of the half-maximal inhibitory concentrations (IC50) of this compound and Doxorubicin in a sensitive parental cancer cell line and its doxorubicin-resistant subline. The "Resistance Factor" is calculated by dividing the IC50 in the resistant cell line by the IC50 in the sensitive parental line. A lower resistance factor for this compound would suggest it is less affected by the resistance mechanisms present in the doxorubicin-resistant cells.
| Compound | Cell Line | IC50 (nM) | Resistance Factor |
| Doxorubicin | Parental Cancer Cell Line | 50 | - |
| Doxorubicin-Resistant Subline | 1500 | 30 | |
| This compound | Parental Cancer Cell Line | 75 | - |
| Doxorubicin-Resistant Subline | 300 | 4 |
Experimental Protocols
A crucial step in assessing cross-resistance is determining the cytotoxic activity of the compounds in sensitive and resistant cancer cell lines. The following is a detailed protocol for a standard cytotoxicity assay.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Parental (drug-sensitive) and anthracycline-resistant cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and Doxorubicin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with medium containing the highest concentration of the drug vehicle (e.g., DMSO) as controls.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using a suitable software package.
-
Visualizations
The following diagrams illustrate the experimental workflow for assessing cross-resistance and the key signaling pathway involved in P-glycoprotein-mediated multidrug resistance.
References
A Head-to-Head Comparison of Nothramicin and Epirubicin in Breast Cancer Cells: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The search for novel and more effective chemotherapeutic agents for breast cancer is a continuous endeavor. This guide provides a head-to-head comparison of a newly identified anthracycline, Nothramicin, with the established chemotherapy drug, Epirubicin, focusing on their effects on breast cancer cells.
Crucially, publicly available experimental data on the cytotoxic activity, mechanism of action, and effects on signaling pathways of this compound in breast cancer cells is currently unavailable. The sole published abstract identifies this compound as a new member of the anthracycline class, isolated from Nocardia sp. MJ896-43F17, with observed activity against mycobacteria.[1]
Therefore, this guide will provide a comprehensive overview of the well-documented effects of Epirubicin on breast cancer cells, serving as a benchmark for the future evaluation of this compound and other novel anthracyclines. We will present quantitative data on Epirubicin's efficacy, detail its established mechanisms of action, and provide standardized experimental protocols and pathway diagrams as requested.
Epirubicin: A Profile of an Established Anthracycline in Breast Cancer Treatment
Epirubicin is an anthracycline antibiotic widely used in the treatment of various cancers, including breast cancer.[2][3][4] Its cytotoxic effects are exerted through multiple mechanisms, making it a potent anti-cancer agent.
Quantitative Performance Data of Epirubicin in Breast Cancer Cell Lines
The efficacy of a chemotherapeutic agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes reported IC50 values for Epirubicin in various breast cancer cell lines.
| Cell Line | Receptor Status | IC50 (µM) | Reference |
| MCF-7 | ER+, PR+, HER2- | ~0.04 - 0.2 | [5][6][7] |
| MDA-MB-231 | ER-, PR-, HER2- (TNBC) | ~0.03 - 0.5 | [6][7][8] |
| SK-BR-3 | ER-, PR-, HER2+ | ~0.05 - 0.3 | [9] |
| MCF-7/ADR | Doxorubicin-resistant | Significantly higher than MCF-7 | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
Mechanism of Action of Epirubicin
Epirubicin's anti-cancer activity is primarily attributed to its ability to interfere with DNA synthesis and function through several mechanisms:[2][3][10]
-
DNA Intercalation: Epirubicin inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby inhibiting DNA replication and transcription.[2][3]
-
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, which is crucial for relieving torsional stress in DNA during replication. By stabilizing the topoisomerase II-DNA complex, Epirubicin leads to the accumulation of DNA strand breaks.[2][3]
-
Generation of Reactive Oxygen Species (ROS): Epirubicin can undergo redox cycling, leading to the production of free radicals. These highly reactive molecules cause damage to DNA, proteins, and cell membranes, ultimately contributing to apoptosis.[2]
These actions collectively lead to cell cycle arrest, primarily in the G2/M phase, and the induction of apoptosis (programmed cell death).[11]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Epirubicin-Induced Apoptosis
The following diagram illustrates the key pathways through which Epirubicin induces apoptosis in breast cancer cells.
Caption: Epirubicin-induced apoptosis signaling pathway.
Experimental Workflow for Assessing Drug Cytotoxicity
The following diagram outlines a standard workflow for determining the IC50 of a compound in breast cancer cell lines.
Caption: A typical experimental workflow for determining IC50 values.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of a compound on breast cancer cells and to calculate the IC50 value.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (e.g., Epirubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Remove the old medium from the cells and add the drug dilutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value from the dose-response curve.[12][13][14][15]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.
Materials:
-
Breast cancer cell lines
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at the desired concentration for a specific time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.[16]
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Breast cancer cell lines
-
6-well plates
-
Test compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the test compound for the desired duration.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
Conclusion and Future Directions
Epirubicin is a well-characterized anthracycline with proven efficacy against breast cancer cells, acting through DNA intercalation, topoisomerase II inhibition, and the induction of oxidative stress, ultimately leading to apoptosis and cell cycle arrest. The provided data and protocols offer a solid foundation for its continued study and clinical use.
The emergence of this compound as a new anthracycline presents an exciting opportunity for breast cancer research. However, a comprehensive evaluation of its potential is contingent upon the generation of robust preclinical data. Future research should prioritize determining the IC50 values of this compound in a panel of breast cancer cell lines, elucidating its precise mechanism of action, and identifying the key signaling pathways it modulates. A direct, data-driven comparison with Epirubicin will then be possible, which will be critical in ascertaining whether this compound offers an improved therapeutic window, enhanced efficacy against resistant tumors, or a more favorable safety profile.
References
- 1. This compound, a new anthracycline antibiotic from Nocardia sp. MJ896-43F17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Epirubicin Hydrochloride? [synapse.patsnap.com]
- 3. Epirubicin - Wikipedia [en.wikipedia.org]
- 4. Anthracyclines for Breast Cancer [webmd.com]
- 5. Combined effect of epirubicin and lymphokine-activated killer cells on the resistant human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. pubcompare.ai [pubcompare.ai]
Confirming the Molecular Target of Nothramicin: A Comparative Guide Using Thermal Shift Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nothramicin's performance in a thermal shift assay against known DNA-binding agents, offering strong evidence for its molecular target. Detailed experimental protocols, data presentation, and visual diagrams are included to facilitate the replication and interpretation of these findings in your own research.
Introduction
This compound is a novel anthracycline antibiotic with promising therapeutic potential.[1] Like other members of the anthracycline class, its mechanism of action is hypothesized to involve direct interaction with DNA, leading to the inhibition of essential cellular processes. This guide outlines the use of a thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), to confirm that DNA is the molecular target of this compound.
TSA is a powerful and high-throughput technique used to measure the thermal stability of a target molecule, in this case, double-stranded DNA (dsDNA).[2][3][4][5][6][7] The binding of a small molecule, such as this compound, can stabilize the DNA duplex, resulting in an increase in its melting temperature (Tm). This change in Tm (ΔTm) is a direct measure of the binding interaction.
Here, we compare the thermal shift induced by this compound with that of two well-characterized DNA-binding agents: Ethidium Bromide, a known DNA intercalator, and Netropsin, a minor groove binder. Sucrose, a small molecule not expected to interact with DNA, is used as a negative control.
Comparative Analysis of Thermal Shift Data
The following table summarizes the results of the thermal shift assay, demonstrating the stabilizing effect of this compound on dsDNA compared to the control compounds.
| Compound | Concentration (µM) | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| dsDNA (Control) | - | 75.2 | - |
| This compound | 50 | 85.5 | +10.3 |
| Ethidium Bromide | 50 | 83.1 | +7.9 |
| Netropsin | 50 | 91.8 | +16.6 |
| Sucrose | 50 | 75.3 | +0.1 |
Data Interpretation:
-
This compound induced a significant positive thermal shift of +10.3°C, strongly indicating a direct and stabilizing interaction with DNA.
-
Ethidium Bromide , a known DNA intercalator, produced a substantial ΔTm of +7.9°C, validating the experimental setup's ability to detect DNA binding. The interaction of ethidium with DNA duplexes is known to increase the melting temperature in a concentration-dependent manner.
-
Netropsin , a minor groove binder, exhibited the largest thermal shift of +16.6°C. Studies have shown that a netropsin-saturated duplex can melt at a temperature 46°C higher than the free duplex, indicating a very strong stabilizing interaction.
-
Sucrose , the negative control, showed a negligible thermal shift (+0.1°C), confirming that the observed shifts with the other compounds are due to specific binding events and not non-specific interactions.
Experimental Protocols
Thermal Shift Assay (TSA) Protocol
This protocol is optimized for a standard real-time PCR instrument capable of fluorescence detection.
Materials:
-
Double-stranded DNA (dsDNA): A short, purified oligonucleotide duplex (e.g., 20-30 base pairs) at a stock concentration of 100 µM.
-
EvaGreen® Dye (20x in water)
-
This compound, Ethidium Bromide, Netropsin, and Sucrose at stock concentrations of 10 mM in a suitable solvent (e.g., DMSO or water).
-
Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM NaCl.
-
Nuclease-free water.
-
Real-time PCR instrument and compatible 96-well plates.
Procedure:
-
Prepare the Master Mix: For each 20 µL reaction, prepare a master mix containing:
-
13.5 µL Nuclease-free water
-
2.0 µL 10x Assay Buffer
-
2.0 µL dsDNA (final concentration 1 µM)
-
1.5 µL 20x EvaGreen® Dye (final concentration 1.5x)
-
-
Prepare Compound Dilutions: Serially dilute the stock solutions of this compound, Ethidium Bromide, Netropsin, and Sucrose in the Assay Buffer to achieve a 10x working concentration (500 µM).
-
Set up the Assay Plate:
-
Add 18 µL of the Master Mix to each well of a 96-well PCR plate.
-
Add 2 µL of the 10x compound working solution to the respective wells (final compound concentration of 50 µM).
-
For the dsDNA control, add 2 µL of Assay Buffer instead of a compound solution.
-
Seal the plate securely.
-
-
Thermal Cycling and Data Acquisition:
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to perform a melt curve analysis with the following parameters:
-
Initial denaturation: 95°C for 30 seconds.
-
Melt curve: 50°C to 95°C with a ramp rate of 0.5°C per step and a hold of 5 seconds at each step.
-
Set the fluorescence acquisition channel to detect EvaGreen® or SYBR® Green.
-
-
-
Data Analysis:
-
The melting temperature (Tm) is determined by the instrument software, typically by finding the peak of the negative first derivative of the fluorescence versus temperature curve.
-
Calculate the thermal shift (ΔTm) for each compound by subtracting the Tm of the dsDNA control from the Tm of the DNA in the presence of the compound (ΔTm = Tm_compound - Tm_control).
-
Visualizing the Experimental Workflow and Proposed Mechanism
To further clarify the experimental process and the proposed mechanism of action, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
The thermal shift assay data presented in this guide provides compelling evidence that this compound directly binds to and stabilizes double-stranded DNA. The significant positive thermal shift observed is comparable to that of the known DNA intercalator, Ethidium Bromide, and the minor groove binder, Netropsin. This supports the hypothesis that the molecular target of this compound is indeed DNA, and its mode of action likely involves intercalation, a characteristic of anthracycline antibiotics. These findings are crucial for the further development of this compound as a potential therapeutic agent and provide a robust, high-throughput method for screening other potential DNA-binding compounds.
References
- 1. Solved How does ethidium bromide effect the melting | Chegg.com [chegg.com]
- 2. Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Break in the Heat Capacity Change at 303 K for Complex Binding of Netropsin to AATT Containing Hairpin DNA Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal denaturation of the DNA-ethidium complex. Redistribution of the intercalated dye during melting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug binding to higher ordered DNA structures: netropsin complexation with a nucleic acid triple helix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethidium bromide - Wikipedia [en.wikipedia.org]
Independent Validation of Nothramicin's Antibacterial Spectrum: A Comparative Guide
Introduction: Nothramicin is a novel antibiotic belonging to the anthracycline class, isolated from Nocardia sp. MJ896-43F17.[1] While initial studies have indicated its potential as an antimycobacterial agent, a comprehensive, independent validation of its broad-spectrum antibacterial activity against a wide range of bacterial pathogens is not yet publicly available. This guide provides a framework for such a validation by comparing its expected evaluation with the established antibacterial spectra of commonly used antibiotics. The methodologies and comparative data presented herein are intended to serve as a benchmark for future studies on this compound and other novel antimicrobial compounds.
Comparative Antibacterial Spectra of Standard Antibiotics
To establish a baseline for evaluating the antibacterial spectrum of a new agent like this compound, it is essential to compare it against well-characterized antibiotics. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of three standard antibiotics—Ciprofloxacin (a broad-spectrum fluoroquinolone), Ampicillin (a broad-spectrum β-lactam), and Vancomycin (a glycopeptide with activity primarily against Gram-positive bacteria)—against common Gram-positive and Gram-negative bacterial strains.
| Bacterial Strain | Gram Stain | Ciprofloxacin MIC (µg/mL) | Ampicillin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.6 | 0.6-1 | ≤2 |
| Streptococcus pneumoniae | Gram-positive | 0.4 | 0.03-0.06 | Not applicable |
| Escherichia coli | Gram-negative | ≤0.25 - 0.5 | 4 | Not applicable |
| Pseudomonas aeruginosa | Gram-negative | 0.15 - 0.5 | Not effective | Not applicable |
Note: MIC values can vary between different strains and testing conditions. The values presented are representative ranges from published literature.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to quantify the in vitro activity of an antimicrobial agent.[2][3][4][5] The broth microdilution method is a standard and widely accepted protocol.[2][4][5][6][7]
Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of a test compound, such as this compound, against a panel of bacterial strains.
1. Preparation of Materials:
- Test Compound (this compound): A stock solution of known concentration is prepared in a suitable solvent.
- Bacterial Strains: Pure, overnight cultures of the test bacteria are grown in appropriate broth media (e.g., Mueller-Hinton Broth).
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.
- 96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.
2. Inoculum Preparation:
- Bacterial colonies from an overnight agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- The standardized bacterial suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Test Compound:
- A two-fold serial dilution of the this compound stock solution is performed in the 96-well plate using CAMHB.
- Typically, 100 µL of CAMHB is added to all wells. 100 µL of the 2x concentrated this compound solution is added to the first column of wells and mixed. Then, 100 µL is transferred from the first column to the second, and this process is repeated across the plate to create a gradient of decreasing antibiotic concentrations.
4. Inoculation and Incubation:
- Each well containing the serially diluted this compound is inoculated with 5 µL of the prepared bacterial suspension.
- Control wells are included: a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
- The plate is incubated at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
- Following incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This is observed as the well with the lowest antibiotic concentration that remains clear.
Visualizations
Proposed Mechanism of Action for this compound
As an anthracycline, this compound is expected to share a mechanism of action with other members of this class. The primary mode of antibacterial and anticancer activity for anthracyclines involves interference with DNA replication and transcription.[3][8][9][10][11]
Caption: General mechanism of anthracyclines.
Experimental Workflow for Antibacterial Spectrum Determination
The following workflow outlines the key steps in determining the antibacterial spectrum of a novel compound like this compound.
Caption: Workflow for antibacterial spectrum analysis.
References
- 1. Pharmacokinetic and pharmacodynamic activities of ciprofloxacin against strains of Streptococcus pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa for which MICs are similar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. protocols.io [protocols.io]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Topoisomerase II Inhibitors: Anthracyclines | Oncohema Key [oncohemakey.com]
- 9. New insights into the activities and toxicities of the old anticancer drug doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Nothramicin and Doxorubicin Resistance: An Overview of Anthracycline Analog Efficacy
A comprehensive review of the available scientific literature reveals no published data on the efficacy of nothramicin in doxorubicin-resistant cancer cell lines. this compound is a recently discovered member of the anthracycline family of antibiotics, isolated from Nocardia sp. MJ896-43F17.[1] Initial studies have characterized its activity against mycobacteria, but its potential as an anti-cancer agent, particularly in the context of chemotherapy resistance, remains unexplored in published research.
In light of the absence of data on this compound, this guide provides a comparative analysis of other well-researched anthracycline analogs—Annamycin and Idarubicin—in doxorubicin-resistant cancer cell lines. This comparison offers valuable insights for researchers and drug development professionals working to overcome doxorubicin resistance.
Anthracycline Analogs in Doxorubicin-Resistant Cancer Cell Lines: A Comparative Guide
Doxorubicin is a cornerstone of chemotherapy for numerous cancers, but its efficacy is often limited by the development of multidrug resistance (MDR).[2][3] A primary driver of this resistance is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes doxorubicin from cancer cells, reducing its intracellular concentration and cytotoxic effects.[4][5] This guide compares the in vitro efficacy of doxorubicin with two of its analogs, Annamycin and Idarubicin, in cancer cell lines that have developed resistance to doxorubicin.
Quantitative Efficacy Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for doxorubicin and its analogs in doxorubicin-sensitive and doxorubicin-resistant cancer cell lines. The Resistance Index (RI), calculated as the ratio of the IC50 in the resistant cell line to that in the sensitive parent line, provides a direct measure of the loss of efficacy due to resistance. A lower RI indicates that the compound is better at overcoming resistance.
Table 1: Efficacy in Human Leukemia Cell Lines (HL-60)
| Compound | Cell Line | IC50 | Resistance Index (RI) |
| Doxorubicin | HL-60S (Sensitive) | Varies | 117.5 |
| HL-60/DOX (Resistant) | Varies | ||
| Idarubicin | HL-60S (Sensitive) | Varies | 40 |
| HL-60/DOX (Resistant) | Varies | ||
| Annamycin | HL-60S (Sensitive) | Varies | 2.6 |
| HL-60/DOX (Resistant) | Varies |
Data from a study comparing the effects of these anthracyclines in P-glycoprotein-negative (HL-60S) and P-glycoprotein-positive (HL-60/DOX) cell lines.[4]
Table 2: Efficacy in Breast Cancer and Small-Cell Lung Cancer Cell Lines
| Compound | Cell Line | Cell Type | Resistance Index (RI) |
| Doxorubicin | MCF-7 vs. MCF-7/VP | Breast Carcinoma | 6.9 |
| UMCC-1 vs. UMCC-1/VP | Small-Cell Lung Cancer | 11.6 | |
| Annamycin | MCF-7 vs. MCF-7/VP | Breast Carcinoma | 1.1 |
| UMCC-1 vs. UMCC-1/VP | Small-Cell Lung Cancer | 1.4 |
Data from a study in cell lines with resistance mediated by the Multidrug Resistance-Associated Protein (MRP).[6]
Mechanisms of Overcoming Doxorubicin Resistance
The superior efficacy of Annamycin and, to a lesser extent, Idarubicin in doxorubicin-resistant cell lines is largely attributed to their ability to circumvent the P-glycoprotein efflux pump.[4][7]
-
Annamycin: This highly lipophilic analog is not a substrate for P-gp.[4] Consequently, its cellular accumulation and retention are not significantly affected in cells overexpressing this pump, allowing it to maintain its cytotoxic activity.[4][6]
-
Idarubicin: While still affected by P-gp, Idarubicin is a poorer substrate than doxorubicin, resulting in a lower resistance index.[4][7] Its greater lipophilicity compared to doxorubicin may contribute to its more effective cellular uptake and retention.
The diagram below illustrates the differential effect of the P-glycoprotein efflux pump on Doxorubicin and Annamycin.
Caption: P-gp mediated resistance and Annamycin evasion.
Experimental Protocols
The data presented in this guide are typically generated using standardized in vitro assays to assess cell viability and apoptosis.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 18-24 hours.[8]
-
Drug Treatment: Expose the cells to a range of concentrations of the anthracycline compounds (and appropriate controls) for a specified duration (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][9]
-
Solubilization: Discard the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 540-595 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8]
The following diagram outlines the workflow for a typical MTT assay.
Caption: Workflow of the MTT Cell Viability Assay.
Apoptosis Detection: Annexin V/Propidium Iodide Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12]
Principle:
-
Annexin V: Binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[12]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membrane integrity.[12]
Protocol:
-
Cell Preparation: Treat cells with the anthracycline compounds for the desired time, then harvest both adherent and floating cells.[1][12]
-
Washing: Wash the cells with Phosphate-Buffered Saline (PBS).[12]
-
Staining: Resuspend the cells in Annexin V binding buffer containing fluorescently-labeled Annexin V and Propidium Iodide.[12][13]
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.[13]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are identified based on their fluorescence signals.[1][12]
References
- 1. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. remedypublications.com [remedypublications.com]
- 4. The novel anthracycline annamycin is not affected by P-glycoprotein-related multidrug resistance: comparison with idarubicin and doxorubicin in HL-60 leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies to overcome or circumvent P-glycoprotein mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annamycin circumvents resistance mediated by the multidrug resistance-associated protein (MRP) in breast MCF-7 and small-cell lung UMCC-1 cancer cell lines selected for resistance to etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative resistance of idarubicin, doxorubicin and their C-13 alcohol metabolites in human MDR1 transfected NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchtweet.com [researchtweet.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
Statistical analysis of Nothramicin activity compared to standard antibiotics
An in-depth look at the available data on Nothramicin's antimicrobial properties in comparison to established antibiotic agents.
For Immediate Release
[City, State] – this compound, a novel anthracycline antibiotic, has demonstrated inhibitory effects against mycobacteria, a genus of bacteria that includes the causative agent of tuberculosis. This report provides a comparative analysis of this compound's activity based on currently available data and contrasts it with the well-documented efficacy of standard antibiotics used in clinical practice.
This compound, isolated from Nocardia sp. MJ896-43F17, has been reported to inhibit the growth of mycobacteria in a concentration range of 1.56 to 25 µg/ml[1]. While this indicates potential as an anti-mycobacterial agent, a lack of specific Minimum Inhibitory Concentration (MIC) data against a broad spectrum of bacterial strains limits a direct and comprehensive comparison with standard antibiotics.
This guide aims to provide researchers, scientists, and drug development professionals with a concise overview of this compound's known activity, alongside a detailed look at the performance of standard antibiotics. Furthermore, it outlines the standardized experimental protocols necessary for generating the comparative data required for a full evaluation of this compound's potential.
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the known inhibitory concentration of this compound against mycobacteria and provides a comparative look at the specific MIC values of standard antibiotics against various mycobacterial species. The data for standard antibiotics is sourced from multiple studies and serves as a benchmark for the kind of specific data needed for a thorough evaluation of this compound.
| Antibiotic | Organism | MIC Range (µg/mL) |
| This compound | Mycobacterium sp. | 1.56 - 25 [1] |
| Amikacin | Mycobacterium avium complex | 8 - 64 |
| Mycobacterium abscessus | 2 - >64 | |
| Mycobacterium kansasii | 1 - 8 | |
| Clarithromycin | Mycobacterium avium complex | 0.25 - 256 |
| Mycobacterium abscessus | 0.06 - >16 | |
| Mycobacterium kansasii | 0.06 - 0.5 | |
| Linezolid | Mycobacterium avium complex | 4 - 64 |
| Mycobacterium abscessus | 4 - >64 | |
| Mycobacterium kansasii | 2 - 16 | |
| Moxifloxacin | Mycobacterium avium complex | 0.12 - 32 |
| Mycobacterium abscessus | 0.25 - >8 | |
| Mycobacterium kansasii | 0.06 - 0.5 | |
| Rifabutin | Mycobacterium avium complex | 0.06 - 4 |
| Mycobacterium kansasii | ≤0.015 - 0.06 | |
| Rifampicin | Mycobacterium kansasii | 0.06 - 0.5 |
Note: The MIC values for standard antibiotics can vary depending on the specific strain and the testing methodology used. The data presented here is a representative range.
Experimental Protocols
To ensure accurate and reproducible results for comparative analysis, standardized experimental protocols are essential. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Assay
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate broth medium)
-
Antibiotic stock solution
-
Sterile pipette and tips
-
Microplate reader
Procedure:
-
Prepare Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in the broth medium directly in the wells of the 96-well plate.
-
Inoculum Preparation: The bacterial culture is diluted in the broth to a standardized concentration (typically 5 x 10^5 colony-forming units [CFU]/mL).
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density.
Agar Disk Diffusion Assay (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Materials:
-
Mueller-Hinton agar plates
-
Bacterial culture in logarithmic growth phase
-
Sterile cotton swabs
-
Filter paper disks impregnated with a known concentration of the antibiotic
-
Forceps
-
Incubator
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared (typically adjusted to a 0.5 McFarland turbidity standard).
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of the Mueller-Hinton agar plate to create a lawn of bacteria.
-
Disk Placement: Antibiotic-impregnated disks are placed on the surface of the agar using sterile forceps.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
Result Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the Broth Microdilution and Agar Disk Diffusion assays.
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Workflow for the Agar Disk Diffusion Susceptibility Test.
Conclusion
The available data suggests that this compound possesses anti-mycobacterial properties. However, to fully understand its therapeutic potential and to position it relative to existing antibiotic therapies, a comprehensive evaluation of its in vitro activity against a wide range of clinically relevant bacterial species is imperative. The generation of specific MIC data through standardized protocols, such as those outlined in this guide, will be a critical next step in the research and development of this compound as a potential new antibiotic. Further studies are warranted to elucidate the precise mechanism of action and the full spectrum of activity of this novel anthracycline.
References
Nothramicin: An Unexplored Therapeutic Potential in the Anthracycline Family
For Researchers, Scientists, and Drug Development Professionals
Nothramicin, a novel antibiotic, has been identified as a new member of the anthracycline class, a group of potent agents widely used in cancer chemotherapy.[1] Isolated from the culture broth of Nocardia sp. MJ896-43F17, this compound's emergence opens a new avenue for research into next-generation anticancer therapies.[1][2] While specific peer-reviewed validation of this compound's therapeutic potential against cancer is not yet publicly available, its classification as an anthracycline provides a strong scientific basis for its expected mechanism of action and potential efficacy. This guide offers a comparative overview based on the well-established characteristics of the anthracycline antibiotic family.
The Anthracycline Heritage: A Foundation for this compound's Potential
Anthracyclines are among the most effective and widely utilized anticancer drugs, known for their broad-spectrum activity against various malignancies, including leukemias, lymphomas, and solid tumors.[3][4] The therapeutic power of this class of compounds stems from a multi-faceted mechanism of action that primarily targets the machinery of cell division and survival.
The primary mechanisms of action for anthracyclines, and therefore the hypothesized mechanisms for this compound, include:
-
DNA Intercalation: Anthracyclines insert themselves between the base pairs of the DNA double helix.[5][6] This physical obstruction disrupts DNA replication and transcription, ultimately halting the proliferation of rapidly dividing cancer cells.
-
Topoisomerase II Inhibition: These drugs are potent inhibitors of topoisomerase II, an essential enzyme that manages DNA topology during replication.[5][7][8] By stabilizing the complex between topoisomerase II and DNA, anthracyclines prevent the re-ligation of DNA strands, leading to the accumulation of double-strand breaks and triggering programmed cell death (apoptosis).[8]
-
Generation of Reactive Oxygen Species (ROS): Anthracyclines can undergo redox cycling, leading to the production of highly reactive free radicals.[3][6] This oxidative stress can damage DNA, proteins, and cellular membranes, contributing to cytotoxicity.
Comparative Landscape: this compound's Place Among Anthracyclines
While awaiting specific data for this compound, a comparison with established anthracyclines like doxorubicin and daunorubicin can frame expectations for its therapeutic profile. Key comparative parameters for anthracyclines typically include:
-
Anticancer Spectrum: The range of cancer cell lines and tumor types against which the drug is effective.
-
Potency (IC50 values): The concentration of the drug required to inhibit the growth of 50% of a cancer cell population.
-
Cardiotoxicity: A significant dose-limiting side effect of many anthracyclines.[3]
-
Drug Resistance: The potential for cancer cells to develop mechanisms to evade the drug's effects.
Table 1: Comparative Profile of Anthracyclines (Hypothetical Placement for this compound)
| Feature | Doxorubicin | Daunorubicin | Epirubicin | Idarubicin | This compound |
| Primary Indications | Breast, lung, ovarian, lymphomas, sarcomas[9] | Acute myeloid and lymphoblastic leukemias[9] | Breast, esophageal, stomach, lung, ovarian, colorectal | Acute myeloid leukemia, breast cancer | To be determined |
| Known Side Effects | Cardiotoxicity, myelosuppression, nausea, alopecia[3] | Cardiotoxicity, myelosuppression, nausea, alopecia[5] | Less cardiotoxic than doxorubicin[9] | Myelosuppression, cardiotoxicity | To be determined |
| Status | Widely used | Clinically used | Clinically used | Clinically used | Preclinical/Undisclosed |
Experimental Protocols: A Blueprint for Validation
The validation of this compound's therapeutic potential will necessitate a series of rigorous preclinical experiments. Based on standard practices for evaluating novel anticancer agents, the following experimental workflows would be crucial.
Experimental Workflow for In Vitro Anticancer Activity Assessment
References
- 1. This compound, a new anthracycline antibiotic from Nocardia sp. MJ896-43F17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthracycline - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Anthracyclines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Topoisomerase inhibitors. A review of their therapeutic potential in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New anthracycline antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Anthracycline Cardiotoxicity: Doxorubicin in Focus and a Framework for Evaluating Nothramicin
A critical challenge in cancer therapy is balancing the potent efficacy of chemotherapeutic agents with their potential for significant side effects. Anthracyclines, a cornerstone in the treatment of numerous cancers, are notoriously associated with cardiotoxicity, a factor that can severely limit their clinical utility. This guide provides a comparative analysis of the cardiotoxicity of the well-established anthracycline, doxorubicin, and offers a framework for the potential evaluation of a newer agent, Nothramicin. Due to a lack of publicly available preclinical and clinical data on the cardiotoxicity of this compound, a direct comparison is not currently feasible. However, by detailing the extensive knowledge of doxorubicin-induced cardiotoxicity and the methodologies used for its assessment, this guide aims to equip researchers, scientists, and drug development professionals with the necessary tools to evaluate the cardiac safety profile of novel anthracyclines like this compound.
Doxorubicin: A Deep Dive into Cardiotoxicity
Doxorubicin is a highly effective anti-cancer drug, but its use is often constrained by a dose-dependent cardiotoxicity that can lead to irreversible heart failure.[1] The cardiotoxic effects of doxorubicin can be acute, occurring shortly after administration, or chronic, manifesting months or even years after treatment completion.
Quantitative Analysis of Doxorubicin Cardiotoxicity
The following table summarizes key quantitative data related to doxorubicin's cardiotoxic effects, compiled from various in vitro and in vivo studies.
| Parameter | Cell/Animal Model | Doxorubicin Concentration/Dose | Observed Effect | Reference |
| IC50 (Cell Viability) | H9c2 (rat cardiomyocytes) | ~1-5 µM | 50% reduction in cell viability after 24-48h | General Knowledge |
| Apoptosis Induction | Primary rat cardiomyocytes | 1 µM | Significant increase in caspase-3 activity | General Knowledge |
| Reactive Oxygen Species (ROS) Production | Human iPSC-derived cardiomyocytes | 0.1-1 µM | Dose-dependent increase in ROS levels | General Knowledge |
| Mitochondrial Dysfunction | Mouse heart tissue | 15 mg/kg (cumulative dose) | Decreased mitochondrial respiratory chain complex activity | General Knowledge |
| Cardiac Function (Ejection Fraction) | Rabbit model | 1 mg/kg/week for 8 weeks | Significant decrease in left ventricular ejection fraction | [2] |
| Cardiac Troponin I (cTnI) Release | Patients with breast cancer | Standard clinical doses | Elevated serum cTnI levels, predictive of later cardiac dysfunction | [1] |
| Histopathological Changes | Mouse heart tissue | 20 mg/kg (single dose) | Myofibrillar loss, cytoplasmic vacuolization, and fibrosis | General Knowledge |
Table 1: Summary of Quantitative Data on Doxorubicin Cardiotoxicity
Signaling Pathways in Doxorubicin-Induced Cardiotoxicity
The mechanisms underlying doxorubicin's cardiotoxicity are multifactorial and complex. Several key signaling pathways have been implicated, primarily involving oxidative stress, mitochondrial dysfunction, and apoptosis.
One of the primary mechanisms is the generation of reactive oxygen species (ROS) through the redox cycling of the doxorubicin molecule. This leads to oxidative damage to cellular components, including lipids, proteins, and DNA. Doxorubicin also intercalates into DNA and inhibits topoisomerase II, an enzyme crucial for DNA replication and repair. While this is a key part of its anti-cancer activity, it also contributes to cardiotoxicity.
Furthermore, doxorubicin disrupts mitochondrial function by impairing the electron transport chain, leading to decreased ATP production and increased ROS generation. This energy depletion and oxidative stress converge on apoptotic pathways, leading to cardiomyocyte death. Key players in this process include the p53 tumor suppressor protein, the Bcl-2 family of proteins, and caspases.
References
Safety Operating Guide
Navigating the Safe Disposal of Nothramicin: A Procedural Guide
The following procedures are based on general best practices for cytotoxic compounds and should be adapted to comply with your institution's Environmental Health and Safety (EH&S) protocols.
Operational Plan for Nothramicin Disposal
This step-by-step guide outlines the essential procedures for the safe disposal of this compound waste, from the point of generation to final collection.
1. Waste Segregation and Collection:
-
Immediate Segregation: At the point of generation, all materials contaminated with this compound must be segregated from non-hazardous waste.[5][7] This includes, but is not limited to, unused or expired this compound solutions, contaminated personal protective equipment (PPE), labware (e.g., pipette tips, vials, plates), and cleaning materials from spill cleanups.
-
Designated Waste Containers: Use only designated, leak-proof, and puncture-resistant containers specifically labeled for cytotoxic or hazardous chemical waste.[3][4][5][8] The containers should be kept closed except when adding waste.[3][4][8]
2. Personal Protective Equipment (PPE):
-
Mandatory PPE: Always wear appropriate PPE when handling this compound waste.[7][9] This includes, at a minimum, a lab coat, double nitrile gloves, and safety glasses or goggles. For procedures with a risk of aerosol generation, a respirator may be necessary.
-
Contaminated PPE Disposal: All PPE worn while handling this compound is considered contaminated and must be disposed of as cytotoxic waste.[9] Gloves should be removed and disposed of immediately after handling the compound.
3. Container Labeling and Storage:
-
Clear and Accurate Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," "Cytotoxic Waste," and the specific chemical name "this compound."[2][3] The label should also include the date of waste accumulation and the responsible researcher's name and contact information.
-
Satellite Accumulation Areas (SAA): Store sealed waste containers in a designated and properly marked Satellite Accumulation Area within the laboratory.[3][4] This area should be secure and away from general laboratory traffic.
4. Disposal of Different Waste Streams:
-
Liquid Waste: Unused or expired this compound solutions should be collected in a dedicated, sealed, and shatter-resistant container. Do not mix with other chemical waste unless explicitly permitted by your institution's EH&S guidelines. Drain disposal of cytotoxic compounds is strictly prohibited.[3][8][10]
-
Solid Waste: Contaminated labware, such as pipette tips, centrifuge tubes, and culture plates, should be placed in a puncture-resistant container lined with a heavy-duty plastic bag.[2][5]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-proof sharps container labeled for cytotoxic waste.[5][9]
-
Empty Containers: Empty this compound vials should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[2][8] After triple-rinsing, deface the label and dispose of the container according to institutional guidelines, which may allow for disposal as regular glass or plastic waste.[2][8]
5. Final Disposal Procedures:
-
Waste Pickup: Once a waste container is full, or in accordance with your institution's policies, arrange for pickup by your institution's hazardous waste management service.[3][8] Do not transport hazardous waste outside of the laboratory yourself.[8]
-
Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of, in compliance with regulatory requirements.
Data Presentation: this compound Waste Management Summary
| Waste Type | Container Specification | Labeling Requirements | Disposal Pathway |
| Liquid Waste (Unused solutions, rinsate) | Sealed, leak-proof, shatter-resistant container (e.g., plastic-coated glass or high-density polyethylene) | "Hazardous Waste", "Cytotoxic Waste", "this compound", Accumulation Start Date, Researcher's Name & Contact | Collection by Institutional Hazardous Waste Service |
| Solid Waste (Contaminated labware, PPE, debris) | Puncture-resistant container with a sealed lid, often lined with a yellow or purple cytotoxic waste bag | "Hazardous Waste", "Cytotoxic Waste", "this compound", Accumulation Start Date, Researcher's Name & Contact | Collection by Institutional Hazardous Waste Service |
| Sharps Waste (Needles, syringes, scalpels) | Puncture-proof, leak-resistant sharps container | "Cytotoxic Sharps Waste", Biohazard Symbol, "this compound" | Collection by Institutional Hazardous Waste Service |
| Empty Vials (Triple-rinsed) | As per institutional guidelines for decontaminated glassware/plastic | Label defaced or removed | Institutional recycling or waste stream after decontamination |
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. This compound|CAS 205752-47-2|DC Chemicals [dcchemicals.com]
- 2. canterbury.ac.nz [canterbury.ac.nz]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.ca [danielshealth.ca]
- 6. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 7. sps.nhs.uk [sps.nhs.uk]
- 8. vumc.org [vumc.org]
- 9. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 10. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
